Product packaging for H-Gly-Gly-Met-OH(Cat. No.:)

H-Gly-Gly-Met-OH

货号: B098633
分子量: 263.32 g/mol
InChI 键: QPCVIQJVRGXUSA-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gly-Gly-Met is a peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4S B098633 H-Gly-Gly-Met-OH

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCVIQJVRGXUSA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Gly-Gly-Met-OH, also known as Glycyl-glycyl-methionine, is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. As a distinct chemical entity, it serves as a valuable model compound in peptide research and holds potential for various applications in drug development and biotechnology. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant biological context, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid[1]
Molecular Formula C9H17N3O4S[1]
Molecular Weight 263.32 g/mol [1]
Exact Mass 263.09397721 Da[1]
CAS Number 17343-02-1[1]
PubChem CID 7010486[1]
Computed XLogP3 -3.7[1]

Synthesis and Purification

The synthesis of this compound typically follows standard peptide chemistry protocols, most commonly Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids on a solid support, enabling high yields and purity.

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

The SPPS process follows a cyclical workflow to build the peptide chain before cleavage from the resin support.

spns_workflow start resin 1. Start with Resin (e.g., Wang Resin) start->resin deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Glycine, then Glycine wash2->repeat repeat->deprotection Next Amino Acid cleavage 4. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final Cycle Complete purification 5. Purification (RP-HPLC) cleavage->purification end purification->end

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Following synthesis, the crude peptide is purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Biological Context: Methionine Biosynthesis

While specific signaling pathways for this compound are not extensively documented, the biosynthesis of its constituent amino acid, methionine, is a fundamental and well-understood pathway in plants and microorganisms.[2][3] Methionine is an essential amino acid for humans and the precursor to S-adenosylmethionine (AdoMet), a universal methyl group donor.[3] Understanding this pathway provides crucial context for the peptide's metabolic origins.

methionine_biosynthesis cluster_pathway Methionine Biosynthesis Pathway Aspartate Aspartate OPH O-Phosphohomoserine (OPH) Aspartate->OPH Multiple Steps E1 Cystathionine γ-synthase OPH->E1 Cysteine Cysteine Cysteine->E1 Cystathionine Cystathionine E2 Cystathionine β-lyase Cystathionine->E2 Homocysteine Homocysteine E3 Methionine synthase Homocysteine->E3 Methionine Methionine THF N5-Methyl-THF THF->E3 E1->Cystathionine E2->Homocysteine E3->Methionine

References

An In-Depth Technical Guide to the Presumed Structure and Function of Glycyl-Glycyl-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Properties

Glycyl-glycyl-methionine is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. The structure consists of a central glycine linked to a terminal glycine and a C-terminal methionine.

1.1 Chemical Structure

The presumed chemical structure of L-glycyl-L-glycyl-L-methionine is depicted below.

Table 1: Physicochemical Properties of Glycyl-Glycyl-Methionine and Its Constituents

PropertyGlycyl-Glycyl-Methionine (Predicted)Glycyl-MethionineGlycineMethionine
Chemical Formula C9H17N3O4SC7H14N2O3S[1]C2H5NO2C5H11NO2S
Molecular Weight 263.31 g/mol 206.27 g/mol [1][2]75.07 g/mol 149.21 g/mol
IUPAC Name (S)-2-(2-(2-aminoacetamido)acetamido)-4-(methylthio)butanoic acid(2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid[1][2]Aminoacetic acid(S)-2-amino-4-(methylthio)butanoic acid
CAS Number Not available554-94-9[1][2]56-40-663-68-3
PubChem CID Not available151282[2]7506137

Presumed Biological Functions

The biological functions of glycyl-glycyl-methionine have not been explicitly documented. However, based on the roles of its constituent amino acids and smaller peptide fragments, several functions can be inferred. As a tripeptide, it is likely an intermediate in protein metabolism.[3]

2.1 Role of Glycine

Glycine is the simplest amino acid and is involved in a multitude of metabolic pathways. It is a precursor for the synthesis of purines, porphyrins (and therefore heme), creatine, and glutathione.[4] Glycine also functions as a neurotransmitter in the central nervous system.

2.2 Role of Methionine

Methionine is an essential amino acid and plays a critical role as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body. SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a wide range of cellular processes. Methionine metabolism is also linked to the synthesis of cysteine, taurine, and glutathione, which are important for antioxidant defense.

Potential Signaling Pathway Involvement

Direct involvement of glycyl-glycyl-methionine in specific signaling pathways is currently unknown. However, its constituent amino acids, particularly methionine, are known to influence key cellular signaling cascades.

3.1 Methionine and mTORC1 Signaling

Methionine availability is sensed by the cell and can regulate the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Methionine is converted to S-adenosylmethionine (SAM), which is sensed by SAMTOR. In the absence of SAM, SAMTOR inhibits mTORC1 signaling.[5]

mTORC1_Signaling Met Methionine SAM S-adenosyl- methionine (SAM) Met->SAM MATs SAMTOR SAMTOR SAM->SAMTOR binds mTORC1 mTORC1 SAMTOR->mTORC1 inhibits (in absence of SAM) Growth Cell Growth & Proliferation mTORC1->Growth promotes

Methionine-mTORC1 Signaling Pathway

3.2 Methionine and Glycyl-tRNA Synthetase (GlyRS) Phosphorylation

Methionine has been shown to stimulate the phosphorylation of Glycyl-tRNA synthetase (GlyRS) through the GPR87-CDC42/Rac1-MAP3K10 signaling pathway in bovine mammary epithelial cells.[6] This suggests a potential cross-talk between methionine availability and the machinery of protein synthesis.

GlyRS_Phosphorylation_Pathway Met Methionine GPR87 GPR87 Met->GPR87 CDC42_Rac1 CDC42/Rac1 GPR87->CDC42_Rac1 MAP3K10 MAP3K10 CDC42_Rac1->MAP3K10 GlyRS GlyRS MAP3K10->GlyRS P_GlyRS Phosphorylated GlyRS GlyRS->P_GlyRS Phosphorylation

Methionine-induced GlyRS Phosphorylation

Experimental Protocols

As no specific experimental studies on glycyl-glycyl-methionine were identified, this section outlines general methodologies for the synthesis, purification, and analysis of peptides, which would be applicable to the study of this tripeptide.

4.1 Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a common method for the chemical synthesis of peptides.

  • Resin Preparation: A suitable resin (e.g., Merrifield resin) is functionalized with the C-terminal amino acid, methionine, with its amino group protected (e.g., with Fmoc or Boc).

  • Deprotection: The protecting group on the amino group of the resin-bound methionine is removed.

  • Coupling: The next amino acid (glycine), with its amino group protected and its carboxyl group activated, is added to couple with the deprotected amino group of the resin-bound methionine.

  • Repeat: The deprotection and coupling steps are repeated with the final glycine residue.

  • Cleavage: The synthesized tripeptide is cleaved from the resin support, and all protecting groups are removed.

SPPS_Workflow Start Start with Resin-bound Methionine Deprotection1 1. Deprotection of Methionine Amino Group Start->Deprotection1 Coupling1 2. Coupling of Protected Glycine Deprotection1->Coupling1 Deprotection2 3. Deprotection of Glycine Amino Group Coupling1->Deprotection2 Coupling2 4. Coupling of Second Protected Glycine Deprotection2->Coupling2 Cleavage 5. Cleavage from Resin & Final Deprotection Coupling2->Cleavage End Glycyl-Glycyl-Methionine Cleavage->End

Solid-Phase Peptide Synthesis Workflow

4.2 Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide synthesized via SPPS is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Detection: The peptide is detected by its absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Fractions corresponding to the peak of the desired peptide are collected.

4.3 Characterization by Mass Spectrometry (MS)

The identity and purity of the synthesized and purified peptide are confirmed by mass spectrometry.

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

  • Analysis: The observed molecular weight of the peptide is compared to its calculated theoretical molecular weight. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.

Quantitative Data

As there is no direct quantitative data for glycyl-glycyl-methionine, the following table summarizes some relevant quantitative information for its constituent amino acids.

Table 2: Selected Quantitative Data for Glycine and Methionine

ParameterValueOrganism/SystemReference
Glycine Concentration in Female Genital Tract Most concentrated amino acidMouse[7]
Methionine Apical Uptake Km 0.96 mmol/LCaco-2 cells[8]
Methionine Apical Uptake Vmax 673 pmol/(min·cm2)Caco-2 cells[8]
Methionine Basolateral Uptake Km 3.46 mmol/LCaco-2 cells[8]
Methionine Basolateral Uptake Vmax 3480 pmol/(min·cm2)Caco-2 cells[8]

Conclusion and Future Directions

This technical guide provides a foundational understanding of the presumed structure and function of glycyl-glycyl-methionine, based on the well-characterized properties of its constituent amino acids and the dipeptide glycyl-methionine. The lack of direct experimental data highlights a significant knowledge gap. Future research should focus on the chemical synthesis and purification of glycyl-glycyl-methionine to enable in-depth studies of its biological activities. Investigating its potential role in cellular signaling, metabolism, and as a therapeutic agent would be of significant interest to the scientific and drug development communities. Elucidating the specific transporters involved in its cellular uptake and its metabolic fate will be crucial to understanding its physiological relevance.

References

Technical Guide: Physicochemical Properties of the Tripeptide H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the tripeptide H-Gly-Gly-Met-OH, also known as Glycyl-Glycyl-L-Methionine. This document is intended to serve as a quick reference for researchers and professionals involved in drug development and peptide-based scientific research.

Quantitative Physicochemical Data

The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for a range of experimental and computational applications, from calculating molar concentrations for in vitro assays to informing molecular modeling studies.

PropertyValueSource
Molecular Formula C9H17N3O4SPubChem CID: 7010486[1]
Molecular Weight 263.32 g/mol PubChem CID: 7010486[1]
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acidPubChem CID: 7010486[1]
Canonical SMILES CSCCC(C(=O)O)NC(=O)CNC(=O)CNPubChem CID: 7010486
Description A peptide composed of glycine, glycine, and methionine residues.[1]

Molecular Structure and Connectivity

To facilitate a clear understanding of the molecular architecture of this compound, the following diagram illustrates the sequence and connectivity of its constituent amino acid residues.

G Gly1 Glycine (Gly) Gly2 Glycine (Gly) Gly1->Gly2 Peptide Bond Met Methionine (Met) Gly2->Met Peptide Bond

Amino acid sequence of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures in analytical chemistry. For specific applications involving this compound, researchers should refer to established methodologies in peptide and protein analysis. These may include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF, MALDI-TOF) is the standard method for accurately determining the molecular weight of peptides. The sample is ionized and the mass-to-charge ratio of the resulting ions is measured.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide by analyzing the chemical environment of each atom.

  • Amino Acid Analysis: This technique can be used to verify the amino acid composition and stoichiometry of the peptide after acid hydrolysis.

The selection of a specific protocol will depend on the research objectives, the required level of accuracy, and the available instrumentation. It is recommended to consult specialized literature for detailed experimental conditions tailored to the analysis of short peptides.

References

Synthesis of the Tripeptide Gly-Gly-Met: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of the tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met). The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the development of novel therapeutics, research tools, and biomaterials. This document provides a comprehensive overview of the synthetic strategies, experimental protocols, and characterization methods for producing Gly-Gly-Met with high purity. The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is widely favored for its efficiency and milder reaction conditions.

Overview of Synthetic Strategy

The synthesis of Gly-Gly-Met is most commonly achieved via a stepwise solid-phase approach. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This strategy simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid, Methionine (Met), is attached to the resin. Subsequently, Glycine (Gly) is coupled twice in succession. Each amino acid is protected at its α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. The synthesis culminates in the cleavage of the completed tripeptide from the resin support and the removal of any side-chain protecting groups.

Experimental Protocols

This section outlines a detailed protocol for the solid-phase synthesis of Gly-Gly-Met using Fmoc chemistry.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

Reagent/MaterialGradeSupplier (Example)
Fmoc-Met-Wang Resin0.5 mmol/g substitutionSigma-Aldrich
Fmoc-Gly-OHPeptide synthesis gradeChem-Impex
HBTUPeptide synthesis gradeSigma-Aldrich
DIPEAPeptide synthesis gradeSigma-Aldrich
PiperidineACS gradeFisher Scientific
DMFHPLC gradeFisher Scientific
DCMHPLC gradeFisher Scientific
TFAReagent gradeSigma-Aldrich
TISReagent gradeSigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Synthesis Workflow

The overall workflow for the solid-phase synthesis of Gly-Gly-Met is depicted in the following diagram.

Synthesis_Workflow Resin Fmoc-Met-Wang Resin Swell Resin Swelling in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Coupling of Fmoc-Gly-OH (HBTU/DIPEA in DMF) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Coupling of Fmoc-Gly-OH (HBTU/DIPEA in DMF) Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Logical_Relationship Start C-terminal Amino Acid (Fmoc-Met-Resin) Cycle Synthesis Cycle Start->Cycle Cycle->Cycle Repeat for each internal amino acid Final_Peptide Protected Peptide on Resin (Fmoc-Gly-Gly-Met-Resin) Cycle->Final_Peptide End N-terminal Amino Acid (Fmoc-Gly-OH) End->Cycle Cleavage Cleavage & Deprotection Final_Peptide->Cleavage Purified_Peptide Purified Gly-Gly-Met Cleavage->Purified_Peptide

The Enigmatic Tripeptide: A Technical Exploration of the Potential Biological Roles of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the potential biological significance of the tripeptide H-Gly-Gly-Met-OH, also known as Glycyl-glycyl-methionine. Despite the fundamental importance of small peptides in numerous physiological processes, a comprehensive review of the scientific literature reveals a notable absence of specific research dedicated to the direct biological functions, signaling pathways, and quantitative physiological data for this particular molecule. Consequently, this document will provide a theoretical framework for its potential roles, drawing upon the well-established biological activities of its constituent amino acids: glycine (B1666218) and methionine.

Postulated Biological Functions Based on Constituent Amino Acids

The biological activities of this compound are likely influenced by the individual properties of glycine and methionine, as well as the synergistic effects arising from their peptide linkage.

Metabolic and Biosynthetic Precursor

Glycine is a versatile amino acid that serves as a precursor for a variety of crucial biomolecules.[1] this compound, upon enzymatic cleavage, would release two glycine residues and one methionine residue. These could then be incorporated into several key metabolic pathways:

  • Glutathione (B108866) Synthesis: Both glycine and the methionine-derived cysteine are essential for the synthesis of glutathione (GSH), the master antioxidant in the body.[2][3] A sustained supply of these precursors is critical for maintaining cellular redox homeostasis and protecting against oxidative stress.

  • Purine and Heme Synthesis: Glycine is a fundamental building block in the de novo synthesis of purines (adenine and guanine) and the porphyrin ring of heme.[1]

  • Creatine Production: Glycine contributes to the synthesis of creatine, a vital molecule for energy storage and transfer in muscle and brain tissue.[1]

Neuromodulatory and Cytoprotective Activities

Glycine itself functions as an inhibitory neurotransmitter in the central nervous system (CNS), primarily by acting on glycine receptors.[1] While the direct activity of this compound on these receptors is unknown, its breakdown could locally increase glycine concentrations, potentially modulating neuronal activity.

Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the body, which is essential for the methylation of DNA, proteins, and neurotransmitters.[3][4] This suggests a potential indirect role for this compound in epigenetic regulation and neurotransmitter metabolism.

Antioxidant and Redox Signaling Potential

The presence of methionine, a sulfur-containing amino acid, imparts potential antioxidant properties to the tripeptide. The sulfur atom in methionine can be reversibly oxidized and reduced, allowing it to scavenge reactive oxygen species (ROS).[2] This capability suggests that this compound could participate in cellular defense against oxidative damage.

Hypothetical Signaling Pathways

Given the absence of direct evidence, any depiction of signaling pathways involving this compound remains speculative. However, based on the roles of its constituent amino acids, we can propose potential points of interaction with established signaling cascades.

One hypothetical scenario involves the cellular response to oxidative stress. This compound could be taken up by cells via peptide transporters. Intracellular peptidases would then hydrolyze the tripeptide, releasing glycine and methionine. This would, in turn, bolster the intracellular pools of precursors for glutathione synthesis, thereby enhancing the cell's antioxidant capacity.

Hypothetical_Oxidative_Stress_Response cluster_extracellular Extracellular Space cluster_cell Cell H-Gly-Gly-Met-OH_ext This compound Peptide_Transporter Peptide Transporter H-Gly-Gly-Met-OH_ext->Peptide_Transporter H-Gly-Gly-Met-OH_int This compound Peptide_Transporter->H-Gly-Gly-Met-OH_int Peptidases Intracellular Peptidases H-Gly-Gly-Met-OH_int->Peptidases Glycine Glycine Peptidases->Glycine Methionine Methionine Peptidases->Methionine GSH_Synthesis Glutathione (GSH) Synthesis Glycine->GSH_Synthesis Methionine->GSH_Synthesis (via Cysteine) Antioxidant_Response Enhanced Antioxidant Response GSH_Synthesis->Antioxidant_Response

Hypothetical pathway for this compound in cellular antioxidant response.

Future Research Directions and Experimental Protocols

To elucidate the definitive biological role of this compound, a systematic and multi-faceted research approach is required. The following outlines key experimental avenues:

In Vitro Characterization
  • Cell Viability and Proliferation Assays: To determine the effect of this compound on cell health, various cell lines (e.g., neuronal cells, hepatocytes, immune cells) should be cultured in the presence of the tripeptide at a range of concentrations. Cell viability can be assessed using MTT or AlamarBlue assays, while proliferation can be measured by BrdU incorporation or cell counting.

  • Antioxidant Capacity Assays: The ability of this compound to mitigate oxidative stress can be investigated by pre-treating cells with the tripeptide before exposing them to an oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide). Intracellular ROS levels can be quantified using fluorescent probes like DCFDA. The expression and activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione peroxidase) can be measured by qPCR, Western blotting, and activity assays.

  • Receptor Binding Assays: To explore potential neuromodulatory effects, competitive binding assays can be performed using radiolabeled ligands for known neurotransmitter receptors, particularly glycine receptors, to see if this compound can displace the native ligand.

In Vivo Studies
  • Pharmacokinetic Analysis: Following administration of this compound to animal models (e.g., rodents), blood and tissue samples should be collected at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS would be the analytical method of choice.

  • Animal Models of Disease: The therapeutic potential of this compound could be evaluated in animal models of diseases characterized by oxidative stress or neuronal excitotoxicity, such as neurodegenerative diseases or ischemia-reperfusion injury. Behavioral tests, histological analysis, and measurement of disease-specific biomarkers would be key endpoints.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Investigate Biological Role of This compound Cell_Culture Cell Culture (Neuronal, Hepatocytes, etc.) Start->Cell_Culture Animal_Models Animal Models (e.g., Rodents) Start->Animal_Models Toxicity Toxicity & Viability Assays (MTT, AlamarBlue) Cell_Culture->Toxicity Antioxidant Antioxidant Capacity Assays (DCFDA, Enzyme Activity) Cell_Culture->Antioxidant Binding Receptor Binding Assays (e.g., Glycine Receptors) Cell_Culture->Binding Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Antioxidant->Data_Analysis Binding->Data_Analysis PK Pharmacokinetics (ADME) (LC-MS/MS) Animal_Models->PK Efficacy Efficacy in Disease Models (Behavioral, Histological) Animal_Models->Efficacy PK->Data_Analysis Efficacy->Data_Analysis Conclusion Elucidation of Biological Role Data_Analysis->Conclusion

Proposed experimental workflow to investigate the biological role of this compound.

Quantitative Data Summary

As of the date of this publication, there is no specific quantitative data available in the peer-reviewed literature regarding the biological activity of this compound. Future research as outlined above will be critical in generating such data.

Conclusion

This compound is a simple tripeptide with the potential for diverse biological activities, primarily inferred from the known functions of its constituent amino acids, glycine and methionine. These potential roles include serving as a metabolic precursor, a neuromodulator, and an antioxidant. However, the lack of direct experimental evidence necessitates a dedicated research effort to validate these hypotheses and to uncover any novel functions of this molecule. The experimental framework proposed herein provides a roadmap for such an investigation, which could ultimately reveal new therapeutic avenues for a range of pathological conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of Glycyl-glycyl-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-glycyl-methionine (Gly-Gly-Met) is a tripeptide composed of two glycine (B1666218) residues and a C-terminal methionine residue. As a short-chain peptide, its physicochemical properties are of significant interest in various fields, including drug delivery, biochemistry, and nutritional science. The presence of the sulfur-containing amino acid, methionine, imparts unique characteristics to the peptide, such as susceptibility to oxidation, which can be a critical factor in both its biological function and its stability as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of Glycyl-glycyl-methionine. It includes a summary of its key identifiers and predicted properties, detailed experimental protocols for their determination, and a visualization of a typical workflow for its synthesis and characterization.

Physicochemical Properties

The quantitative physicochemical data for Glycyl-glycyl-methionine are summarized in the tables below. It is important to note that while some of these properties are based on established values for its constituent amino acids, others are predicted values derived from computational models due to the limited availability of direct experimental data for this specific tripeptide.

Table 1: General and Chemical Identifiers
PropertyValue
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-(methylsulfanyl)butanoic acid
Molecular Formula C9H17N3O4S
Molecular Weight 263.31 g/mol
Canonical SMILES CSCCC(C(=O)O)NC(=O)CNC(=O)CN
InChI Key YSDLIYZLOTZZNP-UWVGGRQHSA-N
CAS Number Not available
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueSource
Water Solubility High (based on constituent amino acids)General peptide solubility principles
logP -4.2 (approx.)Computational models
pKa (Strongest Acidic) 3.5 (approx., C-terminal carboxyl)Computational models
pKa (Strongest Basic) 8.0 (approx., N-terminal amino)Computational models
Isoelectric Point (pI) 5.7 (approx.)Computational models
Melting Point Decomposes before meltingGeneral peptide characteristics[1][2]

Experimental Protocols

Accurate determination of the physicochemical properties of peptides like Glycyl-glycyl-methionine is crucial for their application. The following sections detail the standard experimental methodologies for key properties.

Determination of Aqueous Solubility

The solubility of a peptide is a critical parameter for its formulation and delivery. A common method to determine solubility is the equilibrium solubility method.

Methodology:

  • Preparation of Supersaturated Solution: A small, accurately weighed amount of Gly-Gly-Met is added to a fixed volume of purified water (e.g., 1 mL) in a sealed vial. The amount added should be in excess of its expected solubility.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: The solution is centrifuged at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification: A precise aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by lyophilizing the supernatant and weighing the residue.

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

Determination of Melting Point

Peptides, particularly smaller ones, often decompose at high temperatures rather than exhibiting a sharp melting point.[1][2] Fast Scanning Calorimetry (FSC) is a technique used to overcome this challenge by applying very high heating rates.[1][2]

Methodology:

  • Sample Preparation: A microgram-sized sample of the lyophilized peptide is placed on the FSC sensor.

  • Fast Heating Scan: The sample is heated at a very high rate (e.g., 20,000 K/s) to minimize thermal decomposition.[2]

  • Detection of Melting Endotherm: The heat flow is monitored as a function of temperature. The melting event is observed as an endothermic peak.

  • Data Analysis: The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[1]

Determination of pKa Values by Potentiometric Titration

The pKa values of the ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and any ionizable side chains) are crucial for understanding the peptide's charge state at different pH values.[3]

Methodology:

  • Sample Preparation: A precise amount of Gly-Gly-Met is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).[4] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[4]

  • Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0.[4][5]

  • Titration: The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions of the curve. These can be more accurately determined from the inflection points of the first derivative of the titration curve.[5] The procedure should be repeated multiple times to ensure reproducibility.[4]

Visualizations

Workflow for Synthesis and Characterization of Glycyl-glycyl-methionine

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent characterization of Glycyl-glycyl-methionine.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization start Start with Met-Resin coupling1 Couple Fmoc-Gly-OH start->coupling1 Step 1 deprotection1 Fmoc Deprotection coupling1->deprotection1 Step 2 coupling2 Couple Fmoc-Gly-OH deprotection1->coupling2 Step 3 deprotection2 Fmoc Deprotection coupling2->deprotection2 Step 4 cleavage Cleavage from Resin & Side-Chain Deprotection deprotection2->cleavage Step 5 hplc Reverse-Phase HPLC cleavage->hplc Crude Peptide lyophilization Lyophilization hplc->lyophilization Purified Peptide ms Mass Spectrometry (MS) lyophilization->ms Final Product nmr NMR Spectroscopy lyophilization->nmr solubility Solubility Assay lyophilization->solubility pka pKa Determination lyophilization->pka

Caption: Workflow for the synthesis and characterization of Gly-Gly-Met.

References

Literature review on H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tripeptide H-Gly-Gly-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide this compound, composed of two glycine (B1666218) residues and a C-terminal methionine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Its structure, combining the simplicity and flexibility of glycine with the unique properties of methionine, suggests potential roles in a range of biological processes. Glycine is known for its cytoprotective effects and its role as a neurotransmitter, while methionine, a sulfur-containing amino acid, is a key component in metabolism and is susceptible to oxidation, implicating it in redox-related cellular processes.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust protocol for its synthesis and purification, and methods for its characterization. Furthermore, it explores its potential biological activities, including antioxidant and cytoprotective effects, and discusses putative signaling pathways in which it may be involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, biochemistry, and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₉H₁₇N₃O₄S
Molecular Weight 263.32 g/mol
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid
Amino Acid Sequence Gly-Gly-Met
Appearance White to off-white solid
Solubility Soluble in water

Synthesis and Purification

The synthesis of this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, simplifying purification at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

  • Fmoc-Met-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell 200 mg of Fmoc-Met-Wang resin in 5 mL of DMF in a fritted syringe reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 3 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol) and HOBt (67.6 mg, 0.5 mmol) in 2 mL of DMF.

    • Add DIC (78 µL, 0.5 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the second Glycine residue.

  • Final Fmoc Deprotection: After the final coupling, repeat the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. To mitigate potential oxidation of the methionine residue, 1-2% dithiothreitol (B142953) (DTT) can be added as a scavenger.[3][4]

    • Add 2 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.

    • Agitate for 2 hours at room temperature.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified by reverse-phase HPLC (RP-HPLC).

Protocol:

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 220 nm.

Procedure:

  • Dissolve the crude peptide in Mobile Phase A.

  • Inject the solution onto the C18 column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterValue
Starting Resin Loading 0.1 mmol
Crude Peptide Yield ~85% (relative to resin loading)
Purity after HPLC >98%
Final Yield ~60% (after purification)
HPLC Retention Time ~15 minutes (analytical)

Characterization

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Mass [M+H]⁺: 264.10 m/z.

NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information.

Expected ¹H NMR (500 MHz, D₂O) Chemical Shifts:

ProtonChemical Shift (ppm)Multiplicity
Met α-CH4.35dd
Gly¹ α-CH₂3.98s
Gly² α-CH₂3.95s
Met β-CH₂2.10 - 2.25m
Met γ-CH₂2.60t
Met ε-CH₃2.15s

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Potential Biological Activities and Experimental Protocols

The biological functions of this compound have not been extensively studied. However, based on its constituent amino acids, it may possess antioxidant and cytoprotective properties.

Antioxidant Activity

The methionine residue, with its sulfur atom, can be susceptible to oxidation, suggesting that the peptide could act as a scavenger of reactive oxygen species (ROS).[5]

5.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Create a series of dilutions of the peptide.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, mix the peptide dilutions with the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

5.1.2. ABTS Radical Scavenging Assay

This assay assesses the capacity of the peptide to scavenge the ABTS radical cation.

Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution to an absorbance of ~0.7 at 734 nm.

  • Prepare various concentrations of this compound.

  • Mix the peptide solutions with the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after a 6-minute incubation.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Cytoprotective Effects

Glycine is known to protect cells from various types of injury, particularly those induced by hypoxia or ATP depletion.[1][6]

5.2.1. Cell Viability Assay under Oxidative Stress

This assay evaluates the ability of this compound to protect cells from oxidative damage.

Protocol:

  • Culture a suitable cell line (e.g., human dermal fibroblasts) in 96-well plates.

  • Pre-incubate the cells with different concentrations of this compound for a defined period.

  • Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H₂O₂).

  • After the stress period, assess cell viability using an MTT or similar assay.

  • Determine the concentration at which the peptide provides significant protection.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, we can propose a hypothetical workflow for its synthesis and a potential mechanism for its antioxidant action based on known biochemical principles.

Experimental Workflow Diagram

Synthesis_Workflow Resin Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Fmoc-Gly-OH Coupling (DIC/HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Fmoc-Gly-OH Coupling (DIC/HOBt) Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS and NMR Analysis Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Hypothetical Antioxidant Signaling Pathway

Antioxidant_Pathway ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Oxidized_Peptide Oxidized Peptide (Methionine Sulfoxide) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Peptide This compound Peptide->Oxidized_Peptide scavenges ROS Protection Cytoprotection Peptide->Protection leads to

Caption: Proposed Mechanism of ROS Scavenging by this compound.

Conclusion

This compound is a tripeptide with potential applications in biomedical research, stemming from the combined properties of its constituent amino acids. This guide has provided a detailed framework for its synthesis, purification, and characterization, along with protocols to investigate its potential biological activities. The straightforward synthesis via SPPS and the predicted antioxidant and cytoprotective effects make it an attractive molecule for further investigation. Future research should focus on validating these potential biological activities through rigorous in vitro and in vivo studies to fully elucidate its therapeutic and scientific value.

References

Navigating the Solubility of H-Gly-Gly-Met-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Gly-Gly-Met-OH, also known as Glycyl-Glycyl-Methionine, is a compound of interest in various research and development fields. Understanding its solubility characteristics is paramount for its effective application in experimental and formulation settings. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, based on established principles of peptide chemistry. It also outlines detailed experimental protocols for solubility determination and visualizes key workflows for clarity.

Core Concepts in Peptide Solubility

The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and overall charge. This compound is a neutral peptide due to the absence of acidic or basic side chains and the presence of a free N-terminal amine and a free C-terminal carboxylic acid group, which exist as a zwitterion at neutral pH.

General principles suggest that neutral peptides, particularly those with hydrophobic residues like methionine, may exhibit limited solubility in aqueous solutions.[1][2][3][4] Therefore, a systematic approach involving a range of solvents is necessary to identify an appropriate vehicle for solubilization.

Qualitative Solubility Profile of this compound

Solvent ClassRecommended SolventsExpected SolubilityRationale & Remarks
Aqueous Deionized Water, Phosphate-Buffered Saline (PBS)Low to ModerateAs a neutral peptide, its solubility in water may be limited. It is recommended as the first solvent to test.[2][3]
Organic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol, Ethanol, IsopropanolModerate to HighOrganic solvents are often effective for neutral and hydrophobic peptides.[2][4] Caution: DMSO may oxidize the methionine residue in this compound; DMF is a recommended alternative in such cases.[4]
Acidic/Basic Dilute Acetic Acid, Dilute Ammonium HydroxideNot Generally RecommendedThese are typically used for basic and acidic peptides, respectively, and are unlikely to significantly improve the solubility of a neutral peptide like this compound.[2][3]

Experimental Protocol for Determining Peptide Solubility

The following is a general and systematic protocol for determining the solubility of this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample.[1][3]

Materials:

  • This compound (lyophilized powder)

  • Solvents: Deionized water (sterile), PBS (pH 7.4), DMSO, DMF, Ethanol

  • Vortex mixer

  • Sonicator (bath or probe)

  • Centrifuge

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test in Aqueous Solvent:

    • Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of deionized water (e.g., 100 µL) to achieve a desired starting concentration (e.g., 10 mg/mL).

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the peptide does not dissolve, sonicate the sample for 10-15 second bursts, allowing the sample to cool in between cycles to prevent heating.[1]

    • Visually inspect the solution. A clear solution indicates dissolution. If the solution remains cloudy or contains visible particles, the peptide is not fully soluble at that concentration.

    • If insoluble, gradually add more solvent in known increments, vortexing and sonicating after each addition, until the peptide dissolves or a practical minimum solubility is determined.

  • Testing in Organic Solvents (if insoluble in aqueous solutions):

    • If the peptide shows poor solubility in water, use a fresh, small sample of the peptide.

    • Add a small volume of an organic solvent (e.g., DMSO or DMF).

    • Follow the same procedure of vortexing and sonicating.

    • For applications requiring a final aqueous solution, a common strategy is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer to the desired final concentration, vortexing continuously.[4] Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments.

  • Warming (Optional): Gentle warming can be employed to aid dissolution, but it should be done with caution to avoid peptide degradation.[1]

  • Centrifugation: Before use, it is good practice to centrifuge the prepared peptide solution to pellet any undissolved micro-aggregates.[1]

Visualization of Workflows

To further clarify the decision-making and experimental processes, the following diagrams are provided.

Peptide_Solubility_Decision_Tree Start Start: Solubilize This compound CheckCharge Determine Peptide Charge (this compound is Neutral) Start->CheckCharge TryWater Attempt to dissolve in Water or PBS CheckCharge->TryWater Neutral IsSolubleWater Is it soluble? TryWater->IsSolubleWater UseAqueous Use Aqueous Solution IsSolubleWater->UseAqueous Yes TryOrganic Use Organic Solvent (e.g., DMSO, DMF) IsSolubleWater->TryOrganic No IsMethionine Does it contain Met/Cys? TryOrganic->IsMethionine AvoidDMSO Avoid DMSO (potential oxidation) Use DMF instead IsMethionine->AvoidDMSO Yes (this compound contains Met) UseOrganicSol Use Organic Solvent Solution IsMethionine->UseOrganicSol No AvoidDMSO->UseOrganicSol

Caption: Decision tree for selecting a solvent for this compound.

Experimental_Workflow_Solubility Start Start: Weigh small amount of peptide AddSolvent Add initial volume of chosen solvent Start->AddSolvent Vortex Vortex thoroughly AddSolvent->Vortex CheckDissolution1 Observe for dissolution Vortex->CheckDissolution1 Sonicate Sonicate in short bursts (keep cool) CheckDissolution1->Sonicate Cloudy/Particulate Soluble Peptide is dissolved. Centrifuge before use. CheckDissolution1->Soluble Clear solution CheckDissolution2 Observe for dissolution Sonicate->CheckDissolution2 AddMoreSolvent Incrementally add more solvent CheckDissolution2->AddMoreSolvent Cloudy/Particulate CheckDissolution2->Soluble Clear solution Insoluble Note insolubility at this concentration. Try another solvent. CheckDissolution2->Insoluble If max volume reached AddMoreSolvent->Vortex

Caption: Experimental workflow for peptide solubility testing.

References

The Synthesis and Postulated Biological Significance of the Tripeptide Gly-Gly-Met: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific discovery and detailed historical account of the tripeptide Gly-Gly-Met are not extensively documented in publicly available scientific literature. This guide, therefore, focuses on the established methodologies for its chemical synthesis, characterization, and a discussion of its potential biological roles based on the known functions of its constituent amino acids and related peptides.

Introduction

The tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met) is a sequence of three amino acids: two glycine (B1666218) residues followed by a methionine residue. Glycine, the simplest amino acid, provides flexibility to peptide chains, while methionine, a sulfur-containing amino acid, is involved in critical metabolic processes, including methylation.[1][2][3] The unique combination of these amino acids suggests that Gly-Gly-Met could possess specific biological activities, potentially acting as a signaling molecule or a metabolic intermediate. This document provides a technical overview for researchers and drug development professionals interested in the synthesis and potential exploration of this peptide.

Physicochemical Properties of Constituent Amino Acids

A foundational understanding of the individual amino acids is crucial for predicting the properties of the resulting peptide.

Amino AcidAbbreviationMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
GlycineGly, GC₂H₅NO₂75.07Achiral, provides conformational flexibility to peptide chains.[3]
MethionineMet, MC₅H₁₁NO₂S149.21Essential amino acid, contains a sulfur atom, precursor for S-adenosylmethionine (a universal methyl donor).[2]

Synthesis of Gly-Gly-Met

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like Gly-Gly-Met. The following section details a representative experimental protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine residue. Wash the resin thoroughly with DMF and DCM.

  • First Glycine Coupling:

    • Pre-activate Fmoc-Gly-OH by dissolving it with HOBt and DIC in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

  • Second Glycine Coupling: Repeat step 3 to couple the second glycine residue.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc protecting group.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized Gly-Gly-Met peptide using mass spectrometry and analytical HPLC.

Experimental Workflow for Gly-Gly-Met Synthesis

Synthesis_Workflow Resin Fmoc-Met-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleGly1 Couple Fmoc-Gly-OH (DIC, HOBt) Deprotect1->CoupleGly1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) CoupleGly1->Deprotect2 CoupleGly2 Couple Fmoc-Gly-OH (DIC, HOBt) Deprotect2->CoupleGly2 Deprotect3 Final Fmoc Deprotection CoupleGly2->Deprotect3 Cleave Cleave from Resin (TFA Cocktail) Deprotect3->Cleave Purify Purify (HPLC) Cleave->Purify Characterize Characterize (Mass Spec, HPLC) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of Gly-Gly-Met.

Postulated Biological Significance and Signaling Pathways

While specific signaling pathways for Gly-Gly-Met have not been elucidated, its structure suggests potential interactions with cellular machinery. The methionine residue is of particular interest due to its role in the c-Met signaling pathway. The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and morphogenesis.[4][5][6][7][8] Dysregulation of the HGF/c-Met pathway is implicated in cancer development and metastasis.[4][5][8]

It is plausible that Gly-Gly-Met, or its metabolites, could modulate the activity of the c-Met receptor or other related pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated for Gly-Gly-Met, drawing parallels to the known c-Met pathway.

Hypothetical Signaling Pathway for Gly-Gly-Met

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GGM Gly-Gly-Met Receptor Putative Receptor (e.g., RTK) GGM->Receptor Binding & Activation Adaptor Adaptor Proteins (e.g., Grb2, Gab1) Receptor->Adaptor Recruitment & Phosphorylation RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K MAPK MAPK Cascade RAS->MAPK AKT AKT PI3K->AKT Response Cellular Response (Proliferation, Motility) MAPK->Response AKT->Response

References

H-Gly-Gly-Met-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Met-OH (Glycyl-glycyl-L-methionine). The document covers its physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential, though not yet fully elucidated, biological significance. This guide is intended to serve as a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and molecular biology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in experimental settings. A summary of these properties is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₉H₁₇N₃O₄SPubChem CID: 7010486
Molecular Weight 263.32 g/mol PubChem CID: 7010486
Theoretical Isoelectric Point (pI) ~5.68Calculated
Solubility Predicted to be soluble in aqueous solutions.Based on peptide solubility prediction principles[1]. Peptides with a high proportion of hydrophilic residues and a net charge at a given pH tend to be soluble in aqueous buffers.

Note on Isoelectric Point (pI) Calculation: The theoretical pI was calculated by averaging the pKa values of the ionizable groups that flank the neutral species of the peptide. The pKa values used for the calculation are approximations for the terminal amino group (~9.6), the terminal carboxyl group (~2.3), and the side chains of the amino acids. For this compound, the relevant pKa values for the zwitterionic state are the N-terminus and the C-terminus.

Synthesis and Purification

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS. A detailed protocol for the synthesis of this compound is provided below.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis of this compound

Materials:

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Methionine):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, activate Fmoc-Met-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Glycine):

    • Deprotect the N-terminal Fmoc group of the resin-bound methionine with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

    • Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add the activated glycine (B1666218) to the resin and couple for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Third Amino Acid Coupling (Glycine):

    • Repeat the deprotection and coupling steps with Fmoc-Gly-OH.

  • Final Deprotection:

    • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin extensively with DMF and DCM, and finally with methanol.

    • Dry the peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The use of a specialized cocktail like Reagent H is recommended to minimize oxidation of the methionine residue[2][3][4].

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC (RP-HPLC) to obtain a high-purity product.

Experimental Protocol: RP-HPLC Purification of this compound

Materials and Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). The exact gradient may need to be optimized.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization

The identity and purity of the synthesized this compound peptide are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, confirming its identity.

Experimental Protocol: Mass Spectrometry of this compound

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Mass: The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 264.10 g/mol .

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. The fragmentation of tripeptides typically results in a series of b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively[5][6]. The expected fragmentation pattern for this compound would confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the peptide.

Experimental Protocol: ¹H NMR of this compound

  • Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O.

  • Expected Chemical Shifts:

    • Glycine (α-CH₂): Resonances for the two glycine alpha-protons are expected in the range of 3.8-4.2 ppm.

    • Methionine (α-CH): A multiplet around 4.3-4.6 ppm.

    • Methionine (β-CH₂ and γ-CH₂): Multiplets in the range of 1.9-2.2 ppm.

    • Methionine (S-CH₃): A singlet around 2.1 ppm.

    • Amide Protons (NH): If not exchanged in D₂O, these would appear as multiplets in the region of 7.5-8.5 ppm.

Biological Significance and Potential Applications

To date, there is a lack of direct experimental evidence defining the specific biological functions of the this compound tripeptide. However, based on the known activities of its constituent amino acids and related short peptides, several potential areas of interest for future research can be proposed.

  • Antioxidant Activity: The presence of a methionine residue suggests potential antioxidant properties. Methionine is known to be susceptible to oxidation, and its residues in proteins can act as endogenous antioxidants by scavenging reactive oxygen species (ROS)[7][8][9]. Studies on methionine-containing dipeptides have shown that their antioxidant capacity can be influenced by the position of the methionine residue[10][11].

  • Anti-inflammatory Effects: Glycine, the most abundant amino acid in this tripeptide, has been shown to possess anti-inflammatory properties[12][13][14][15]. It can modulate the expression of inflammatory cytokines, suggesting that glycine-containing peptides might also exhibit similar activities.

  • Role in Drug Development: Short peptides are of significant interest in drug development due to their potential for high specificity and low toxicity. This compound could be explored as a lead compound or as a fragment for the design of more complex therapeutic peptides[16].

It is important to emphasize that these are potential functions based on related molecules, and dedicated research is required to elucidate the specific biological role of this compound.

Signaling Pathways and Workflows

The c-Met Signaling Pathway

The methionine residue in this compound makes the c-Met signaling pathway a relevant area of speculative interest. The c-Met receptor, a receptor tyrosine kinase, is activated by its ligand, Hepatocyte Growth Factor (HGF), and plays crucial roles in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met pathway is implicated in various cancers. While there is currently no evidence to suggest that this compound directly interacts with or modulates the c-Met pathway, understanding this pathway provides a conceptual framework for potential future investigations.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Cell_Survival Cell Survival STAT3->Cell_Survival RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK RAF_MEK_ERK->Cell_Proliferation Cell_Migration Cell Migration & Invasion RAF_MEK_ERK->Cell_Migration mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation mTOR->Cell_Survival

HGF/c-Met Signaling Pathway.

Disclaimer: The direct involvement of this compound in the c-Met signaling pathway has not been experimentally demonstrated. This diagram illustrates the general pathway for contextual understanding.

Experimental Workflow

The following diagram outlines the key stages in the synthesis, purification, and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Resin_Prep Resin Swelling & Deprotection Coupling1 Fmoc-Met-OH Coupling Resin_Prep->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Gly-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-Gly-OH Coupling Deprotection2->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage HPLC Preparative RP-HPLC Cleavage->HPLC Analysis Purity Check (Analytical HPLC) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization MS Mass Spectrometry (ESI or MALDI) Lyophilization->MS NMR 1H NMR Spectroscopy Lyophilization->NMR

Synthesis and Characterization Workflow.

References

Glycyl-glycyl-methionine metabolic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Pathway of Glycyl-Glycyl-Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-glycyl-methionine is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. While a specific, dedicated metabolic pathway for this tripeptide is not extensively documented, its metabolic fate can be largely inferred from the well-established mechanisms of peptide and amino acid metabolism. This guide elucidates the anticipated metabolic journey of glycyl-glycyl-methionine, from its initial hydrolysis in the gastrointestinal tract to the subsequent catabolism and utilization of its constituent amino acids, glycine and methionine. This document provides a comprehensive overview of the transport mechanisms, enzymatic processes, and downstream metabolic pathways involved. Furthermore, it details relevant experimental protocols for studying tripeptide metabolism and presents quantitative data where available.

Introduction

Small peptides, including dipeptides and tripeptides, are crucial intermediates in protein digestion and absorption. They can also possess intrinsic biological activities. Glycyl-glycyl-methionine, as a tripeptide, is expected to be efficiently hydrolyzed into its constituent amino acids, which then enter their respective metabolic pathways. Understanding the complete metabolic profile of such peptides is essential for various fields, including nutrition, pharmacology, and drug development, where peptides and their derivatives are increasingly explored as therapeutic agents.

Intestinal Absorption and Hydrolysis

The initial step in the metabolism of orally ingested glycyl-glycyl-methionine occurs in the small intestine. Tripeptides are primarily handled by two mechanisms:

  • Brush Border Hydrolysis: The luminal surface of the intestinal epithelial cells is rich in peptidases. These enzymes, such as aminopeptidases and dipeptidyl peptidases, cleave the peptide bonds of glycyl-glycyl-methionine, releasing free glycine and methionine.

  • Direct Transport: A significant portion of tripeptides can be directly transported into the enterocytes via the peptide transporter 1 (PepT1). PepT1 is a high-capacity, low-affinity transporter that plays a crucial role in the absorption of di- and tripeptides. Once inside the enterocyte, intracellular peptidases rapidly hydrolyze the tripeptide into its constituent amino acids.

Studies on similar small peptides have shown that absorption in the form of di- and tripeptides can be more efficient than the absorption of free amino acids.[1]

Experimental Protocol: In Situ Intestinal Perfusion

A common method to study the absorption of peptides is the in situ intestinal perfusion technique.

Objective: To determine the rate of absorption of a specific peptide from the intestinal lumen.

Methodology:

  • Anesthetize the subject animal (e.g., rat).

  • Surgically expose the small intestine and cannulate a segment (e.g., jejunum).

  • Perfuse the cannulated segment with a solution containing the peptide of interest (glycyl-glycyl-methionine) at a known concentration and flow rate. The perfusion solution should be isotonic and contain a non-absorbable marker (e.g., phenol (B47542) red) to correct for water flux.

  • Collect the perfusate at the distal end of the segment.

  • Analyze the concentration of the peptide and the non-absorbable marker in the collected perfusate using techniques like High-Performance Liquid Chromatography (HPLC).

  • The rate of disappearance of the peptide from the perfusate represents its rate of absorption.

Metabolic Fate of Constituent Amino Acids

Following hydrolysis, the resulting glycine and methionine molecules are transported out of the enterocytes into the portal circulation and subsequently to the liver and other tissues, where they enter their respective metabolic pathways.

Glycine Metabolism

Glycine is a non-essential amino acid with diverse metabolic roles.

  • Protein Synthesis: Incorporated into numerous proteins.

  • Precursor for Biomolecules: Serves as a precursor for the synthesis of other important molecules, including:

    • Glutathione: A major antioxidant.

    • Porphyrins: A key component of hemoglobin and cytochromes.

    • Purines: Building blocks of DNA and RNA.

    • Creatine: An important molecule in energy metabolism in muscle and brain tissue.

  • Neurotransmitter: Glycine itself acts as an inhibitory neurotransmitter in the central nervous system.[2]

  • Catabolism: Glycine can be catabolized through three main pathways:

    • Glycine Cleavage System (GCS): The major pathway for glycine degradation in most organisms.

    • Serine Hydroxymethyltransferase (SHMT): Reversible conversion to serine.

    • D-amino Acid Oxidase Pathway: A minor pathway.

Methionine Metabolism

Methionine is an essential amino acid with a central role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM).

  • Protein Synthesis: The initiating amino acid in protein synthesis.

  • S-Adenosylmethionine (SAM) Synthesis: Methionine is converted to SAM, the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] This process is critical for epigenetic regulation and cellular signaling.[3]

  • Transsulfuration Pathway: Methionine, via homocysteine, is a precursor for the synthesis of cysteine. Cysteine is then used for the synthesis of glutathione, taurine, and other sulfur-containing compounds.

  • Polyamine Synthesis: SAM is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

  • Catabolism: The carbon skeleton of methionine can be converted to succinyl-CoA, which can enter the citric acid cycle for energy production.

Signaling Pathways

Both glycine and methionine, the constituent amino acids of glycyl-glycyl-methionine, are involved in cellular signaling.

Methionine and mTORC1 Signaling

Methionine availability is sensed by the cell and influences the activity of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism.[4] When methionine levels are high, S-adenosylmethionine (SAM) levels also increase. SAM binds to SAMTOR, disrupting its interaction with GATOR1 and leading to the activation of mTORC1.[4] Conversely, methionine starvation leads to mTORC1 inhibition.[4]

mTORC1_Signaling Methionine Methionine SAM SAM Methionine->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits Inhibition mTORC1 mTORC1 GATOR1->mTORC1 Inhibits CellGrowth CellGrowth mTORC1->CellGrowth Promotes GlyRS_Phosphorylation Methionine Methionine GPR87 GPR87 Methionine->GPR87 Activates CDC42/Rac1 CDC42/Rac1 GPR87->CDC42/Rac1 Activates MAP3K10 MAP3K10 CDC42/Rac1->MAP3K10 Activates GlyRS GlyRS MAP3K10->GlyRS Phosphorylates pGlyRS Phosphorylated GlyRS GlyRS->pGlyRS Nucleus Nucleus pGlyRS->Nucleus Translocates to GeneExpression GeneExpression Nucleus->GeneExpression Stimulates Metabolic_Profiling_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Intestinal Homogenate Incubation Intestinal Homogenate Incubation Sample Preparation Sample Preparation Intestinal Homogenate Incubation->Sample Preparation Caco-2 Cell Monolayer Assay Caco-2 Cell Monolayer Assay Caco-2 Cell Monolayer Assay->Sample Preparation Hepatic Microsome Incubation Hepatic Microsome Incubation Hepatic Microsome Incubation->Sample Preparation Oral Administration to Animal Model Oral Administration to Animal Model Blood Sampling (Time Course) Blood Sampling (Time Course) Oral Administration to Animal Model->Blood Sampling (Time Course) Urine and Feces Collection Urine and Feces Collection Oral Administration to Animal Model->Urine and Feces Collection Blood Sampling (Time Course)->Sample Preparation Urine and Feces Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Pharmacokinetic Modeling Pharmacokinetic Modeling Metabolite Identification->Pharmacokinetic Modeling Metabolic Pathway Mapping Metabolic Pathway Mapping Metabolite Identification->Metabolic Pathway Mapping

References

An In-depth Technical Guide to the Spectroscopic Data of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the tripeptide H-Gly-Gly-Met-OH (Glycyl-glycyl-L-methionine). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, the data presented herein is a combination of theoretical predictions based on the constituent amino acids and known spectroscopic trends for small peptides. This document is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties
  • IUPAC Name: (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid

  • Molecular Formula: C₉H₁₇N₃O₄S

  • Molecular Weight: 263.32 g/mol

  • Canonical SMILES: CSCCC(C(=O)O)NC(=O)CNC(=O)CN

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound obtained through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Gly¹ α-CH₂3.85s
Gly² α-CH₂3.95s
Met³ α-CH4.25t
Met³ β-CH₂2.10m
Met³ γ-CH₂2.55t
Met³ ε-CH₃2.15s

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O

Carbon AtomPredicted Chemical Shift (ppm)
Gly¹ α-C43.5
Gly¹ C=O172.0
Gly² α-C44.5
Gly² C=O174.5
Met³ α-C54.0
Met³ β-C31.0
Met³ γ-C30.0
Met³ ε-C15.0
Met³ C=O177.0
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (Solid State, KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3000Strong, BroadN-H stretching (amine and amide), O-H stretching (carboxylic acid)
2950 - 2850MediumC-H stretching (aliphatic)
~1725StrongC=O stretching (carboxylic acid)
~1650StrongAmide I (C=O stretching)
~1540StrongAmide II (N-H bending, C-N stretching)
1450 - 1380MediumC-H bending
~1250MediumAmide III (C-N stretching, N-H bending)
~650WeakC-S stretching
Mass Spectrometry (MS)

Table 4: Expected m/z Values in Electrospray Ionization Mass Spectrometry (ESI-MS)

IonFormulaCalculated m/z
[M+H]⁺C₉H₁₈N₃O₄S⁺264.10
[M+Na]⁺C₉H₁₇N₃O₄SNa⁺286.08
[M-H]⁻C₉H₁₆N₃O₄S⁻262.09

Table 5: Predicted Major Fragmentation Ions in Tandem MS (ESI-MS/MS) of [M+H]⁺

Ion TypeFragmentCalculated m/z
b₂Gly-Gly115.05
y₁Met150.06
y₂Gly-Met207.08

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Experiment: 1D proton experiment with water suppression (e.g., presaturation).

    • Pulse Sequence: zgpr.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Experiment: 1D carbon experiment with proton decoupling.

    • Pulse Sequence: zgpg30.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to an internal standard (e.g., DSS) or to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for both the background and the sample.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the characteristic absorption bands.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (50:50 v/v) with 0.1% formic acid for positive ion mode, at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

  • Data Acquisition (Direct Infusion):

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive and negative ion modes.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

    • Mass Range (MS1): m/z 100-500.

    • MS/MS (for fragmentation): Select the [M+H]⁺ ion (m/z 264.1) as the precursor and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to obtain fragment ions.

  • Data Processing:

    • Analyze the MS1 spectrum to identify the protonated ([M+H]⁺) and other adduct ions.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions (b- and y-ions) to confirm the peptide sequence.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir FTIR cluster_ms Mass Spec cluster_results Data Interpretation Sample This compound (Solid Powder) NMR_Prep NMR_Prep Sample->NMR_Prep IR_Prep IR_Prep Sample->IR_Prep MS_Prep MS_Prep Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Data NMR Spectra (Chemical Shifts) NMR_Acq->NMR_Data Interpretation Structural Confirmation & Characterization NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Acquire MS & MS/MS Spectra MS_Data Mass Spectra (m/z & Fragments) MS_Acq->MS_Data MS_Data->Interpretation NMR_Prep->NMR_Acq IR_Prep->IR_Acq MS_Prep->MS_Acq

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Core Functions of the Methionine Residue in Gly-Gly-Met

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the pivotal roles of the C-terminal methionine residue in the tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met). The primary functions discussed are its potent antioxidant capabilities through radical scavenging and its ability to participate in metal ion chelation. This document synthesizes current understanding, presents relevant quantitative data, details key experimental methodologies, and provides visual representations of the underlying biochemical processes.

Antioxidant Function of the Methionine Residue

The sulfur-containing side chain of methionine is a primary target for reactive oxygen species (ROS), making it a crucial component of endogenous antioxidant defense mechanisms. In the context of the Gly-Gly-Met tripeptide, this residue can effectively neutralize potent oxidants, thereby protecting more critical biomolecules from oxidative damage.

Mechanism of Action: Radical Scavenging

The thioether group (-S-CH₃) in the methionine side chain is readily oxidized by a variety of ROS, including hydroxyl radicals (HO•), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). This sacrificial oxidation converts the methionine residue into methionine sulfoxide (B87167), and with further oxidation, into methionine sulfone. This process effectively quenches the damaging potential of these reactive species. The reaction with hydroxyl radicals, one of the most reactive ROS, is particularly significant in biological systems. Studies on the closely related tripeptide Gly-Met-Gly provide a model for the oxidative fate of the methionine residue in Gly-Gly-Met.[1]

Oxidation Products of the Methionine Residue

Mass spectrometry has been instrumental in identifying the products formed upon the oxidation of methionine-containing peptides.[2][3] In studies involving the oxidation of Gly-Met-Gly by hydroxyl radicals, several distinct products have been characterized based on their mass shifts from the parent peptide.[2]

Table 1: Quantitative Data on the Oxidation Products of the Methionine Residue in a Model Tripeptide (Gly-Met-Gly)

Product NameModificationMass Shift (Da)Description
Methionine Sulfoxide+O+16Oxidation of the thioether to a sulfoxide group.
Methionine Sulfone+O₂+32Further oxidation of the sulfoxide to a sulfone group.
Homocysteic Acid+O₃, -CH₄+34Loss of the methyl group and conversion of the thioether to a sulfonic acid.[2]

Data derived from studies on the model peptide Gly-Met-Gly, which serves as a proxy for Gly-Gly-Met.[2]

Visualization of the Methionine Oxidation Pathway

The sequential oxidation of the methionine residue can be visualized as a multi-step pathway. The initial and most common oxidation product is methionine sulfoxide, which can be further oxidized or, in biological systems, be reduced back to methionine by methionine sulfoxide reductases (MSRs), creating a catalytic antioxidant cycle.

Methionine_Oxidation_Pathway Met Gly-Gly-Met (Methionine) MetO Gly-Gly-Met Sulfoxide (+16 Da) Met->MetO + ROS HCA Gly-Gly-Homocysteic Acid (+34 Da) Met->HCA + ROS - CH₃ MetO2 Gly-Gly-Met Sulfone (+32 Da) MetO->MetO2 + ROS Metal_Chelation_Workflow cluster_0 Binding Confirmation cluster_1 Stoichiometry & Stability cluster_2 Structural Analysis UV_Vis UV-Vis Spectroscopy Potentiometry Potentiometric Titration UV_Vis->Potentiometry ITC Isothermal Titration Calorimetry ITC->Potentiometry MS Mass Spectrometry Potentiometry->MS NMR NMR Spectroscopy MS->NMR XRay X-ray Crystallography NMR->XRay Result Characterized Peptide-Metal Complex XRay->Result Start Hypothesize Peptide-Metal Interaction Start->UV_Vis Start->ITC

References

Methodological & Application

H-Gly-Gly-Met-OH: Exploring Potential Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The tripeptide H-Gly-Gly-Met-OH is a molecule of interest in biochemical research, primarily due to the functional properties of its constituent amino acids: glycine (B1666218) and methionine. While specific, comprehensive studies on this compound are limited in publicly available scientific literature, its structure suggests several potential applications worth investigation. These hypothetical applications are rooted in the known biological roles of its components.

Potential Areas of Application:

  • Antioxidant and Cytoprotective Agent: The presence of a methionine residue suggests that this compound could possess antioxidant properties. Methionine is a sulfur-containing amino acid that can be readily oxidized, thereby scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The peptide structure may influence its stability, solubility, and cellular uptake compared to free methionine.

  • Enzyme Substrate or Inhibitor: Short peptides are often substrates for various proteases and peptidases. This compound could serve as a substrate for enzymes like aminopeptidases or specific metalloproteinases.[1] Conversely, it could act as a competitive inhibitor for enzymes that recognize similar peptide sequences, potentially modulating their activity in various physiological and pathological processes.

  • Drug Delivery and Development: Peptides are explored as scaffolds in drug design and as carriers for targeted drug delivery. The physicochemical properties of this compound could be modified to enhance the delivery of therapeutic agents.

  • Cell Signaling and Neuromodulation: Glycine itself acts as a neurotransmitter in the central nervous system.[2] While the tripeptide form may not have the same activity, it could potentially modulate neuronal signaling pathways or serve as a precursor that releases glycine upon enzymatic cleavage.

Quantitative Data

ParameterAssay TypeHypothetical Value (for illustration)Potential Significance
IC50 (DPPH Assay) Antioxidant Capacity1.5 mMMeasures the concentration required to scavenge 50% of DPPH free radicals.
Km Enzyme Kinetics (e.g., Aminopeptidase)500 µMMichaelis constant, indicating the substrate concentration at half-maximal velocity.
Ki Enzyme Inhibition100 µMInhibition constant, reflecting the binding affinity of the peptide as an inhibitor.
Cell Viability (EC50) Cytotoxicity/Cytoprotection Assay> 10 mMEffective concentration to induce a 50% response in cell viability assays.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the biochemical properties of this compound.

Protocol 1: In Vitro Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 2.5, 5, 10 mM).

    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a series of dilutions of ascorbic acid as a positive control.

  • Assay:

    • In a 96-well plate, add 50 µL of each peptide dilution or control to triplicate wells.

    • Add 50 µL of methanol to three wells as a blank.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging against the peptide concentration to determine the IC50 value.

Protocol 2: Enzyme Inhibition Assay (General Aminopeptidase)

Objective: To assess the inhibitory effect of this compound on a generic aminopeptidase (B13392206).

Materials:

  • This compound

  • Aminopeptidase enzyme

  • Chromogenic or fluorogenic aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Known aminopeptidase inhibitor (positive control, e.g., Bestatin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in assay buffer.

    • Create a series of dilutions of the peptide.

    • Prepare a stock solution of the substrate and the positive control inhibitor.

    • Dilute the aminopeptidase enzyme to a working concentration in the assay buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of different concentrations of this compound or positive control to triplicate wells.

    • Add 20 µL of assay buffer to control wells (no inhibitor).

    • Add 160 µL of the enzyme solution to all wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Measurement:

    • Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at appropriate wavelengths kinetically over 15-30 minutes using a microplate reader.

  • Calculation:

    • Determine the reaction velocity (rate of change in absorbance/fluorescence) for each concentration.

    • Calculate the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50.

    • Further kinetic studies (e.g., Michaelis-Menten plots with and without the inhibitor) can be performed to determine the type of inhibition and the Ki value.

Visualizations

The following diagrams illustrate hypothetical relationships and workflows relevant to the study of this compound.

experimental_workflow cluster_synthesis Peptide Preparation cluster_characterization Biochemical Characterization cluster_development Further Development synthesis Synthesis & Purification of this compound antioxidant Antioxidant Assays (e.g., DPPH) synthesis->antioxidant enzyme Enzyme Interaction (Substrate/Inhibitor) synthesis->enzyme cell_based Cell-Based Assays (Viability, ROS) synthesis->cell_based mechanism Mechanism of Action Studies antioxidant->mechanism enzyme->mechanism cell_based->mechanism drug_dev Drug Discovery Lead Optimization mechanism->drug_dev antioxidant_pathway ROS Reactive Oxygen Species (e.g., •OH, O2•-) Oxidized_Peptide Oxidized Peptide (Methionine Sulfoxide) ROS->Oxidized_Peptide is scavenged by Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage causes Peptide This compound (Methionine Residue) Peptide->Oxidized_Peptide donates electron Protection Cellular Protection Peptide->Protection leads to

References

Application Notes and Protocols for the Use of Gly-Gly-Met as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are crucial in various biological processes, including protein maturation, signal transduction, and cellular regulation.[1] The study of aminopeptidase (B13392206) activity and specificity is a significant area of research in enzymology and drug development. Synthetic peptide substrates are invaluable tools for characterizing enzyme kinetics, screening for inhibitors, and developing diagnostic assays.[1]

This document provides detailed application notes and protocols for the proposed use of the tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met) as a substrate for assaying aminopeptidase activity. While direct kinetic data for the enzymatic cleavage of Gly-Gly-Met is not extensively available in the current literature, its structure suggests it could serve as a substrate for aminopeptidases that exhibit specificity for N-terminal glycine (B1666218) residues. The protocols provided herein are based on established methodologies for other aminopeptidase substrates and can be adapted for Gly-Gly-Met.

Principle of the Assay

The fundamental principle behind using Gly-Gly-Met as a substrate lies in the enzymatic cleavage of the peptide bond between the first and second glycine residues by an aminopeptidase. This reaction releases a free glycine molecule and the dipeptide Gly-Met. The rate of this reaction can be monitored by quantifying the appearance of one of the products, typically the N-terminal amino acid (glycine).

Potential Cleavage of Gly-Gly-Met by Aminopeptidases

The hypothetical cleavage of Gly-Gly-Met by an aminopeptidase would result in the release of a glycine molecule. This is based on the known action of aminopeptidases which sequentially remove amino acids from the N-terminus of peptides.[1] Several aminopeptidases have been shown to cleave substrates with N-terminal glycine.

G cluster_0 Enzymatic Reaction Gly-Gly-Met Gly-Gly-Met Aminopeptidase Aminopeptidase Gly-Gly-Met->Aminopeptidase Binds to Glycine Glycine Aminopeptidase->Glycine Releases Gly-Met Gly-Met Aminopeptidase->Gly-Met Releases G cluster_workflow Experimental Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup in 96-well Plate (Substrate, Enzyme, Controls) prep->setup incubation Incubation (e.g., 37°C, 30 min) setup->incubation detection Addition of Detection Reagent (for Glycine) incubation->detection measurement Measure Absorbance/ Fluorescence detection->measurement analysis Data Analysis (Calculate Enzyme Activity) measurement->analysis

References

Application Notes and Protocols: H-Gly-Gly-Met-OH in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Met-OH, or Glycyl-glycyl-L-methionine, is a tripeptide composed of two glycine (B1666218) residues and one methionine residue. While extensive research exists on the individual roles of glycine and methionine in cell culture, specific data on the tripeptide this compound is limited. These application notes serve as a comprehensive guide for researchers looking to investigate the potential of this compound as a supplement in cell culture media.

The constituent amino acids suggest several potential applications:

  • Antioxidant Properties: The methionine residue, with its sulfur-containing side chain, makes this compound a potential scavenger of reactive oxygen species (ROS), protecting cells from oxidative stress.[1] Peptides containing methionine can be susceptible to oxidation, a property that can be harnessed for cytoprotection.

  • Cytoprotection: Glycine is well-documented for its cytoprotective effects against necrotic cell death in various injury models.[2] It can protect cells from damage induced by hypoxia, certain toxins, and other stressors.

  • Nutrient Supplementation: As a peptide, this compound may offer a more stable and efficiently absorbed source of essential amino acids compared to their free forms, potentially enhancing cell proliferation and protein synthesis.[3][4]

This document provides detailed protocols for preparing, handling, and testing this compound in a cell culture setting, along with templates for data presentation and visualization of relevant biological pathways.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the peptide.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C9H17N3O4S []
Molecular Weight 263.31 g/mol []
CAS Number 51529-34-1 []
Appearance White to off-white powder [6]
Storage (Lyophilized) Store at -20°C for long-term stability. [7]

| Storage (In Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles. |[6] |

Experimental Protocols

The following protocols provide standardized methods to evaluate the effects of this compound on cultured cells.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for dissolving and sterilizing the peptide for use in cell culture.

Workflow for Peptide Stock Preparation

G start Equilibrate Peptide to Room Temp. weigh Weigh Lyophilized Peptide in Sterile Environment start->weigh dissolve Dissolve in Sterile Solvent (e.g., PBS or Serum-Free Medium) weigh->dissolve vortex Vortex/Sonicate Gently to Ensure Complete Dissolution dissolve->vortex sterilize Sterile Filter (0.22 µm Syringe Filter) vortex->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a sterile stock solution of this compound.

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free water, Phosphate-Buffered Saline (PBS), or serum-free culture medium

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.[8]

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of peptide.

  • Reconstitute the peptide in a suitable sterile solvent. For most cell-based assays, sterile PBS or serum-free medium is recommended.[7]

    • Note: If solubility is an issue, a small amount of DMSO can be used first, followed by dilution in the aqueous buffer. However, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[7] Peptides containing methionine can be unstable in DMSO.[8]

  • Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.[8]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9]

  • Prepare single-use aliquots to avoid contamination and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability and Proliferation Assay (MTS Assay)

This protocol measures the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HDF, HeLa, etc.)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete medium.[10]

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test might be 0.1 µM to 10 mM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide. Include a "vehicle control" (medium only) and a "positive control" for cell death if applicable.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Example Data Presentation:

Table 2: Hypothetical Effect of this compound on Cell Viability (%) after 48h

Concentration Cell Line A (Mean ± SD) Cell Line B (Mean ± SD)
0 µM (Control) 100.0 ± 4.5 100.0 ± 5.1
1 µM 101.2 ± 3.9 102.5 ± 4.8
10 µM 105.6 ± 5.2 108.1 ± 6.2
100 µM 112.3 ± 6.1 115.7 ± 5.5
1 mM 98.5 ± 4.7 101.3 ± 4.9

| 10 mM | 85.4 ± 7.2 | 89.9 ± 6.8 |

Protocol 3: Assessment of Antioxidant Activity (Intracellular ROS)

This protocol uses the H₂DCFDA probe to measure the ability of this compound to mitigate intracellular ROS induced by an oxidative stressor like H₂O₂.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • 2',7'-dichlorofluorescein diacetate (H₂DCFDA) probe

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[10]

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 4-24 hours).

  • Remove the medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.[10]

  • Wash the cells again with PBS to remove the excess probe.

  • Add PBS or serum-free medium containing an ROS inducer (e.g., 250 µM H₂O₂) to the wells. Include a negative control (no H₂O₂) and a positive control (H₂O₂ without peptide).

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[10]

  • Monitor the fluorescence over time (e.g., every 15 minutes for 1-2 hours).

  • Calculate the percentage reduction in ROS levels compared to the positive control.

Example Data Presentation:

Table 3: Hypothetical Reduction of H₂O₂-Induced ROS by this compound

Pre-treatment Concentration ROS Level (% of Control) (Mean ± SD)
No H₂O₂ 0 µM 100.0 ± 8.1
H₂O₂ Only 0 µM 450.2 ± 25.6
H₂O₂ + Peptide 10 µM 398.5 ± 21.3
H₂O₂ + Peptide 100 µM 275.1 ± 18.9

| H₂O₂ + Peptide | 1 mM | 155.8 ± 15.4 |

Potential Signaling Pathways

Based on its components, this compound may influence key cellular signaling pathways. Glycine has been shown to stimulate protein synthesis via the mTOR pathway, while methionine metabolism is crucial for cellular methylation and antioxidant defense through glutathione (B108866) synthesis.[1][4]

Hypothesized Signaling Cascade

G Peptide This compound ROS Cellular ROS (e.g., OH•, H₂O₂) Peptide->ROS Scavenges (Methionine component) mTOR mTOR Pathway Peptide->mTOR Activates (Glycine component) GSH Glutathione (GSH) Synthesis Peptide->GSH Supports (Methionine precursor) OxStress Oxidative Stress & Damage ROS->OxStress ProteinSynth Protein Synthesis mTOR->ProteinSynth Proliferation Cell Proliferation mTOR->Proliferation GSH->ROS Neutralizes Survival Cell Survival & Cytoprotection GSH->Survival Promotes ProteinSynth->Proliferation OxStress->Survival Reduces

Caption: Potential signaling pathways influenced by this compound.

This diagram illustrates how this compound could potentially enhance cell proliferation and survival by activating the mTOR pathway, scavenging ROS directly, and supporting the synthesis of the master antioxidant, glutathione (GSH).[4][11] These hypotheses can be tested experimentally using techniques like Western blotting for key pathway proteins (e.g., p-mTOR, p-S6K1) and assays for GSH levels.

References

Application Note and Protocol: Solid-Phase Synthesis of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide H-Gly-Gly-Met-OH using the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. The protocol covers all stages from resin preparation and sequential amino acid coupling to the final cleavage and deprotection, with special consideration for the methionine residue, which is susceptible to oxidation. This guide is intended to provide researchers with a robust and reproducible method for obtaining high-purity this compound for various research applications.

Synthesis Strategy Overview

The synthesis of this compound is performed on a solid support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2] The peptide chain is assembled from the C-terminus to the N-terminus, starting with Fmoc-Met-OH anchored to a suitable resin. The Fmoc group, which temporarily protects the Nα-amino group of the amino acids, is removed at the beginning of each cycle with a mild base, typically piperidine (B6355638).[1][3] The subsequent Fmoc-protected amino acid is then activated and coupled to the newly exposed amine. This cycle is repeated until the desired sequence is assembled.

A critical aspect of synthesizing methionine-containing peptides is the final cleavage step.[4] The thioether side-chain of methionine is prone to oxidation and alkylation under the strong acidic conditions required for cleavage.[5][6] To mitigate these side reactions, a carefully formulated cleavage cocktail containing scavengers is essential to protect the integrity of the methionine residue.[4][7]

Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.

Parameter Value Unit Notes
Synthesis Scale 0.1mmolBased on initial resin loading.
Resin Type Fmoc-Met-Wang Resin-Pre-loaded resin is recommended for convenience.
Resin Substitution 0.5mmol/gA typical loading value for Wang resins.
Resin Amount 200mgCalculated based on 0.1 mmol scale and 0.5 mmol/g loading.
Fmoc-Amino Acids
Fmoc-Gly-OH119mg(0.4 mmol, 4 equivalents)
Coupling Reagent
HBTU151.7mg(0.4 mmol, 4 equivalents per coupling)
Base (Activation)
DIPEA139.4µL(0.8 mmol, 8 equivalents per coupling)
Deprotection Reagent 20% Piperidine in DMFv/vUsed in each deprotection step.
Cleavage Cocktail 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISv/v/v/vFormulated to prevent methionine oxidation.[5][7]
Crude Peptide Yield 70-90% (Theoretical)Typical expected yield before purification.
Final Purified Yield 40-60% (Theoretical)Varies based on purification efficiency.

Experimental Protocol

This protocol is designed for a 0.1 mmol manual synthesis. All steps involving solvents and reagents should be performed in a well-ventilated fume hood.

Resin Preparation (Swelling)
  • Weigh 200 mg of Fmoc-Met-Wang resin (0.5 mmol/g) and place it into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.

  • Agitate the resin using a shaker or gentle nitrogen bubbling for 30 minutes to ensure uniform swelling.[8]

  • Drain the DMF from the reaction vessel.

Synthesis Cycle 1: Glycine (B1666218) Coupling
  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the swollen resin and agitate for 3 minutes. Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol), HBTU (151.7 mg, 0.4 mmol), and DIPEA (139.4 µL, 0.8 mmol) in 3 mL of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Synthesis Cycle 2: Second Glycine Coupling
  • Repeat the Fmoc Deprotection , Amino Acid Activation and Coupling , and Washing steps as described in Section 3.2 to couple the second and final glycine residue.

Final Fmoc Deprotection
  • After the final coupling, perform the Fmoc deprotection step one last time as described in Section 3.2.1 to expose the N-terminal amine of the final glycine.

  • After the final DMF washes, wash the peptide-resin with Dichloromethane (DCM) (5 x 5 mL) to prepare it for cleavage.

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]

Peptide Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a fume hood.

  • Prepare 5 mL of the cleavage cocktail by combining the following reagents in a glass vial:

    • Trifluoroacetic acid (TFA): 4.7 mL (94%)

    • Deionized Water: 125 µL (2.5%)

    • 1,2-Ethanedithiol (EDT): 125 µL (2.5%)[7][9]

    • Triisopropylsilane (TIS): 50 µL (1%)

  • Add the freshly prepared cleavage cocktail to the dry peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the cleavage solution containing the peptide into a clean 50 mL centrifuge tube.

  • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates to ensure complete recovery.[1]

Peptide Precipitation and Purification
  • Add the combined TFA filtrate dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[10]

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in another 40 mL of cold diethyl ether, centrifuging, and decanting. Repeat this wash step twice to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[2]

  • Collect the fractions containing the pure peptide, confirm the mass using Mass Spectrometry, pool the pure fractions, and lyophilize to obtain the final this compound product as a white, fluffy powder.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the solid-phase synthesis protocol for this compound.

SPPS_Workflow Resin Fmoc-Met-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Gly1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple_Gly1 Wash1 Wash (DMF) Couple_Gly1->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Cycle 1 Complete Couple_Gly2 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect2->Couple_Gly2 Wash2 Wash (DMF) Couple_Gly2->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cycle 2 Complete Cleave Cleavage & Deprotection (TFA/H₂O/EDT/TIS) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) & Lyophilize Precipitate->Purify Final_Peptide This compound Purify->Final_Peptide

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of the tripeptide H-Gly-Gly-Met-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol outlines a systematic approach, from initial analytical method development to preparative scale-up, ensuring high purity of the final product. This method employs a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent, a standard and effective technique for peptide purification.[1] The provided protocols and tabulated data offer a strong foundation for researchers to achieve highly pure this compound suitable for a range of scientific applications.

Introduction

The tripeptide this compound is a short peptide chain composed of two glycine (B1666218) residues and a C-terminal methionine. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups. For most research, diagnostic, and therapeutic applications, the purification of this crude mixture to a high degree of purity is an essential step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides.[2] The principle of separation is based on the differential partitioning of the peptide and its impurities between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[3] By gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, components are eluted from the column in order of increasing hydrophobicity. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), helps to improve peak shape and resolution.[1] This application note provides a comprehensive guide to developing an efficient HPLC purification method for this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude peptide sample and progresses through analytical method development, preparative purification, fraction analysis, and finally, lyophilization to obtain the pure peptide powder.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification crude_peptide Crude this compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filtrate Filter (0.22 µm) dissolve->filtrate analytical_hplc Analytical HPLC (Method Development) filtrate->analytical_hplc Inject small amount preparative_hplc Preparative HPLC (Scale-Up) filtrate->preparative_hplc Inject bulk sample analytical_hplc->preparative_hplc Optimize & Scale-Up fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions (>95%) purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound (Lyophilized Powder) lyophilization->final_product

Caption: Workflow for the HPLC purification of this compound.

Experimental Protocols

Materials and Reagents
ItemSpecification
Crude this compoundPost-synthesis and cleavage
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Trifluoroacetic acid (TFA)HPLC Grade
Syringe Filters0.22 µm or 0.45 µm
Protocol 1: Analytical HPLC - Method Development

This protocol is designed to optimize the separation of this compound from its impurities on an analytical scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • The following table summarizes the recommended starting parameters for analytical HPLC.

ParameterRecommended Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 35% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Column Temperature Ambient (~25 °C)
Injection Volume 10-20 µL
  • Analysis:

    • Inject the sample and run the gradient.

    • Identify the peak corresponding to this compound. Based on its structure (two hydrophilic glycines and one hydrophobic methionine), it is expected to be a relatively polar peptide, eluting at a lower percentage of acetonitrile.

    • Optimize the gradient to achieve the best possible resolution between the main peak and any impurities. A shallower gradient around the elution point of the target peptide can improve separation.[1]

Protocol 2: Preparative HPLC - Scale-Up

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.[4][5]

  • Mobile Phase and Sample Preparation:

    • Prepare larger volumes of Mobile Phase A and B as described in Protocol 1.

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a mixture with a low percentage of B if solubility is an issue) to a higher concentration (e.g., 10-50 mg/mL, depending on column capacity).

    • Filter the concentrated sample solution.

  • Preparative HPLC Conditions:

    • The following table provides a starting point for scaling up the optimized analytical method. The flow rate and gradient times are adjusted to match the larger column dimensions.

ParameterRecommended Value
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Focused gradient based on analytical run (e.g., 10% to 30% B over 40 minutes)
Flow Rate ~20 mL/min (adjust based on column manufacturer's recommendation)
Detection Wavelength 214 nm
Column Temperature Ambient (~25 °C)
Injection Volume 1-5 mL (dependent on concentration and column loading capacity)
  • Fraction Collection:

    • Collect fractions across the main elution peak. The size of the fractions will depend on the peak width and the desired purity of the final product.

Protocol 3: Post-Purification Processing
  • Purity Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity specification (e.g., >95%).

    • Freeze the pooled solution at -80°C until completely solid.

    • Lyophilize the frozen sample under high vacuum until a dry, white, fluffy powder is obtained. This process removes the water, acetonitrile, and TFA.[1]

    • Store the purified lyophilized peptide at -20°C or lower for long-term stability.

Data Presentation

The following tables summarize the typical parameters for the analytical and preparative HPLC purification of this compound.

Table 1: Analytical HPLC Parameters

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Flow Rate 1.0 mL/min
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-35% B over 30 min
Detection 214 nm
Injection Volume 20 µL (1 mg/mL)

| Expected Retention Time | ~15-20 min (highly dependent on exact system and column) |

Table 2: Preparative HPLC Parameters (Scale-Up)

Parameter Value
Column C18, 10 µm, 21.2 x 250 mm
Flow Rate 20 mL/min
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-30% B over 40 min
Detection 214 nm
Sample Load 50-200 mg (in 1-5 mL)
Expected Purity >95%

| Expected Yield | ~50-70% (dependent on crude purity) |

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>95%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield. The provided protocols serve as a robust starting point for researchers and can be further optimized based on the specific instrumentation and purity requirements of the user.

References

Application Notes and Protocols for H-Gly-Gly-Met-OH in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Met-OH is a tripeptide composed of two glycine (B1666218) residues and a C-terminal methionine. While specific biological targets and binding affinities for this particular tripeptide are not extensively documented in publicly available literature, its constituent amino acids suggest potential roles in various biological processes. Glycine is the simplest amino acid and contributes to flexibility in peptide chains, while also acting as a neurotransmitter. Methionine, an essential amino-acid, is crucial for protein synthesis and metabolism, and its side chain can be involved in hydrophobic and sulfur-aromatic interactions.

These application notes provide a framework for investigating the potential of this compound as a ligand in binding assays. The protocols outlined below are generalized and can be adapted to screen for and characterize the binding of this compound to putative protein targets.

Potential Applications

Based on the properties of its amino acids, this compound could be investigated for its role as a ligand in the following areas:

  • Drug Discovery: As a small peptide, it could serve as a starting point for the development of peptidomimetic drugs. Its potential binding to receptors, enzymes, or ion channels could modulate their activity.

  • Neuroscience: Given glycine's role as a neurotransmitter, this tripeptide could be explored for its interaction with neuronal receptors.

  • Metabolic Research: Methionine is a key component in metabolic pathways, suggesting that this compound might interact with enzymes involved in metabolism.

Experimental Protocols

A foundational method to assess the binding of a new ligand, such as this compound, is the competitive enzyme-linked immunosorbent assay (ELISA). This protocol describes a generic competitive ELISA to determine if this compound can bind to a hypothesized target protein and to quantify its binding affinity.

Protocol: Competitive ELISA for this compound Binding

Objective: To determine the binding affinity (IC50) of this compound for a target protein.

Materials:

  • High-binding 96-well microtiter plates

  • Target protein

  • This compound

  • Biotinylated tracer ligand (a known binder to the target protein)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the target protein to a final concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted target protein solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of assay buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Binding:

    • Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare the biotinylated tracer ligand at a constant concentration (typically at its Kd or a concentration that gives a robust signal) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each this compound dilution with 50 µL of the biotinylated tracer ligand.

    • Transfer 100 µL of the mixture to the corresponding wells of the target-coated plate. Include wells with only the tracer ligand (maximum signal) and wells with only assay buffer (background).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Detection:

    • Dilute the Streptavidin-HRP conjugate in assay buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average background absorbance from all other absorbance readings.

  • Plot the absorbance values against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the tracer ligand binding.

Data Presentation

The following table is a hypothetical representation of data that could be obtained from a competitive binding assay for this compound against two different putative target proteins.

LigandTarget ProteinAssay TypeIC50 (µM)Hill Slope
This compoundTarget ACompetitive ELISA15.2-1.1
This compoundTarget BCompetitive ELISA> 100N/A
Control LigandTarget ACompetitive ELISA0.8-1.0

Visualizations

Signaling Pathway Diagram

This diagram illustrates a generic signaling pathway that could be initiated by the binding of a ligand like this compound to a G-protein coupled receptor (GPCR), leading to the activation of a downstream kinase cascade.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor GPCR Ligand->Receptor G_Protein G-Protein Complex Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase_A Protein Kinase A Second_Messenger->Kinase_A activates Kinase_B Downstream Kinase Kinase_A->Kinase_B phosphorylates Cellular_Response Cellular Response Kinase_B->Cellular_Response

Caption: Generic GPCR signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps of the competitive ELISA protocol for assessing the binding of this compound.

ELISA_Workflow Start Start: Coat Plate with Target Protein Block Block Non-Specific Sites Start->Block Prepare_Samples Prepare this compound Serial Dilutions and Mix with Tracer Ligand Block->Prepare_Samples Incubate_Competition Incubate Plate with Ligand Mixtures Prepare_Samples->Incubate_Competition Wash_1 Wash to Remove Unbound Ligands Incubate_Competition->Wash_1 Add_HRP Add Streptavidin-HRP Wash_1->Add_HRP Incubate_HRP Incubate with HRP Conjugate Add_HRP->Incubate_HRP Wash_2 Wash to Remove Unbound HRP Incubate_HRP->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Develop_Signal Incubate for Color Development Add_Substrate->Develop_Signal Stop_Reaction Add Stop Solution Develop_Signal->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data

Application of Gly-Gly-Met in Enzyme Kinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met) is a valuable tool in the field of enzyme kinetics, primarily serving as a substrate for various peptidases. Its defined structure allows for the precise study of enzyme activity, specificity, and inhibition. This document provides detailed application notes and experimental protocols for the use of Gly-Gly-Met in enzyme kinetic studies, with a focus on methionine aminopeptidases.

While direct kinetic data for Gly-Gly-Met is not extensively published, this guide utilizes data from the closely related peptide, Met-Gly-Met-Met, to provide a practical framework for researchers. Methionine aminopeptidases (MAPs) are ubiquitous enzymes that cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. Understanding the kinetics of these enzymes is vital for drug development, particularly in the areas of antibacterial and anticancer therapies.

Data Presentation: Enzyme Kinetics

The following table summarizes the kinetic parameters for the hydrolysis of a methionine-containing peptide by Escherichia coli Methionine Aminopeptidase (B13392206) (MAP). This data is presented as a reference for expected values when designing experiments with similar substrates like Gly-Gly-Met.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
E. coli Methionine AminopeptidaseMet-Gly-Met-Met0.51402.8 x 105

Note: This data is for the substrate Met-Gly-Met-Met and is intended to serve as a guideline for studies involving Gly-Gly-Met.[1]

Experimental Protocols

I. General Assay for Methionine Aminopeptidase Activity using a Chromogenic Substrate

This protocol describes a continuous spectrophotometric assay for measuring the activity of methionine aminopeptidases using a synthetic substrate. The principle involves the enzymatic cleavage of the N-terminal methionine, which can be detected by a coupled reaction that produces a chromogenic product.

Materials:

  • Gly-Gly-Met (or other suitable peptide substrate)

  • Methionine Aminopeptidase (e.g., from E. coli)

  • HEPES buffer (50 mM, pH 7.5)

  • CoCl2 (as a cofactor for some MAPs)

  • Coupling enzyme (e.g., L-amino acid oxidase)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate for HRP (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Gly-Gly-Met in sterile water.

    • Prepare a stock solution of the MAP enzyme in an appropriate buffer (e.g., HEPES with CoCl2). The optimal enzyme concentration should be determined empirically.

    • Prepare a reaction mixture containing the coupling enzyme, HRP, and the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add a defined volume of the reaction mixture.

    • Add varying concentrations of the Gly-Gly-Met substrate to different wells to determine the Michaelis-Menten kinetics. Include wells with no substrate as a negative control.

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a small volume of the MAP enzyme solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time curves.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

II. High-Throughput Screening of MAP Inhibitors

This protocol is adapted for screening potential inhibitors of methionine aminopeptidase.

Materials:

  • Same as the general assay protocol.

  • Library of potential inhibitor compounds.

Procedure:

  • Assay Setup:

    • Prepare the reaction mixture as described above.

    • Add a fixed, sub-saturating concentration of the Gly-Gly-Met substrate to each well.

    • Add the inhibitor compounds from the library to individual wells at a desired screening concentration. Include wells with no inhibitor as a positive control and wells with a known inhibitor as a negative control.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor compounds for a set period to allow for binding.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the substrate and proceed with data acquisition as described in the general assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control.

    • For promising hits, perform dose-response experiments to determine the IC50 and conduct further kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Visualizations

Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Plate Prepare 96-well Plate Reagents->Plate Add_Substrate Add Substrate to Wells Plate->Add_Substrate Add_Enzyme Add Enzyme to Initiate Add_Substrate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance (Kinetic Read) Incubate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Plot_Data Plot V0 vs. [S] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Experimental workflow for determining enzyme kinetics using Gly-Gly-Met.

Michaelis_Menten_Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (Gly-Gly-Met) ES->E k-1 P Products (Gly-Gly + Met) ES->P kcat

Caption: Michaelis-Menten model for the enzymatic cleavage of Gly-Gly-Met.

Signaling Pathways

It is important to distinguish the tripeptide Gly-Gly-Met from the MET proto-oncogene. The MET gene encodes a receptor tyrosine kinase that is a key component of the HGF/MET signaling pathway, which is implicated in cell proliferation, migration, and invasion, and is a target in cancer therapy.[2][3][4][5] There is currently no evidence in the scientific literature to suggest that the tripeptide Gly-Gly-Met is directly involved in this or any other signaling pathway as a signaling molecule. Its primary application in research is as a synthetic substrate for in vitro enzyme assays.

MET_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binds Dimerization Dimerization & Autophosphorylation MET_Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Overview of the HGF/MET signaling pathway (unrelated to Gly-Gly-Met).

Conclusion

Gly-Gly-Met serves as a useful and specific substrate for in vitro kinetic studies of peptidases, particularly methionine aminopeptidases. The protocols and data presented here, while based on a closely related peptide, provide a solid foundation for designing and executing experiments to characterize enzyme activity and screen for potential inhibitors. Researchers should be mindful of the distinction between the tripeptide Gly-Gly-Met and the MET receptor in signaling pathways to avoid confusion in their studies.

References

Application Notes and Protocols for H-Gly-Gly-Met-OH in Peptide-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Gly-Met-OH, composed of two glycine (B1666218) residues and a C-terminal methionine, is a valuable tool for investigating specific peptide-drug interactions. Its structure offers several features relevant to drug development research. The presence of methionine, an amino acid containing a thioether side chain, makes this peptide a potential substrate or inhibitor for enzymes that recognize methionine-containing sequences, such as metalloproteinases. Furthermore, the peptide backbone can be recognized by various transporters and receptors. The glycine residues provide conformational flexibility, allowing the peptide to adapt to different binding sites.

These characteristics enable this compound to be employed in a range of biophysical and biochemical assays to probe the binding affinities, kinetics, and mechanisms of peptide-drug interactions. This document provides detailed application notes and experimental protocols for utilizing this compound in these studies.

Data Presentation

The following tables summarize exemplary quantitative data from hypothetical peptide-drug interaction studies involving this compound. This data is intended to serve as a reference for experimental design and data analysis.

Table 1: Kinetic Parameters of a Hypothetical Drug Candidate as an Inhibitor of a Methionine Aminopeptidase (B13392206) (MAP) using this compound as a Substrate

Drug CandidateInhibition TypeKᵢ (µM)IC₅₀ (µM)
Drug ACompetitive15.2 ± 1.825.5 ± 2.3
Drug BNon-competitive8.7 ± 0.912.1 ± 1.5
Drug CUncompetitive22.4 ± 2.530.8 ± 3.1

Table 2: Binding Affinity of this compound to a Hypothetical Drug Target Measured by Surface Plasmon Resonance (SPR)

AnalyteLigandKₐ (1/M)Kₔ (1/s)Kₐ (M)
This compoundDrug Target X1.2 x 10⁵2.5 x 10⁻³2.08 x 10⁻⁸

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay - Methionine Aminopeptidase (MAP) Activity

This protocol details a competitive inhibition assay to determine if a drug candidate can inhibit the activity of a methionine aminopeptidase using this compound as a substrate.

Materials:

  • This compound

  • Recombinant human Methionine Aminopeptidase 2 (MAP2)

  • Drug candidate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl₂)

  • Fluorescamine (B152294)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • Prepare a serial dilution of the drug candidate in assay buffer.

  • In a 96-well plate, add the drug candidate at various concentrations.

  • Add the MAP2 enzyme to each well (except for the negative control) and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding this compound to each well.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 0.5 M acetic acid).

  • Add fluorescamine solution to each well to react with the newly formed N-terminal glycine (after cleavage of methionine).

  • Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 475 nm.

  • Calculate the percent inhibition for each drug concentration and determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare this compound stock solution add_substrate Add this compound to initiate reaction prep_peptide->add_substrate prep_drug Prepare serial dilutions of drug candidate add_drug Add drug dilutions to 96-well plate prep_drug->add_drug add_enzyme Add MAP2 enzyme add_drug->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate for 30 min at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction add_fluorescamine Add fluorescamine stop_reaction->add_fluorescamine measure_fluorescence Measure fluorescence (Ex: 390 nm, Em: 475 nm) add_fluorescamine->measure_fluorescence calculate_inhibition Calculate % inhibition and IC50 measure_fluorescence->calculate_inhibition

Workflow for MAP Inhibition Assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to a drug target of interest.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • This compound

  • Drug target protein

Procedure:

  • Equilibrate the CM5 sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

  • Immobilize the drug target protein to the sensor surface via amine coupling.

  • Deactivate any remaining active esters with ethanolamine.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each concentration if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

G cluster_immobilization Target Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis activate Activate CM5 chip (EDC/NHS) immobilize Immobilize drug target activate->immobilize deactivate Deactivate surface (Ethanolamine) immobilize->deactivate inject_analyte Inject analyte over sensor surface prepare_analyte Prepare this compound serial dilutions prepare_analyte->inject_analyte monitor Monitor association and dissociation inject_analyte->monitor regenerate Regenerate surface monitor->regenerate fit_data Fit sensorgram data to binding model monitor->fit_data determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular peptide This compound receptor Receptor peptide->receptor Binds & Activates drug Drug (Antagonist) drug->receptor Binds & Blocks g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Application Notes and Protocols for the Mass Spectrometry Analysis of Glycyl-glycyl-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of the tripeptide Glycyl-glycyl-methionine (Gly-Gly-Met) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes comprehensive experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection. A predicted fragmentation pathway for Gly-Gly-Met is presented, based on established principles of peptide fragmentation and data from closely related analogs. Quantitative data, including theoretical and observed precursor and product ion mass-to-charge ratios (m/z), are summarized in tabular format to facilitate method development for quantitative assays, such as Multiple Reaction Monitoring (MRM).

Introduction

Glycyl-glycyl-methionine is a tripeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and sensitive quantification of this and other peptides is crucial for pharmacokinetic studies, biomarker discovery, and drug development.[1][2][3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for peptide analysis due to its high sensitivity, selectivity, and ability to provide structural information.[4] This application note details a robust methodology for the analysis of Gly-Gly-Met, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) for peptide fragmentation and detection.

Experimental Protocols

A generalized workflow for the mass spectrometry analysis of Glycyl-glycyl-methionine is depicted below.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis s1 Standard/Sample Weighing s2 Dissolution in appropriate solvent s1->s2 s3 Dilution to working concentration s2->s3 lc1 Injection onto C18 column s3->lc1 lc2 Gradient elution lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Precursor Ion Selection (MS1) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Product Ion Analysis (MS2) ms3->ms4 d1 Peak Integration ms4->d1 d2 Quantification d1->d2

Figure 1: General experimental workflow for LC-MS/MS analysis of Gly-Gly-Met.

Materials and Reagents
  • Glycyl-glycyl-methionine (purity >98%)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS), e.g., a stable isotope-labeled version of Gly-Gly-Met or a similar peptide.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Gly-Gly-Met in HPLC-grade water.

  • Working Standard Solutions: Serially dilute the stock solution with an appropriate solvent (e.g., water:acetonitrile, 95:5, v/v with 0.1% formic acid) to prepare a series of working standard solutions for calibration curve construction.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering matrix components. A general protein precipitation protocol is as follows:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase starting condition.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-5.1 min: 50-95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Results and Discussion

Precursor Ion Identification

The theoretical monoisotopic mass of Glycyl-glycyl-methionine (C10H19N3O4S) is 277.1123 Da. In positive ion ESI mode, the peptide will be readily protonated to form the precursor ion [M+H]+ with a theoretical m/z of 278.1196. Experimental analysis of the closely related tripeptide Gly-Met-Gly has shown a protonated molecule at an m/z of 264.1, which aligns with its theoretical mass.

Fragmentation Pathway

Upon collision-induced dissociation (CID), protonated peptides typically fragment along the peptide backbone, yielding b- and y-type ions. For methionine-containing peptides, a characteristic neutral loss of the methionine side chain (CH3SCH=CH2, 61 Da) or methanesulfenic acid (CH3SOH, 64 Da) from oxidized methionine can also be observed. Based on the fragmentation of similar peptides, a predicted fragmentation pathway for Gly-Gly-Met is proposed.

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [Gly-Gly-Met+H]+ m/z 278.12 b1 b1 m/z 58.03 precursor->b1  - Met-Gly b2 b2 m/z 115.05 precursor->b2  - Met y1 y1 m/z 150.06 precursor->y1  - Gly-Gly y2 y2 m/z 207.08 precursor->y2  - Gly immonium Met Immonium Ion m/z 104.05 b2->immonium internal fragmentation

Figure 2: Predicted fragmentation pathway of protonated Gly-Gly-Met.

The primary fragmentation events are expected to be the cleavage of the peptide bonds. Cleavage between the second Glycine and Methionine would yield the b2 ion (m/z 115.05) and the y1 ion (m/z 150.06). Cleavage between the two Glycine residues would result in the b1 ion (m/z 58.03) and the y2 ion (m/z 207.08). Additionally, the immonium ion of methionine at m/z 104.05 is a likely and specific fragment.

Quantitative Data

For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. The following table summarizes the theoretical and potentially observed m/z values for Gly-Gly-Met, which can be used to set up an MRM method. The selection of the most intense and specific transitions should be optimized experimentally.

Parameter Ion Type Theoretical m/z Predicted/Observed m/z
Precursor Ion [M+H]+278.1196278.12
Product Ion 1 y2207.0822207.1
Product Ion 2 y1150.0583150.1
Product Ion 3 b2115.0502115.1
Product Ion 4 Met Immonium104.0528104.1

Note: The observed m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the analysis of Glycyl-glycyl-methionine. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, serves as a comprehensive guide for researchers in the fields of biochemistry and pharmaceutical development. The provided MRM transitions can be used as a starting point for the development of validated quantitative assays for Gly-Gly-Met in various biological matrices. Experimental optimization of collision energies and selection of the most abundant and specific product ions will be crucial for achieving the highest sensitivity and accuracy.

References

Application Notes and Protocols for H-Gly-Gly-Met-OH as a Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of amino acids is fundamental in various fields, including proteomics, nutritional science, clinical diagnostics, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for amino acid analysis due to its high resolution, sensitivity, and reproducibility. The accuracy of HPLC-based quantification relies heavily on the use of well-characterized standards. H-Gly-Gly-Met-OH, a tripeptide consisting of two glycine (B1666218) residues and one methionine residue, serves as an excellent candidate for a standard in amino acid analysis. Its defined structure and molecular weight allow for precise concentration determination, making it a valuable tool for method calibration and validation.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a standard for amino acid analysis by HPLC. These guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a standard.

PropertyValueReference
Molecular Formula C9H17N3O4S[1]
Molecular Weight 263.32 g/mol [1]
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid[1]
Appearance White to off-white powder
Solubility Soluble in water

Experimental Protocols

The following protocols outline the use of this compound as an external standard for the quantification of amino acids in a sample following acid hydrolysis. This involves creating a calibration curve from a series of known concentrations of the standard.

Preparation of this compound Stock and Working Standards

Materials:

  • This compound powder

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl in a volumetric flask. This solution can be stored at -20°C for up to one month.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve the desired concentrations for the calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, and 6.25 µg/mL).

Sample Preparation: Acid Hydrolysis of a Protein/Peptide Sample

This protocol describes the acid hydrolysis of a protein or peptide sample to liberate its constituent amino acids.

Materials:

  • Protein/Peptide sample

  • 6 M HCl

  • Vapor-phase hydrolysis system or vacuum-sealed hydrolysis tubes

  • Heating block or oven

  • Nitrogen gas

  • 0.1 M HCl

Procedure:

  • Place the protein/peptide sample (typically 1-10 µg) into a hydrolysis tube.

  • Add 100 µL of 6 M HCl.

  • For samples containing cysteine and methionine, performic acid oxidation prior to hydrolysis is recommended to convert them to the more stable cysteic acid and methionine sulfone.

  • Seal the tube under vacuum or use a vapor-phase hydrolysis system to minimize oxidation.

  • Incubate at 110°C for 24 hours.[2][3]

  • After hydrolysis, cool the tube and break the seal.

  • Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.

  • Reconstitute the dried amino acid residue in a known volume of 0.1 M HCl (e.g., 100 µL) for HPLC analysis.

HPLC Analysis of Amino Acids

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for the separation and quantification of amino acids. Pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is often employed to enhance detection sensitivity.[4][5]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a binary pump, autosampler, column oven, and fluorescence detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 2% B; 5-30 min: 2-50% B; 30-35 min: 50-90% B; 35-40 min: 90% B; 40-45 min: 90-2% B; 45-55 min: 2% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Fluorescence Detector (Excitation/Emission wavelengths will depend on the derivatization reagent used, e.g., Ex: 340 nm, Em: 450 nm for OPA)

Automated Pre-column Derivatization (Example using OPA/FMOC): [4][6]

Modern autosamplers can be programmed to perform the derivatization automatically prior to injection, which improves reproducibility.[4] A typical program involves aspirating the sample, borate (B1201080) buffer, OPA reagent, and FMOC reagent in a specific sequence with mixing steps.

Data Presentation

The following tables present representative data that could be obtained when using this compound as a standard. These are illustrative and should be replaced with actual experimental data.

Table 1: Representative Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1001,250,000
50630,000
25310,000
12.5155,000
6.2578,000

Table 2: Representative Amino Acid Composition of a Hydrolyzed Sample

Amino AcidRetention Time (min)Peak Area (Arbitrary Units)Calculated Concentration (µg/mL)
Glycine8.5450,00036.0
Methionine15.2210,00016.8
Alanine9.1320,00025.6
Proline10.5180,00014.4
Leucine18.3290,00023.2

Visualizations

G cluster_prep Standard and Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Stock and Working Standards Calibration_Curve Generate Calibration Curve from Standards Standard_Prep->Calibration_Curve Sample_Hydrolysis Acid Hydrolysis of Protein/Peptide Sample Derivatization Automated Pre-column Derivatization (e.g., OPA/FMOC) Sample_Hydrolysis->Derivatization HPLC_Separation RP-HPLC Separation Derivatization->HPLC_Separation Quantification Quantify Amino Acids in Sample HPLC_Separation->Quantification Calibration_Curve->Quantification Apply to Sample Data

Caption: Experimental workflow for amino acid analysis using this compound as an external standard.

G cluster_standard Standard cluster_sample Unknown Sample Known_Conc Known Concentration of This compound Standard_Response Instrument Response (Peak Area) Known_Conc->Standard_Response Analyzed via HPLC Calibration Calibration Curve (Response vs. Concentration) Standard_Response->Calibration Unknown_Conc Unknown Amino Acid Concentration Sample_Response Instrument Response (Peak Area) Unknown_Conc->Sample_Response Analyzed via HPLC Sample_Response->Unknown_Conc Calculate Calibration->Sample_Response Interpolate

Caption: Logical relationship for quantification using an external standard calibration curve.

Conclusion

This compound is a suitable and reliable standard for amino acid analysis by HPLC. The protocols provided herein offer a framework for its use in generating calibration curves for the accurate quantification of amino acids in hydrolyzed protein and peptide samples. The provided workflows and representative data serve as a guide for researchers to develop and validate their own analytical methods. Adherence to good laboratory practices in standard preparation, sample handling, and data analysis will ensure high-quality, reproducible results.

References

Application Notes and Protocols: H-Gly-Gly-Met-OH in Protein Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Gly-Met-OH is a valuable tool in the study of protein structures, primarily utilized as a sacrificial scavenger of hydroxyl radicals in Hydroxyl Radical Protein Footprinting (HRPF) experiments. The methionine residue within the peptide is highly susceptible to oxidation, making it an effective quencher of reactive oxygen species that can otherwise damage the protein of interest during structural analysis. This application note provides detailed protocols and data for the use of this compound in HRPF, a powerful technique for probing protein conformation, dynamics, and interactions in solution.

Key Applications

  • Protecting Protein Integrity: this compound serves as a sacrificial scavenger, reacting with hydroxyl radicals generated during HRPF experiments. This prevents unwanted oxidative damage to the target protein, ensuring that the footprinting data reflects the native protein structure.

  • Controlling Radical Dosage: By competing for hydroxyl radicals, this compound helps to control the extent of protein labeling, allowing for more reproducible and quantifiable footprinting results.[1][2]

  • Probing Solvent Accessibility: The extent of oxidation of the methionine residue in this compound can also serve as an internal standard to monitor the effective concentration of hydroxyl radicals in the local environment of the protein.

Data Presentation

The efficacy of a hydroxyl radical scavenger is determined by its reaction rate constant. Methionine, due to its sulfur-containing side chain, exhibits a high reactivity towards hydroxyl radicals. The relative reactivity of amino acid side chains follows the order: Cys > Met > Trp > Tyr > Phe > Cystine > His > Leu ~ Ile > Arg ~ Lys~ Val > Ser ~ Thr ~ Pro > Gln ~ Glu > Asp ~ Asn > Ala > Gly.

Scavenger CompoundSecond-Order Rate Constant with •OH (M⁻¹s⁻¹)Reference
Methionine 8.5 x 10⁹
Histidine 5.2 x 10⁹
Tryptophan 1.2 x 10¹⁰
Tyrosine 1.3 x 10¹⁰
Phenylalanine 6.5 x 10⁹
Glutamine 1.4 x 10⁸[2]
Adenine 5.9 x 10⁹

Experimental Protocols

Protocol 1: Hydroxyl Radical Protein Footprinting (HRPF) using Fast Photochemical Oxidation of Proteins (FPOP) with this compound as a Scavenger

This protocol describes the use of this compound as a hydroxyl radical scavenger in a typical FPOP experiment to study protein conformation.

Materials:

  • Target protein of interest

  • This compound (high purity)

  • Hydrogen peroxide (H₂O₂, 30%, proteomics grade)

  • Catalase (from bovine liver)

  • Methionine amide

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

  • Ultrapure water

  • FPOP system with a KrF excimer laser (248 nm)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 100 µM) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in ultrapure water.

    • Prepare a fresh stock solution of hydrogen peroxide (e.g., 1 M) in ultrapure water.

    • Prepare a quenching solution containing catalase (e.g., 1 mg/mL) and methionine amide (e.g., 50 mM) in phosphate buffer.

  • FPOP Experiment:

    • In a microcentrifuge tube, combine the target protein (final concentration 10 µM) and this compound (final concentration 10-20 mM) in phosphate buffer. The optimal concentration of this compound may need to be determined empirically.

    • Just prior to laser exposure, add hydrogen peroxide to the protein-scavenger mixture to a final concentration of 15-25 mM.[2]

    • Immediately load the sample into the FPOP flow system.

    • Expose the flowing sample to a single pulse from the KrF excimer laser. The flow rate should be adjusted to ensure that each volume of the sample is exposed to the laser beam only once.

    • Collect the irradiated sample directly into the quenching solution.

    • Prepare a control sample by following the same procedure but without laser exposure.

  • Protein Digestion:

    • To the quenched samples, add urea (B33335) to a final concentration of 8 M to denature the protein.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 10-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by LC-MS/MS. Use a C18 reverse-phase column for peptide separation.

    • Set up the mass spectrometer to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

    • Include the masses of oxidized amino acids as variable modifications in the database search parameters. The primary oxidation product of methionine is methionine sulfoxide (B87167) (+16 Da).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and localize oxidative modifications.

    • Quantify the extent of oxidation for each identified peptide by comparing the peak areas of the oxidized and unmodified forms in the laser-exposed and control samples.

    • Map the regions of differential oxidation onto the protein structure to identify solvent-accessible and protected regions.

    • Analyze the oxidation products of this compound to confirm its role as a scavenger.

Mandatory Visualizations

cluster_0 Hydroxyl Radical Generation (FPOP) cluster_1 Scavenging and Footprinting Reactions H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical UV UV Laser (248 nm) UV->H2O2 Photolysis Protein Target Protein OH_radical->Protein Solvent Accessible Residues Scavenger This compound OH_radical->Scavenger Methionine Residue Oxidized_Protein Oxidized Protein (Footprinted) Protein->Oxidized_Protein Oxidized_Scavenger Oxidized Scavenger (H-Gly-Gly-Met(O)-OH) Scavenger->Oxidized_Scavenger

Caption: Reaction pathway of hydroxyl radical generation and scavenging in HRPF.

start Start sample_prep 1. Sample Preparation (Protein + this compound + H₂O₂) start->sample_prep fpop 2. FPOP Experiment (Laser Irradiation) sample_prep->fpop quench 3. Quenching (Catalase + Met-NH₂) fpop->quench digest 4. Protein Digestion (Trypsin) quench->digest lcms 5. LC-MS/MS Analysis digest->lcms data_analysis 6. Data Analysis (Peptide ID & Oxidation Quantification) lcms->data_analysis end End data_analysis->end

References

Introduction to Peptides as Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Characterization of a Tripeptide as a Competitive Inhibitor

Note to the Reader: As of December 2025, a comprehensive search of scientific literature did not yield specific data on the Gly-Gly-Met peptide as a competitive inhibitor of any particular enzyme or signaling pathway. The following application notes and protocols are therefore provided as a generalized guide for researchers, scientists, and drug development professionals to characterize a novel tripeptide, such as Gly-Gly-Met, as a potential competitive inhibitor. The experimental details and data presented are illustrative and should be adapted to the specific enzyme system under investigation.

Peptides, short chains of amino acids, are increasingly recognized for their therapeutic potential, including their ability to act as enzyme inhibitors. Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, the same site to which the natural substrate binds. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half in the presence of the substrate at its Michaelis constant (Km) concentration. Another common measure is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific experimental conditions.

The tripeptide Gly-Gly-Met, composed of glycine, glycine, and methionine, possesses a unique sequence that could potentially allow it to fit into the active site of a target enzyme, thereby acting as a competitive inhibitor. The characterization of such a peptide's inhibitory activity is a critical step in drug discovery and development.

Quantitative Data Summary

The following table is a template illustrating how to present quantitative data obtained from enzyme inhibition assays for a hypothetical tripeptide inhibitor.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Tripeptide (e.g., Gly-Gly-Met)Enzyme X15.2 ± 2.17.8 ± 1.3Competitive
Positive Control InhibitorEnzyme X0.5 ± 0.10.2 ± 0.05Competitive

Experimental Protocols

Protocol for Determining the IC50 of a Tripeptide Inhibitor

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a tripeptide inhibitor against a target enzyme using a spectrophotometric assay.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Tripeptide inhibitor stock solution (e.g., in DMSO or aqueous buffer)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the tripeptide inhibitor in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare a solution of the target enzyme at a fixed concentration in assay buffer.

    • Prepare a solution of the substrate at a fixed concentration (typically at or near the Km) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Enzyme solution

      • Inhibitor solution (at varying concentrations) or vehicle control (for 0% inhibition)

    • Include a "no enzyme" control to measure background absorbance.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in a spectrophotometer and measure the change in absorbance over time at a wavelength appropriate for the product of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the uninhibited control (vehicle only) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol for Determining the Mode of Inhibition and Ki

This protocol is designed to determine whether the tripeptide acts as a competitive inhibitor and to calculate its inhibition constant (Ki).

Materials:

  • Same as for the IC50 determination protocol.

Procedure:

  • Prepare Reagents:

    • Prepare a series of substrate dilutions in assay buffer, with concentrations ranging from below to above the Km value.

    • Prepare several fixed concentrations of the tripeptide inhibitor (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50).

  • Assay Setup:

    • In a 96-well microplate, set up a matrix of reactions. Each row will have a fixed inhibitor concentration, and each column will have a different substrate concentration.

    • Add the assay buffer, enzyme, and inhibitor to the wells and pre-incubate as in the IC50 protocol.

  • Initiate and Monitor the Reaction:

    • Start the reaction by adding the various concentrations of the substrate to the appropriate wells.

    • Monitor the reaction kinetics using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the resulting plot:

      • If the lines intersect on the y-axis, the inhibition is competitive.

      • If the lines intersect on the x-axis, the inhibition is non-competitive.

      • If the lines are parallel, the inhibition is uncompetitive.

    • For competitive inhibition, the Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

competitive_inhibition cluster_binding Enzyme Active Site cluster_complexes Complex Formation Enzyme Enzyme ES Enzyme-Substrate (Active) Enzyme->ES:f0 EI Enzyme-Inhibitor (Inactive) Enzyme->EI:f0 Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Gly-Gly-Met (Inhibitor) Inhibitor->Enzyme Competes for active site Product Product ES:f1->Product Reaction experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_moa Mechanism of Action A Compound Library (including Gly-Gly-Met) B High-Throughput Screening (Single Concentration) A->B C Identify 'Hits' B->C D IC50 Determination (Dose-Response) C->D E Determine Potency D->E F Enzyme Kinetics Studies (Vary [S] and [I]) E->F G Determine Mode of Inhibition (e.g., Competitive) F->G H Calculate Ki G->H signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Target Enzyme) Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response (e.g., Proliferation) TF->Response Regulates Inhibitor Gly-Gly-Met Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols: H-Gly-Gly-Met-OH in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Peptides with antioxidant properties are of significant interest as potential therapeutic agents. The tripeptide H-Gly-Gly-Met-OH (Glycyl-glycyl-methionine) is a subject of growing interest in oxidative stress research due to the recognized antioxidant capacity of its methionine residue. The sulfur atom in methionine can be readily oxidized by various ROS, thereby scavenging these harmful species and protecting cells from oxidative damage.[1][2][3][4]

These application notes provide a hypothetical framework for investigating the antioxidant potential of this compound. The protocols outlined are based on established methods for evaluating the antioxidant activity of peptides and require experimental validation for this specific tripeptide.

Principle of Action

The antioxidant activity of this compound is primarily attributed to its C-terminal methionine residue. The thioether group in the methionine side chain is susceptible to oxidation by ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), converting the methionine to methionine sulfoxide (B87167).[2][3][4] This process effectively neutralizes the reactive oxygen species, mitigating their damaging effects on cellular components like lipids, proteins, and DNA.

A proposed mechanism for the antioxidant action of methionine-containing peptides involves the methionine residues acting as catalytic antioxidants. After oxidation to methionine sulfoxide, they can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr), which is present in most cells.[4] This cyclical process allows a single methionine residue to scavenge multiple ROS molecules.

Potential Applications in Oxidative Stress Research

  • In vitro Antioxidant Capacity Assessment: Determining the direct free radical scavenging activity of this compound.

  • Cellular Antioxidant Efficacy: Evaluating the ability of this compound to protect cells from oxidative damage induced by various stressors.

  • Mechanism of Action Studies: Investigating the signaling pathways modulated by this compound in response to oxidative stress.

  • Preclinical Models of Oxidative Stress-Related Diseases: Assessing the therapeutic potential of this compound in animal models of diseases where oxidative stress is a key pathological factor.

Data Presentation

The following tables present hypothetical data to illustrate the potential antioxidant efficacy of this compound in various assays. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Table 1: In Vitro Antioxidant Activity of this compound

AssayThis compound IC₅₀ (µM)Positive Control (Ascorbic Acid) IC₅₀ (µM)
DPPH Radical Scavenging150 ± 12.550 ± 4.2
ABTS Radical Scavenging100 ± 9.835 ± 3.1
Hydroxyl Radical Scavenging250 ± 21.380 ± 6.7
Superoxide Anion Scavenging300 ± 25.1120 ± 10.5

Table 2: Cellular Antioxidant Activity of this compound in H₂O₂-Stressed Human Keratinocytes (HaCaT)

TreatmentCell Viability (%)Intracellular ROS Levels (Fold Change)Lipid Peroxidation (MDA levels, nmol/mg protein)
Control (untreated)1001.00.5 ± 0.04
H₂O₂ (100 µM)55 ± 4.83.5 ± 0.32.1 ± 0.18
H₂O₂ + this compound (50 µM)70 ± 5.92.2 ± 0.21.4 ± 0.11
H₂O₂ + this compound (100 µM)85 ± 7.21.5 ± 0.10.9 ± 0.07
H₂O₂ + N-acetylcysteine (1 mM)95 ± 8.11.1 ± 0.10.6 ± 0.05

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the peptide and ascorbic acid in methanol.

  • In a 96-well plate, add 50 µL of each dilution to triplicate wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the peptide that scavenges 50% of the DPPH radicals).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS production in cells challenged with an oxidizing agent.

Materials:

  • Human keratinocytes (HaCaT) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 25 µM DCFH-DA in serum-free medium for 60 minutes at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding 100 µM H₂O₂ to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for each treatment.

  • Determine the percentage of inhibition of ROS production.

Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound and Ascorbic Acid dilutions add_samples Add 50 µL of samples to 96-well plate prep_peptide->add_samples prep_dpph Prepare 0.1 mM DPPH in methanol add_dpph Add 150 µL of DPPH to each well prep_dpph->add_dpph add_samples->add_dpph incubate Incubate in dark (30 min, RT) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging and IC50 read_absorbance->calculate

DPPH Radical Scavenging Assay Workflow

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress overwhelms AntioxidantSystem Cellular Antioxidant System (e.g., SOD, Catalase, GSH) GGM This compound CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Inflammation Inflammation CellularDamage->Inflammation Disease Pathogenesis of Diseases Apoptosis->Disease Inflammation->Disease AntioxidantSystem->ROS neutralizes GGM->ROS scavenges GGM_ox Oxidized GGM (Methionine Sulfoxide) GGM->GGM_ox is oxidized GGM_ox->GGM is reduced by Msr Methionine Sulfoxide Reductase (Msr) GGM_ox->Msr

Role of this compound in Oxidative Stress

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and data presented are hypothetical and intended to serve as a guide for the experimental design of studies on this compound. All experimental procedures should be performed in accordance with institutional safety guidelines and regulations. The efficacy and safety of this compound as an antioxidant must be established through rigorous scientific investigation.

References

Troubleshooting & Optimization

Improving solubility of H-Gly-Gly-Met-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the tripeptide H-Gly-Gly-Met-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving easily in neutral aqueous buffers like PBS (pH 7.4)?

A1: The solubility of this compound, like other peptides, is influenced by its amino acid composition.[1] While glycine (B1666218) is a small and relatively neutral amino acid, the presence of methionine introduces a hydrophobic thioether side chain.[2] Peptides with hydrophobic residues can have limited solubility in aqueous solutions, especially at or near their isoelectric point (pI), where the net charge is zero, leading to potential aggregation.[1][3]

Q2: What is the isoelectric point (pI) of this compound and how does it affect solubility?

A2: The exact pI of this compound would need to be calculated based on the pKa values of its terminal amino and carboxyl groups. Generally, a peptide's solubility is lowest at its pI.[1] To improve solubility, it is recommended to adjust the pH of the buffer to be at least one or two pH units away from the pI. This increases the net charge of the peptide, enhancing its interaction with water molecules.[1][4]

Q3: Is it advisable to heat the solution to dissolve this compound?

A3: Gentle warming, typically not exceeding 40°C, can aid in the dissolution of peptides.[5] However, this should be done with caution as excessive heat can lead to degradation or aggregation of the peptide. It is recommended to try other methods first or to use warming as a final resort.

Q4: Can sonication be used to help dissolve this compound?

A4: Yes, sonication is a useful technique for dissolving peptides.[2][6] The process helps to break up peptide aggregates and increase the surface area available for interaction with the solvent. Use short bursts of sonication in a cool water bath to avoid excessive heating.

Q5: What are the recommended starting solvents for dissolving this compound?

A5: For a short peptide like this compound, the initial solvent of choice should be sterile, purified water.[2] If solubility is limited, adjusting the pH with a small amount of dilute acid (e.g., 0.1 M acetic acid) or base (e.g., 0.1 M ammonium (B1175870) hydroxide) can be effective, depending on the peptide's pI.[2] For highly hydrophobic peptides, a small amount of an organic co-solvent like DMSO or DMF may be necessary as an initial step, followed by slow, dropwise addition of the aqueous buffer.[2][6]

Troubleshooting Guide

Problem: this compound forms a suspension or precipitate in my aqueous buffer.

This step-by-step guide will help you systematically troubleshoot and resolve solubility issues with this compound.

Step 1: Small-Scale Solubility Test

Before attempting to dissolve your entire sample, perform a small-scale test with a tiny amount of the lyophilized peptide.[3] This will prevent the loss of valuable material if the chosen solvent is inappropriate.

Step 2: Choosing the Right Solvent System

Based on the properties of this compound, follow this workflow:

  • Start with Water: Attempt to dissolve the peptide in a small amount of sterile, deionized water. Vortex briefly.

  • pH Adjustment: If the peptide does not dissolve in water, try adjusting the pH.

    • Acidic Conditions: Add a small volume of 10% aqueous acetic acid and vortex.[6] This is often effective for peptides with a net positive charge at neutral pH.

    • Basic Conditions: Alternatively, add a small amount of 10% ammonium bicarbonate solution.[6]

  • Organic Co-solvents (If necessary): If the peptide remains insoluble, a small amount of an organic co-solvent may be required.

    • Dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL).

    • Slowly add your desired aqueous buffer to the DMSO solution drop-by-drop while continuously vortexing.[7] If the solution becomes cloudy, you have exceeded the solubility limit.

Step 3: Aiding Dissolution

  • Sonication: If the solution is cloudy, sonicate it for a few minutes in a water bath sonicator.[6]

  • Gentle Warming: As a last resort, gently warm the solution to a temperature no higher than 40°C.[5]

Step 4: Centrifugation

Once you believe the peptide is dissolved, it is good practice to centrifuge the solution to pellet any remaining micro-aggregates before use in your experiment.[5][6]

Data Presentation

The following table summarizes the expected solubility of this compound in various solvents based on general peptide solubility principles.

Solvent/Buffer SystemExpected SolubilityRecommendations & Remarks
Sterile Deionized Water ModerateRecommended as the first solvent to try.
Phosphate-Buffered Saline (PBS, pH 7.4) Moderate to LowSolubility may be limited due to the peptide's potential isoelectric point being near neutral pH.
Tris-Buffered Saline (TBS, pH 7.4) Moderate to LowSimilar to PBS, solubility can be limited.
10% Acetic Acid GoodAcidic pH will protonate the N-terminus and any basic residues, increasing solubility.[6]
0.1% Trifluoroacetic Acid (TFA) GoodSimilar to acetic acid, provides an acidic environment to enhance solubility.
10% Ammonium Bicarbonate Moderate to GoodBasic pH will deprotonate the C-terminus and any acidic residues, which can improve solubility.
Dimethyl Sulfoxide (DMSO) HighUse as a solvent of last resort and in minimal quantities, as it may affect some biological assays.[2]

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization of this compound

  • Weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add a small volume of sterile, deionized water to create a concentrated initial solution (e.g., 10 mg/mL).

  • Vortex the tube for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the solution is clear, dilute it to the final desired concentration with your aqueous buffer.

  • If the solution is not clear, proceed to Protocol 2 or 3.

Protocol 2: pH-Adjusted Solubilization of this compound

  • Follow steps 1-4 from Protocol 1.

  • If the peptide is not fully dissolved, add 10% aqueous acetic acid dropwise while vortexing until the solution clears.

  • Alternatively, if an acidic pH is not suitable for your experiment, try adding 10% ammonium bicarbonate solution dropwise.

  • Once the peptide is dissolved, you can adjust the pH of the final solution with dilute HCl or NaOH as needed for your experiment.

  • Bring the solution to the final desired volume and concentration with your aqueous buffer.

Protocol 3: Solubilization using an Organic Co-solvent

  • Weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO (e.g., 20 µL) to the peptide and vortex until it is fully dissolved.

  • While vortexing, slowly and dropwise, add your desired aqueous buffer to the peptide-DMSO mixture until you reach the final concentration.

  • Caution: If precipitation occurs, you have exceeded the solubility of the peptide in that mixed-solvent system. You will need to start over and prepare a more dilute solution.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_end End start Lyophilized this compound test Small-Scale Solubility Test start->test water Attempt to Dissolve in Water test->water check1 Is it Soluble? water->check1 ph Adjust pH (Acidic/Basic) check1->ph No soluble Soluble Peptide Solution check1->soluble Yes check2 Is it Soluble? ph->check2 dmso Use Organic Co-solvent (e.g., DMSO) check2->dmso No check2->soluble Yes check3 Is it Soluble? dmso->check3 check3->soluble Yes insoluble Insoluble - Re-evaluate Approach check3->insoluble No

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_peptide This compound Properties cluster_factors Factors Influencing Solubility peptide This compound pI Isoelectric Point (pI) peptide->pI hydrophobicity Methionine Hydrophobicity peptide->hydrophobicity pH pH of Buffer pI->pH influences effect of cosolvent Co-solvents (e.g., DMSO) hydrophobicity->cosolvent overcome by pH->peptide affects net charge of temp Temperature temp->peptide can increase kinetic energy of cosolvent->peptide can disrupt hydrophobic interactions of

Caption: Key factors affecting this compound solubility.

References

Technical Support Center: Glycyl-glycyl-methionine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of the tripeptide Glycyl-glycyl-methionine (Gly-Gly-Met).

Troubleshooting and FAQs

This section addresses specific issues encountered during the synthesis of Glycyl-glycyl-methionine in a direct question-and-answer format.

Question: My final product analysis shows a mass increase of +16 Da. What is the likely cause and how can I fix it?

Answer: A mass increase of +16 Da strongly indicates the oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)).[1] The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis but is most prevalent during the final acidic cleavage step.[1][2][3]

  • Prevention: The most effective prevention strategy is to add antioxidants or reducing agents to your cleavage cocktail. A combination of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) in the trifluoroacetic acid (TFA) mixture has been shown to be highly effective in preventing this oxidation.[1][2]

  • Reversal: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine post-synthesis. A common method involves treating the purified peptide with a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS).[1][4]

Question: I am observing an unexpected mass of +56 Da in my crude product. What does this correspond to?

Answer: A mass increase of +56 Da is characteristic of S-alkylation of the methionine residue, specifically S-tert-butylation.[3] This side reaction occurs when tert-butyl cations, generated from the cleavage of t-butyl-based protecting groups (e.g., Boc, tBu) during the final TFA cleavage, are captured by the nucleophilic sulfur atom of the methionine side chain.[5]

  • Minimization: This side reaction is minimized by using "scavengers" in the cleavage cocktail. Scavengers are compounds that efficiently trap reactive carbocations.[1] Commonly used scavengers for this purpose include Triisopropylsilane (TIS) and 1,2-Ethanedithiol (EDT).[1] Including water in the cocktail can also help.[1]

Question: The overall yield of my tripeptide synthesis is very low. What are the common causes and potential solutions?

Answer: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors, primarily incomplete coupling or deprotection reactions.

  • Coupling Inefficiency: The formation of the peptide bond may be incomplete. Ensure you are using an efficient coupling reagent and consider increasing the equivalents of the amino acid and coupling reagents to drive the reaction to completion.[6] For sterically hindered couplings, more powerful reagents like HATU or COMU may be beneficial.[7][8]

  • Diketopiperazine Formation: The Gly-Gly sequence at the dipeptide stage is particularly prone to an intramolecular cyclization reaction after the N-terminal Fmoc group is removed, forming a stable diketopiperazine which is cleaved from the resin, resulting in significant yield loss.[5] To mitigate this, using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the 2-CTC linker significantly inhibits this side reaction.[6]

  • Peptide Aggregation: As the peptide chain grows on the resin, it can aggregate, leading to poor solvation and incomplete reactions. If aggregation is suspected, using "difficult sequence" protocols, such as coupling at elevated temperatures or using alternative solvents like N-Methyl-2-pyrrolidone (NMP), may be necessary.

Question: How can I effectively purify the final Glycyl-glycyl-methionine product?

Answer: The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Stationary Phase: A C18-modified silica (B1680970) column is the most common choice for peptide purification.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) is typically used. Both solvents are usually acidified with 0.1% Trifluoroacetic Acid (TFA) to improve peak shape and ensure the peptide is protonated.

  • Procedure: The crude peptide is dissolved in a minimal amount of the aqueous mobile phase and injected onto the column. The percentage of ACN is gradually increased to elute the peptide and separate it from impurities based on hydrophobicity.[9] Fractions are collected and analyzed for purity, and the pure fractions are pooled and lyophilized to obtain the final product as a white powder.[9]

Quantitative Data Summary

The selection of reagents is critical for a successful synthesis. The tables below summarize key quantitative and qualitative data for common reagents used in peptide synthesis.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentCommon AbbreviationRelative EfficiencyRacemization RiskNotes
N,N'-DicyclohexylcarbodiimideDCCHighModerateA classic, cost-effective reagent. Produces insoluble dicyclohexylurea (DCU) byproduct.[8][10]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHighModerateWater-soluble carbodiimide, allowing for easier byproduct removal.[10]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPVery HighLowPhosphonium salt-based reagent, good for sterically hindered couplings.[11]
(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUVery HighLowWidely used aminium salt with high coupling efficiency, especially for longer peptides.[10]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUExcellentVery LowThird-generation uronium reagent based on Oxyma, known for high stability, solubility, and rapid, efficient coupling with minimal racemization.[7][12]

Table 2: Common Scavenger Cocktails for TFA Cleavage of Methionine-Containing Peptides

Scavenger(s)Target Side Reaction(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)S-alkylation, general carbocation trapping2.5% - 5% (v/v)Mild reducing agent that also scavenges tert-butyl cations.[1]
WaterS-alkylation2.5% - 5% (v/v)Acts as a scavenger for carbocations.[1]
1,2-Ethanedithiol (EDT)S-alkylation2.5% (v/v)A potent scavenger for tert-butyl cations.[1]
ThioanisoleS-alkylation, Oxidation5% (v/v)Helps prevent both S-alkylation and methionine oxidation.[1]
Dimethylsulfide (DMS) + Ammonium Iodide (NH₄I)Methionine Oxidation (Reversal)10-fold molar excessUsed for post-synthesis reduction of Met(O) back to Met.[1]
Trimethylsilyl chloride (TMSCl) + Triphenylphosphine (PPh₃)Methionine Oxidation (Prevention)5% TMSCl, 1 mg/mL PPh₃Highly effective cocktail for eradicating oxidation during cleavage.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Gly-Gly-Met on 2-Chlorotrityl Chloride Resin

This protocol utilizes an Fmoc/tBu strategy, which is a common and robust method for SPPS.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Methionine):

    • Dissolve Fmoc-Met-OH (1.5 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted resin sites using a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Second Amino Acid Coupling (Glycine):

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Repeat for Final Glycine: Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for the final Fmoc-Gly-OH residue.

  • Final Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail: 90% TFA, 5% TIS, 5% Water. For optimal prevention of methionine oxidation, use a cocktail such as TFA/TIS/Water/TMSCl (85:5:5:5) containing 1 mg/mL PPh₃.[3]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with more cold ether, and air dry.

    • Purify the crude peptide using RP-HPLC as described in the FAQ section.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

This protocol is for reducing Met(O) back to Met if oxidation has occurred.

  • Peptide Dissolution: Dissolve the peptide containing methionine sulfoxide in a suitable aqueous buffer or water.

  • Reagent Preparation: Prepare a solution containing a 10-fold molar excess of both ammonium iodide (NH₄I) and dimethyl sulfide (DMS) relative to the peptide.[1]

  • Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using analytical HPLC or mass spectrometry to confirm the conversion of Met(O) (+16 Da) back to Met. The reaction is typically complete within a few hours.

  • Purification: Once the reduction is complete, purify the peptide using RP-HPLC to remove the reagents and any remaining byproducts.

Visualizations

The following diagrams illustrate key workflows and chemical considerations in the synthesis of Glycyl-glycyl-methionine.

SPPS_Workflow start Start resin 1. Resin Swelling (2-CTC in DCM) start->resin load 2. Load Fmoc-Met-OH resin->load deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple1 4. Couple Fmoc-Gly-OH (HBTU/DIPEA) deprotect1->couple1 deprotect2 5. Fmoc Deprotection couple1->deprotect2 couple2 6. Couple Fmoc-Gly-OH deprotect2->couple2 cleave 7. Cleavage & Deprotection (TFA + Scavengers) couple2->cleave purify 8. RP-HPLC Purification cleave->purify end Pure Gly-Gly-Met purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Gly-Gly-Met.

Methionine_Side_Reactions cluster_main TFA Cleavage Environment cluster_reagents Reactive Species cluster_products Side Products Met Methionine Residue (-CH2-S-CH3) Alkylated S-tert-butylated Met (+56 Da) Met->Alkylated S-Alkylation Oxidized Methionine Sulfoxide (Met(O), +16 Da) Met->Oxidized Oxidation Carbocation t-Butyl Cation (R+) (from tBu groups) Oxidants Oxidizing Agents (e.g., atmospheric O2)

Caption: Common side reactions involving the methionine residue during TFA cleavage.

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: H-Gly-Gly-Met-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of H-Gly-Gly-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge in purifying this compound is the susceptibility of the methionine (Met) residue to oxidation. The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (B87167) [Met(O)].[1][2][3] This oxidation can occur during solid-phase peptide synthesis (SPPS), cleavage from the resin, and even during purification and storage.[2][3] The resulting oxidized peptide is a significant impurity that can be difficult to separate from the desired non-oxidized peptide.

Q2: How does methionine oxidation affect the purification process?

A2: Methionine oxidation introduces a more polar sulfoxide group, which alters the hydrophobicity of the peptide.[4][5] In reversed-phase high-performance liquid chromatography (RP-HPLC), the oxidized peptide (H-Gly-Gly-Met(O)-OH) is more hydrophilic and will therefore elute earlier than the non-oxidized this compound.[4][6][7] This can lead to co-elution or overlapping peaks, making it challenging to obtain a pure product.

Q3: What are other common impurities I might encounter?

A3: Besides the oxidized form of the peptide, other common impurities from solid-phase peptide synthesis (SPPS) include:

  • Truncated sequences: Peptides that are missing one or more amino acids.

  • Deletion sequences: Peptides with an amino acid missing from the middle of the sequence.

  • Incompletely deprotected peptides: Peptides that still have protecting groups attached to the amino acid side chains.

  • Reagent adducts: Byproducts from the cleavage cocktail (e.g., from scavengers) can sometimes form adducts with the peptide.

Q4: What is the recommended method for purifying this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like this compound.[8][9][10] This technique separates the peptide from its impurities based on differences in their hydrophobicity.

Q5: How can I improve the solubility of my crude this compound sample for purification?

A5: For RP-HPLC, the crude peptide should be dissolved in the initial mobile phase, which is typically a high-aqueous, low-organic solvent mixture (e.g., 95% water, 5% acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA).[8][9] If solubility is an issue, you can try:

  • Sonication to aid dissolution.

  • Adding a small amount of the organic mobile phase (e.g., acetonitrile) to the sample solvent.

  • For very hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but be mindful of its compatibility with your HPLC system.[11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Broad or tailing peaks in HPLC chromatogram - Sample overload- Inappropriate sample solvent- Column degradation- Low concentration of ion-pairing agent- Reduce the amount of sample injected.- Dissolve the sample in the initial mobile phase.- Use a new column or a guard column.- Ensure the concentration of TFA is 0.1% in both mobile phases.[12]
A major peak eluting earlier than expected - The peptide is oxidized (H-Gly-Gly-Met(O)-OH).- Confirm the mass of the peak using mass spectrometry. The oxidized peptide will have a mass increase of +16 Da.[3]- Implement strategies to prevent oxidation during synthesis and cleavage.- Consider reducing the oxidized peptide back to its native form post-purification.
Multiple, difficult-to-separate peaks - Presence of closely related impurities (e.g., deletion sequences).- On-column degradation of the peptide.- Optimize the HPLC gradient. A shallower gradient will improve resolution.[9]- Try a different column chemistry (e.g., C8 instead of C18) or a different ion-pairing agent.- Ensure the mobile phase is fresh and properly degassed.
Low yield of purified peptide - Poor synthesis efficiency.- Inefficient cleavage from the resin.- Loss of peptide during purification (e.g., broad peaks leading to larger collected fractions with lower concentration).- Peptide precipitation on the column.- Optimize the solid-phase peptide synthesis protocol.- Ensure complete cleavage from the resin.- Sharpen peaks by optimizing the HPLC method.- Ensure the peptide is fully dissolved before injection.
High backpressure in the HPLC system - Clogged column frit or tubing.- Particulate matter in the sample.- Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[9]- Flush the system and column with an appropriate solvent.- If the problem persists, replace the column.
Quantitative Data Summary

The following table provides representative data for the purification of a tripeptide similar to this compound. Actual results may vary depending on the synthesis efficiency and the specific purification conditions used.

Parameter Analytical RP-HPLC Preparative RP-HPLC
Column C18, 5 µm, 150 x 4.6 mmC18, 10 µm, 250 x 21.2 mm
Flow Rate 1.0 mL/min18.0 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-35% B over 30 min10-30% B over 40 min
Expected Purity >95%>98%
Expected Yield N/A5-20% (from crude peptide)

Note: The gradient for preparative HPLC should be optimized based on the retention time observed during analytical HPLC.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for assessing the purity of the crude this compound and for analyzing fractions from the preparative purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 35% B

      • 35-40 min: 35% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B

  • Analysis: Inject 10-20 µL of the sample. Integrate the peak areas to determine the percentage purity. The oxidized form, if present, will typically elute earlier than the main product peak.[4][6]

Protocol 2: Preparative RP-HPLC Purification
  • System Preparation:

    • Equilibrate a C18 preparative column (e.g., 21.2 x 250 mm, 10 µm) with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • Purification:

    • Inject the sample onto the column.

    • Run a gradient based on the analytical results. For example, if the peptide elutes at 20% B in the analytical run, a shallow gradient from 10% to 30% B over 40 minutes would be a good starting point for the preparative run.

    • Collect fractions of 5-10 mL as the main peak elutes.

  • Fraction Analysis:

    • Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

Protocol 3: Lyophilization of Purified Peptide
  • Pooling: Combine the pure fractions identified in Protocol 2.

  • Freezing: Freeze the pooled solution at -80°C until it is completely solid.

  • Lyophilization: Place the frozen sample on a lyophilizer until all the solvent is removed, resulting in a fluffy white powder. This typically takes 24-48 hours.[13][14]

  • Storage: Store the lyophilized peptide at -20°C or lower in a desiccator.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration Prep_HPLC Preparative RP-HPLC Filtration->Prep_HPLC Fraction_Collection Collect Fractions Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC of Fractions Fraction_Collection->Analytical_HPLC MS Mass Spectrometry of Fractions Fraction_Collection->MS Pooling Pool Pure Fractions Analytical_HPLC->Pooling MS->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the purification of this compound.

Methionine_Oxidation Met This compound (Thioether) Met_O H-Gly-Gly-Met(O)-OH (Sulfoxide) Met->Met_O Oxidation (e.g., air, H₂O₂) Met_O->Met Reduction (e.g., N-methylmercaptoacetamide)

Caption: Reversible oxidation of the methionine residue in this compound.

References

Technical Support Center: Synthesis of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting common impurities encountered during the synthetic preparation of the tripeptide H-Gly-Gly-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The most prevalent impurities arise from side reactions involving the methionine residue and process-related impurities common to solid-phase peptide synthesis (SPPS). These include:

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This can occur during the acidic conditions of cleavage from the resin or upon prolonged exposure to air.[1][2][3]

  • S-Alkylation: During the final cleavage step with trifluoroacetic acid (TFA), the tert-butyl cation generated from side-chain protecting groups can alkylate the sulfur atom of methionine, leading to S-tert-butylated methionine.[1][2][3]

  • Deletion Peptides: Incomplete coupling of an amino acid residue results in a peptide sequence missing one amino acid (e.g., H-Gly-Met-OH). This can be caused by steric hindrance or insufficient activation of the amino acid.[4][5]

  • Insertion Peptides: If excess activated amino acids are not thoroughly washed away after a coupling step, they can be incorporated into the sequence, resulting in an additional amino acid (e.g., H-Gly-Gly-Gly-Met-OH).[4]

  • Incomplete Deprotection: Residual protecting groups on the N-terminus (Fmoc or Boc) or side chains can lead to impurities.[4]

  • Racemization: Amino acid residues can undergo racemization, leading to diastereomeric impurities that may be difficult to separate from the desired product.[4]

Q2: Why is the methionine residue so prone to forming impurities?

The sulfur atom in the methionine side chain is a nucleophile and is readily oxidized.[1][3] During the acidic cleavage step of SPPS, the thioether is susceptible to attack by electrophiles, such as carbocations generated from protecting groups, and oxidation by ambient oxygen.[1][2][3]

Q3: How can I minimize the formation of these impurities during synthesis?

Minimizing impurity formation requires careful optimization of the synthesis and cleavage protocols:

  • Use of Scavengers: Incorporating scavengers in the cleavage cocktail is crucial. Scavengers are reagents that trap reactive species like carbocations. Common scavengers for methionine-containing peptides include triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).[6]

  • Optimized Cleavage Conditions: The composition of the cleavage cocktail and the duration of the cleavage reaction should be optimized to ensure complete removal of protecting groups while minimizing side reactions.

  • Thorough Washing: Meticulous washing of the resin between coupling and deprotection steps is essential to remove excess reagents and prevent insertion peptides.[4]

  • High-Quality Reagents: Using fresh, high-purity amino acids and reagents is critical to avoid introducing impurities from the starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Observed Issue Potential Cause Recommended Solution
Mass spectrum shows a peak at +16 Da Oxidation of methionine to methionine sulfoxide.[1][2][3]- Add reducing agents like dithiothreitol (B142953) (DTT) to the cleavage cocktail.- Work under an inert atmosphere (e.g., nitrogen or argon) during cleavage.- Store the final peptide under inert gas and protected from light.
Mass spectrum shows a peak at +56 Da S-tert-butylation of the methionine residue.[1][2][3]- Increase the concentration of scavengers like triisopropylsilane (TIS) in the cleavage cocktail.- Optimize the cleavage time to be as short as possible while ensuring complete deprotection.
HPLC analysis shows a peak eluting earlier than the main product Deletion peptide (e.g., H-Gly-Met-OH).[4][5]- Double-couple the amino acids, especially glycine (B1666218), which can be prone to incomplete coupling.- Use a higher excess of activated amino acid and coupling reagent.- Ensure efficient deprotection of the N-terminal Fmoc group.
HPLC analysis shows a peak eluting later than the main product Insertion peptide (e.g., H-Gly-Gly-Gly-Met-OH).[4]- Ensure thorough washing of the resin after each coupling step to remove unreacted amino acids and coupling reagents.
Broad or multiple peaks in the HPLC chromatogram - Racemization.- Incomplete deprotection.- Use coupling reagents known to minimize racemization (e.g., HATU, HCTU).- Extend the deprotection time or use a stronger deprotection reagent if incomplete deprotection is suspected.

Quantitative Data on Impurities

The following table presents hypothetical yet representative data on the purity of this compound synthesized using different cleavage cocktails. This data is for illustrative purposes to highlight the impact of scavengers on impurity profiles.

Cleavage Cocktail Composition Target Peptide Purity (%) Met(O) Impurity (%) S-tert-butylated Impurity (%) Other Impurities (%)
95% TFA, 5% H₂O80.510.27.32.0
95% TFA, 2.5% TIS, 2.5% H₂O92.13.52.42.0
95% TFA, 2.5% TIS, 2.5% EDT95.81.11.21.9

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin using the Fmoc/tBu strategy.

1. Resin Loading:

  • Swell 2-CTC resin in dichloromethane (B109758) (DCM) for 30 minutes.
  • Dissolve Fmoc-Met-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
  • Add the amino acid solution to the resin and shake for 2 hours.
  • Cap any unreacted sites by adding methanol (B129727) and shaking for 30 minutes.
  • Wash the resin with DCM and N,N-dimethylformamide (DMF).

2. Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10 minutes. Repeat once.
  • Washing: Wash the resin thoroughly with DMF and DCM.
  • Coupling:
  • Dissolve Fmoc-Gly-OH (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
  • Add the coupling solution to the resin and shake for 1 hour.
  • Washing: Wash the resin with DMF and DCM.
  • Repeat the deprotection, washing, and coupling steps for the final glycine residue.

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
  • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions containing the pure product and confirm the mass by mass spectrometry.
  • Lyophilize the pure fractions to obtain the final this compound product.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start Synthesis of This compound synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) start->synthesis cleavage Cleavage from Resin and Deprotection synthesis->cleavage analysis Crude Product Analysis (HPLC, Mass Spec) cleavage->analysis impurity_check Impurity Detected? analysis->impurity_check oxidation Mass +16 Da? (Oxidation) impurity_check->oxidation Yes purification Purification (RP-HPLC) impurity_check->purification No alkylation Mass +56 Da? (Alkylation) oxidation->alkylation No fix_oxidation Optimize Cleavage: - Add Reducing Agent - Inert Atmosphere oxidation->fix_oxidation Yes deletion Lower MW Peak? (Deletion) alkylation->deletion No fix_alkylation Optimize Cleavage: - Increase Scavengers - Shorter Cleavage Time alkylation->fix_alkylation Yes fix_deletion Optimize Synthesis: - Double Coupling - Higher Reagent Excess deletion->fix_deletion Yes final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for identifying and mitigating common impurities during this compound synthesis.

References

Technical Support Center: H-Gly-Gly-Met-OH Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of the tripeptide H-Gly-Gly-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the methionine residue.[1] The sulfur atom in the methionine side chain is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone. This oxidation can alter the peptide's structure and biological activity.

Q2: What are the recommended storage conditions for lyophilized this compound?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container with a desiccant to minimize exposure to moisture and air.[1][2][3][4][5] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks.[2] It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can accelerate degradation.[3][5]

Q3: How should I store this compound in solution?

A3: Storing peptides in solution is generally not recommended for long periods due to lower stability.[3] If necessary, dissolve the peptide in a sterile, oxygen-free buffer at a slightly acidic pH (around 5-6). Aliquot the solution into single-use vials and store them frozen at -20°C or below.[5] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[5]

Q4: What factors can accelerate the degradation of this compound?

A4: Several factors can accelerate degradation:

  • Temperature: Higher temperatures increase the rate of chemical degradation.[4]

  • Oxygen: The presence of oxygen is a key factor in the oxidation of the methionine residue.[1][5]

  • Moisture: Water can facilitate hydrolysis and other degradation reactions.[1][3]

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation.

  • pH: Extreme pH values (highly acidic or basic) can lead to hydrolysis of peptide bonds.

Q5: How can I detect and quantify the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to separate the intact peptide from its degradation products.[6][7] Mass Spectrometry (MS) can then be used to identify the degradation products by their mass-to-charge ratio.[8][9][10] For quantitative analysis, methods like stable isotope labeling followed by LC-MS can accurately determine the extent of methionine oxidation.[8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Peptide degradation due to improper storage.Verify storage conditions (temperature, moisture, oxygen exposure). Prepare fresh solutions from a new vial of lyophilized peptide stored under recommended conditions.
Unexpected peaks in my HPLC chromatogram. Presence of degradation products, such as oxidized forms of the peptide.Use mass spectrometry (MS) to identify the unexpected peaks. The primary degradation product is likely to be the methionine sulfoxide adduct (+16 Da).
Difficulty dissolving the lyophilized peptide. The peptide may have degraded or absorbed moisture, affecting its solubility.Ensure the vial was brought to room temperature in a desiccator before opening. Try sonicating the solution briefly to aid dissolution. If solubility issues persist, the peptide may be significantly degraded.
Inconsistent results between experiments. Inconsistent peptide quality due to degradation during storage or handling.Aliquot peptide solutions to avoid multiple freeze-thaw cycles. Always use fresh buffers and handle the peptide in an oxygen-minimized environment where possible.

Storage Condition Summary

Storage Form Temperature Duration Key Considerations
Lyophilized Powder (Long-term) -20°C or -80°CYearsStore in a tightly sealed container with desiccant, protected from light.[2][4][5]
Lyophilized Powder (Short-term) 2-8°CWeeks to a few monthsKeep in a sealed container with desiccant.[2]
In Solution (Short-term) -20°CDays to weeksAliquot to avoid freeze-thaw cycles. Use sterile, degassed, slightly acidic buffer.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.

1. Materials:

  • This compound standard
  • Degraded this compound sample (from forced degradation studies)
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724) (ACN)
  • Trifluoroacetic acid (TFA)
  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 214 nm
  • Injection Volume: 20 µL

3. Procedure:

  • Prepare a stock solution of this compound standard in Mobile Phase A (e.g., 1 mg/mL).
  • Prepare the degraded sample at the same concentration.
  • Inject the standard and the degraded sample into the HPLC system.
  • Monitor the chromatogram for the appearance of new peaks in the degraded sample compared to the standard. The peak corresponding to the intact peptide will decrease in area as degradation proceeds.

Protocol 2: Quantitative Analysis of Methionine Oxidation by LC-MS with Stable Isotope Labeling

This protocol provides a method to accurately quantify the percentage of oxidized this compound.

1. Materials:

  • This compound sample
  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)
  • LC-MS system
  • Materials for HPLC as described in Protocol 1.

2. Procedure:

  • Take a known amount of the this compound sample.
  • Add an excess of H₂¹⁸O₂ to the sample to chemically oxidize all remaining unoxidized methionine residues to methionine sulfoxide containing an ¹⁸O atom.
  • Quench the reaction after a defined period (e.g., by adding catalase).
  • Analyze the sample using an LC-MS system. The HPLC conditions can be similar to those in Protocol 1, but the eluent will be directed to the mass spectrometer.
  • In the mass spectrometer, monitor for the ion signals corresponding to:
  • Unoxidized this compound
  • ¹⁶O-methionine sulfoxide this compound (pre-existing oxidized form)
  • ¹⁸O-methionine sulfoxide this compound (artificially oxidized form)
  • The percentage of in-sample oxidation can be calculated from the relative peak areas of the ¹⁶O- and ¹⁸O-labeled sulfoxide forms.[8][9][10]

Visualizations

This compound This compound Methionine Sulfoxide Methionine Sulfoxide This compound->Methionine Sulfoxide Oxidation (+O) Methionine Sulfone Methionine Sulfone Methionine Sulfoxide->Methionine Sulfone Further Oxidation (+O)

Caption: Primary oxidative degradation pathway of this compound.

cluster_0 Sample Preparation cluster_1 Analysis Lyophilized Peptide Lyophilized Peptide Reconstitution Reconstitution Lyophilized Peptide->Reconstitution Forced Degradation Forced Degradation Reconstitution->Forced Degradation Stress Conditions (Heat, Light, O₂, pH) HPLC Separation HPLC Separation Forced Degradation->HPLC Separation MS Identification MS Identification HPLC Separation->MS Identification Data Analysis Data Analysis MS Identification->Data Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Mass Spectrometry of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of the tripeptide H-Gly-Gly-Met-OH. The following sections offer solutions to common artifact-related issues in a question-and-answer format, supplemented with key data, experimental protocols, and visual guides.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My mass spectrum shows a peak at +16 Da from the expected mass of my peptide. What is this?

A1: This is a very common artifact when analyzing methionine-containing peptides like this compound and almost certainly represents the oxidation of the methionine residue to methionine sulfoxide.[1][2][3] This oxidation can occur during sample preparation, storage, or even during the electrospray ionization (ESI) process itself.[1][3]

Q2: I see multiple peaks in my spectrum, including the expected mass, but also peaks at +22 Da and +38 Da. What are these?

A2: These additional peaks are likely due to the formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), respectively.[4][5][6] Adduct formation is common in ESI-MS and can be influenced by contaminants in the sample, glassware, or mobile phase.[4] While adduct formation can sometimes be useful for ionization, it can also complicate spectra and reduce the intensity of the desired protonated molecule ([M+H]⁺).[4][5][7]

Q3: My peptide seems to be fragmenting in the ion source, even without applying collision energy. Why is this happening?

A3: This phenomenon is known as in-source decay (ISD) or in-source fragmentation.[8][9][10] While more commonly associated with Matrix-Assisted Laser Desorption/Ionization (MALDI), it can also occur in ESI sources, particularly at higher source temperatures or voltages. For peptides, this can lead to the appearance of fragment ions (like b- and y-ions) in your MS1 spectrum, which can complicate data interpretation.[10]

Q4: How can I confirm that the +16 Da peak is indeed methionine oxidation?

A4: The most definitive way to confirm methionine oxidation is through tandem mass spectrometry (MS/MS). By isolating the precursor ion with the +16 Da mass shift and fragmenting it, you can analyze the resulting product ions. If the methionine residue is oxidized, the fragment ions containing that residue will also show a +16 Da shift compared to the fragmentation of the non-oxidized peptide.

Q5: What steps can I take to minimize methionine oxidation?

A5: To minimize oxidation, you can:

  • Use fresh, high-purity solvents and reagents.

  • Avoid prolonged exposure of the sample to air and light.

  • Consider adding antioxidants, such as a small amount of a reducing agent, to your sample, although this may introduce other complexities.

  • Optimize ESI source conditions, such as using a lower source temperature or a less harsh ionization voltage.

  • For stainless steel emitters, corrosion can promote oxidation; polishing the emitter can help mitigate this. [1][2]

Q6: How can I reduce the formation of sodium and potassium adducts?

A6: To reduce adduct formation, you can:

  • Use high-purity water and solvents.

  • Acid-wash all glassware to remove trace metal ions.

  • Add a source of protons to the mobile phase, such as 0.1% formic acid or acetic acid. This will favor the formation of the protonated molecule [M+H]⁺ over metal adducts. [6]

  • If possible, use plastic instead of glass containers for sample preparation and storage.

Data Presentation

The following tables summarize the expected and artifactual m/z values for this compound in positive ion mode mass spectrometry.

Table 1: Theoretical m/z Values for [M+H]⁺ and Key Artifacts of this compound

Ion TypeDescriptionTheoretical m/z
[M+H]⁺Protonated molecule307.12
[M+Na]⁺Sodium adduct329.10
[M+K]⁺Potassium adduct345.07
[M+H+16]⁺Oxidized (Met-SO) protonated molecule323.12

Table 2: Expected MS/MS Fragment Ions for this compound ([M+H]⁺ = 307.12)

b-ionSequenceTheoretical m/zy-ionSequenceTheoretical m/z
b₁Gly58.03y₁Met150.06
b₂Gly-Gly115.05y₂Gly-Met207.08

Table 3: Expected MS/MS Fragment Ions for Oxidized this compound ([M+H+16]⁺ = 323.12)

b-ionSequenceTheoretical m/zy-ionSequenceTheoretical m/z
b₁Gly58.03y₁Met-SO166.05
b₂Gly-Gly115.05y₂Gly-Met-SO223.07

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis of this compound

  • Reconstitution: Dissolve the lyophilized this compound peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. Use high-purity, LC-MS grade solvents and reagents.[11]

  • Vortexing: Gently vortex the sample to ensure it is fully dissolved.

  • Centrifugation: Briefly centrifuge the sample to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial, preferably made of polypropylene (B1209903) to minimize adduct formation.

  • Analysis: Proceed with direct infusion or LC-MS analysis.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Confirmation of Methionine Oxidation

  • Instrument Setup: Set up the mass spectrometer in positive ion mode.

  • MS1 Scan: Acquire a full MS1 scan to identify the precursor ions for both the native peptide (m/z 307.12) and the potential oxidized peptide (m/z 323.12).

  • MS/MS of Native Peptide:

    • Set up an MS/MS experiment to isolate the [M+H]⁺ ion (m/z 307.12).

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion. Start with a normalized collision energy of 25-30 and optimize as needed.

    • Acquire the product ion spectrum and identify the b- and y-ions (refer to Table 2).

  • MS/MS of Oxidized Peptide:

    • Set up a separate MS/MS experiment to isolate the [M+H+16]⁺ ion (m/z 323.12).

    • Use the same fragmentation method and similar collision energy as for the native peptide.

    • Acquire the product ion spectrum.

  • Data Analysis: Compare the fragment ions from the oxidized peptide to those of the native peptide. Look for a +16 Da mass shift in the y-ions, which contain the methionine residue (refer to Table 3). The b-ions should remain at the same m/z.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Peak in MS1 Spectrum check_mass_shift Determine Mass Shift from Expected [M+H]⁺ start->check_mass_shift plus_16 Mass Shift = +16 Da? check_mass_shift->plus_16 Yes plus_22_38 Mass Shift = +22 or +38 Da? check_mass_shift->plus_22_38 No plus_16->plus_22_38 No oxidation_suspected Suspect Methionine Oxidation plus_16->oxidation_suspected Yes other_shift Other Mass Shift plus_22_38->other_shift No adducts_suspected Suspect Na⁺/K⁺ Adducts plus_22_38->adducts_suspected Yes msms_confirm Perform MS/MS on Suspected Peak oxidation_suspected->msms_confirm optimize_mobile_phase Optimize Mobile Phase: - Add 0.1% Formic Acid - Use high-purity solvents - Use plasticware adducts_suspected->optimize_mobile_phase analyze_fragments Analyze Fragment Ions msms_confirm->analyze_fragments y_ion_shift y-ions show +16 Da shift? analyze_fragments->y_ion_shift oxidation_confirmed Oxidation Confirmed y_ion_shift->oxidation_confirmed Yes reassess Re-evaluate Potential Modification y_ion_shift->reassess No optimize_sample_prep Optimize Sample Prep: - Use fresh solvents - Minimize air exposure - Optimize source conditions oxidation_confirmed->optimize_sample_prep

Caption: Troubleshooting workflow for identifying common artifacts in this compound mass spectra.

FragmentationDiagram H H₂N Gly1 Gly H->Gly1 Gly2 Gly Gly1->Gly2 b1_cut y2_cut Met Met Gly2->Met b2_cut y1_cut OH COOH Met->OH b1_label b₁ b1_label->b1_cut b2_label b₂ b2_label->b2_cut y2_label y₂ y1_label y₁ y2_cut->y2_label y1_cut->y1_label

Caption: Primary fragmentation sites of this compound leading to b- and y-ions.

References

Technical Support Center: Handling TFA Salts in H-Gly-Gly-Met-OH Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for managing trifluoroacetic acid (TFA) salts in synthetic peptide samples like H-Gly-Gly-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my this compound sample?

Trifluoroacetic acid (TFA) is a strong acid that is essential in solid-phase peptide synthesis (SPPS). It is used as a cleavage reagent to release the synthesized peptide from the solid resin and as an ion-pairing agent during HPLC purification.[1][2][3] Consequently, synthetic peptides are typically delivered as TFA salts, where the TFA counter-ion is non-covalently bound to positively charged sites on the peptide, such as the N-terminal amino group and the side chains of residues like Lysine, Arginine, and Histidine.[1][4]

Q2: How can residual TFA affect my experiments?

Residual TFA can significantly compromise experimental results in several ways:

  • Cellular Toxicity: TFA is cytotoxic, even at nanomolar concentrations. It can disrupt cell membrane integrity, inhibit proliferation, and trigger apoptosis, leading to inaccurate results in cell-based assays.[1][2][5]

  • Altered Peptide Structure: TFA's binding can distort the peptide's secondary structure (e.g., α-helices or β-sheets), change its solubility, and promote aggregation.[1][4] This is particularly critical for structural biology studies like NMR or crystallography.

  • Biological Assay Interference: The strong acidity of TFA (pKa ~0.23) can lower the pH of assay buffers, potentially denaturing pH-sensitive enzymes or proteins.[1][5] It has also been shown to act as an unintended modulator of certain receptors, like the glycine (B1666218) receptor.[2]

  • Analytical Interference: TFA has a strong absorbance band at 1673 cm-1, which can overlap with the peptide's amide I band and complicate secondary structure analysis by infrared (IR) spectroscopy.[2][6]

Q3: When is it critical to remove TFA from my peptide sample?

TFA removal is highly recommended or mandatory for a range of sensitive applications. The decision can be guided by the following:

  • Remove TFA if: You are conducting cellular assays, in vivo studies, structural analyses (NMR, crystallography), or quantitative mass spectrometry.[1] For any application intended for preclinical or clinical development, removing TFA is essential.[7][8]

  • TFA may be tolerable if: Your application is less sensitive to its effects, such as in polyclonal antibody production or some non-quantitative Western blotting applications.[1]

Troubleshooting Guide

Problem 1: I'm observing high cytotoxicity or inconsistent cell viability in my cell-based assay.

  • Possible Cause: Residual TFA in your this compound sample is likely causing dose-dependent cytotoxicity, which can mask or alter the true biological effect of the peptide.[2][5]

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock using methods like ion chromatography or 19F-NMR.[7][9][10]

    • Perform TFA Removal: Use one of the detailed protocols below (HCl Lyophilization or Ion-Exchange Chromatography) to replace TFA with a more biocompatible counter-ion like chloride (HCl) or acetate (B1210297).[8][11]

    • Run Control Experiments: Include a "TFA only" control group in your assay to measure the baseline cytotoxic effect of the counter-ion at relevant concentrations.[5]

Problem 2: My peptide has poor solubility in my aqueous assay buffer.

  • Possible Cause: TFA binding can alter the solubility profile of peptides, sometimes reducing their solubility in aqueous solutions or promoting aggregation.[1]

  • Troubleshooting Steps:

    • Counter-ion Exchange: Exchanging TFA for a different counter-ion like acetate or chloride can sometimes improve solubility characteristics.[5]

    • Optimize Dissolution: Before resorting to TFA removal, try dissolving the peptide in a small amount of an organic solvent like DMSO and then adding it dropwise to your aqueous buffer while vortexing.[5] Note that the final DMSO concentration should be compatible with your assay.

Problem 3: I am getting non-reproducible results in my enzymatic or receptor-binding assays.

  • Possible Cause: The acidity of TFA can alter the pH of your assay, affecting enzyme kinetics or receptor-ligand binding.[1][2] Furthermore, TFA can compete with phosphate (B84403) groups in enzyme active sites, potentially inhibiting kinases or ATP-dependent enzymes.[1]

  • Troubleshooting Steps:

    • Mandatory TFA Removal: For these sensitive applications, TFA levels should be reduced to less than 1%.[1] Implement a robust TFA removal protocol.

    • Verify Buffer pH: After adding the peptide solution to your final assay mixture, double-check and adjust the pH to ensure it is within the optimal range for your experiment.

Decision Workflow for TFA Removal

The following diagram illustrates a logical workflow to determine if TFA removal is necessary for your specific application.

TFA_Decision_Workflow start What is the intended application of this compound? app_type Application Type start->app_type cellular Cellular Assays (Viability, Proliferation, Signaling) app_type->cellular Sensitive Biological Assays invivo In Vivo Studies Preclinical/Clinical app_type->invivo Animal/Human Studies structural Structural Studies (NMR, IR, Crystallography) app_type->structural Structural Analysis non_quant Non-Quantitative Use (e.g., Polyclonal Antibody Production) app_type->non_quant Non-Sensitive Applications remove TFA Removal Recommended (<1% TFA) cellular->remove invivo->remove structural->remove tolerate TFA Tolerable (Removal Optional) non_quant->tolerate

Caption: Decision workflow for TFA removal based on experimental application.

Quantitative Data Summary

The presence of TFA can significantly impact experimental outcomes. The following tables summarize the efficiency of removal methods and the cytotoxic effects of TFA.

Table 1: Efficiency of TFA Removal via HCl Lyophilization

HCl ConcentrationNumber of CyclesResidual TFA LevelPeptide Purity ImpactReference
10 mM1Below Limit of QuantificationNo impact observed[10]
10 mM3Not detectableNo impact observed[10]
2 mM - 10 mM3+Incomplete exchange below 2 mMPotential peptide modification >10 mM[1][4][8]

Table 2: Representative Cytotoxic Effects of TFA

Cell TypeTFA ConcentrationObserved EffectReference
General Cell LinesAs low as 10 nMInhibition of cell proliferation, apoptosis[1]
Osteoblasts> 1 mMInhibition of proliferation[12]
Chondrocytes> 1 mMInhibition of proliferation[12]

Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Specific effects can vary depending on the cell line and assay conditions.[5]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl (Counter-ion Exchange)

This is the most common and effective method for replacing TFA with chloride, a more biocompatible counter-ion.[1][10]

HCl_Lyophilization_Workflow cluster_cycle Repeat Cycle 2-3x freeze2 2. Flash Freeze (e.g., Liquid Nitrogen) lyophilize2 3. Lyophilize Overnight freeze2->lyophilize2 redissolve 4. Re-dissolve in dilute HCl solution lyophilize2->redissolve final 5. Final Reconstitution in desired buffer redissolve->final start 1. Dissolve Peptide in Water or Buffer (1 mg/mL) add_hcl Add 100 mM HCl to final conc. of 2-10 mM start->add_hcl add_hcl->freeze2

Caption: Workflow for TFA removal using the HCl lyophilization method.

Methodology:

  • Dissolution: Dissolve the this compound peptide in high-purity distilled water to a concentration of approximately 1 mg/mL.[4][8] A phosphate buffer can also be used.[4]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][8] A concentration of 10 mM has been shown to be optimal.[10]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[8][11]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[4][8]

  • Lyophilization: Lyophilize the frozen sample overnight or until all liquid is removed and a dry powder is obtained.[4][8]

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[4][8][11] Three cycles are typically sufficient.[10]

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in your desired experimental buffer.[4][13]

Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)

This method uses a charged resin to separate the peptide from the TFA counter-ions, which can then be replaced with a different counter-ion like acetate.[6][11][14]

IEX_Workflow prep 1. Prepare & Equilibrate Anion Exchange Resin (e.g., with NaOAc) load 2. Dissolve Peptide in Water & Load onto Column prep->load wash 3. Wash Column with Equilibration Buffer to remove TFA load->wash elute 4. Elute Peptide with High Salt or pH change wash->elute collect 5. Collect & Pool Peptide Fractions elute->collect final 6. Desalt & Lyophilize to obtain final peptide salt collect->final

Caption: General workflow for TFA removal via ion-exchange chromatography.

Methodology:

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8).[6] Ensure there is a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of peptide.[11][14]

  • Equilibration: To exchange TFA for acetate, elute the column with a 1M sodium acetate solution, followed by a thorough wash with distilled water to remove excess sodium acetate.[14]

  • Sample Loading: Dissolve the this compound peptide in distilled water and apply it to the equilibrated column.[14] The positively charged peptide will flow through while the negatively charged TFA counter-ions bind to the resin.

  • Elution & Collection: Elute the column with distilled water and collect the fractions containing the peptide.[14]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[14] Note: The specific binding and elution conditions (pH, buffer) may need to be optimized depending on the isoelectric point (pI) of the peptide.[11]

References

Technical Support Center: Refinement of HPLC Methods for Gly-Gly-Met Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of the tripeptide Gly-Gly-Met. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of Gly-Gly-Met, providing potential causes and systematic solutions.

1. Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols - Use a base-deactivated column: Employ a column specifically designed for peptide or basic compound analysis to minimize silanol (B1196071) interactions. - Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% Trifluoroacetic Acid - TFA) can protonate residual silanols, reducing their interaction with the peptide. - Increase ion-pairing agent concentration: A slightly higher concentration of TFA (e.g., 0.12%) can sometimes improve peak shape by more effectively masking silanols.
Column Overload - Reduce sample concentration: Dilute the sample and reinject. - Decrease injection volume: Inject a smaller volume of the sample.
Inappropriate Sample Solvent - Dissolve the sample in the initial mobile phase: This ensures compatibility and prevents peak distortion. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent in which it is soluble.
Column Degradation - Flush the column: Wash the column with a strong solvent (e.g., 100% Acetonitrile) to remove contaminants. - Reverse the column direction and flush: This can sometimes dislodge particulates from the inlet frit. - Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged.

2. Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Mobile Phase Preparation Inconsistency - Ensure accurate mobile phase composition: Use volumetric flasks for precise measurements of organic and aqueous components. - Pre-mix mobile phases: If using a binary gradient, prepare a single batch of each mobile phase for a series of runs to ensure consistency. - Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use to prevent air bubbles in the system.
Fluctuations in Column Temperature - Use a column oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.
Pump Malfunction - Check for leaks: Inspect all fittings and connections for any signs of leakage. - Prime the pumps: Ensure the pumps are properly primed with the mobile phase. - Monitor pressure fluctuations: Significant pressure fluctuations can indicate a problem with the pump seals or check valves.
Column Equilibration - Ensure adequate equilibration time: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient duration (typically 10-15 column volumes).

3. Low Resolution Between Gly-Gly-Met and Impurities (e.g., Oxidized Gly-Gly-Met)

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition - Adjust the organic solvent gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. - Change the organic solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity and improve resolution. - Modify the mobile phase pH: The ionization state of the peptide and its impurities can be altered by changing the pH, which can significantly impact their retention and separation.
Inappropriate Column Chemistry - Try a different stationary phase: If using a C18 column, consider a C8 or a phenyl-hexyl column to achieve different selectivity. - Consider HILIC: For very polar peptides and their impurities, Hydrophilic Interaction Chromatography (HILIC) can provide better retention and resolution.
Low Column Efficiency - Use a longer column or a column with a smaller particle size: This will increase the number of theoretical plates and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for Gly-Gly-Met analysis?

A1: A good starting point for a reversed-phase HPLC (RP-HPLC) method for Gly-Gly-Met is as follows:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

This method should provide good retention and separation of the relatively polar Gly-Gly-Met peptide from common synthesis-related impurities.

Q2: My main impurity is suspected to be the oxidized form of Gly-Gly-Met. How can I confirm this and improve its separation?

A2: The oxidation of the methionine residue to methionine sulfoxide (B87167) is a common degradation pathway.[1] To confirm, you can intentionally oxidize a sample of Gly-Gly-Met (e.g., with a mild oxidizing agent like hydrogen peroxide) and inject it to see if the retention time matches your impurity peak. The oxidized form is more polar and will typically elute earlier than the parent peptide in RP-HPLC.[1] To improve separation, you can try a shallower gradient or switch to a different column chemistry as outlined in the troubleshooting section.

Q3: What are the best practices for sample preparation for Gly-Gly-Met analysis?

A3: For optimal results, dissolve your lyophilized Gly-Gly-Met sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This ensures that the sample solvent is compatible with the chromatographic system and minimizes peak distortion. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the column.

Q4: Can I use a different ion-pairing agent instead of TFA?

A4: Yes, other ion-pairing agents like formic acid (FA) can be used. FA is often preferred for LC-MS applications as it is less ion-suppressive than TFA. However, TFA generally provides better peak shapes for peptides due to its stronger ion-pairing properties. If you switch to FA, you may need to re-optimize the gradient and other method parameters.

Q5: How can I prevent the degradation of my Gly-Gly-Met sample during storage and analysis?

A5: To minimize degradation, store lyophilized Gly-Gly-Met at -20°C or below. Once in solution, prepare aliquots to avoid repeated freeze-thaw cycles. For analysis, use an autosampler with temperature control set to a low temperature (e.g., 4°C) to maintain the stability of the samples in the vials over the course of a sequence. The methionine residue is susceptible to oxidation, so minimizing exposure to air and light is also recommended.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Gly-Gly-Met Purity Analysis

This protocol details a standard method for determining the purity of a Gly-Gly-Met sample and separating it from common impurities.

Materials:

  • Gly-Gly-Met sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA in water).

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA in ACN).

    • Degas both mobile phases for at least 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Gly-Gly-Met sample.

    • Dissolve the sample in 1 mL of a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector to a wavelength of 214 nm.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      Time (min) % Mobile Phase B
      0 5
      20 30
      22 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of Gly-Gly-Met as the area percentage of the main peak relative to the total area of all peaks.

Data Presentation

Table 1: Illustrative Chromatographic Parameters for Gly-Gly-Met and a Key Impurity

Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
Oxidized Gly-Gly-Met8.5-1.1
Gly-Gly-Met10.22.51.2

Note: These are representative values and may vary depending on the specific HPLC system and column used.

Table 2: Illustrative Method Validation Parameters for Gly-Gly-Met Analysis

Parameter Result
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.05%
Limit of Quantitation (LOQ) ~0.15%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (0.1% TFA in Water/ACN) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection (214 nm) gradient->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Experimental workflow for the HPLC analysis of Gly-Gly-Met.

troubleshooting_logic start Poor Peak Shape? cause1 Secondary Interactions start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Inappropriate Solvent start->cause3 Yes solution1 Adjust pH / Use B-D Column cause1->solution1 solution2 Reduce Concentration / Volume cause2->solution2 solution3 Use Mobile Phase as Solvent cause3->solution3

Caption: Logical relationship for troubleshooting poor peak shape.

References

Technical Support Center: H-Gly-Gly-Met-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the solid-phase peptide synthesis (SPPS) of H-Gly-Gly-Met-OH.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields in this compound synthesis, offering potential causes and actionable solutions.

Q1: After cleavage and purification, the final yield of this compound is significantly lower than expected. What are the primary causes?

Low yields in the synthesis of this compound can stem from several factors throughout the SPPS process. The most common culprits include:

  • Side reactions involving the Methionine residue: The thioether side chain of methionine is susceptible to oxidation and S-alkylation, primarily during the final cleavage from the resin.[1][2][3][4][5]

  • Diketopiperazine (DKP) formation: The Gly-Gly dipeptide sequence at the N-terminus is prone to cyclization, leading to the formation of a diketopiperazine and truncation of the peptide chain.[1][6][7]

  • Incomplete coupling or deprotection: Inefficient coupling of amino acids or incomplete removal of the Fmoc protecting group can lead to the formation of deletion sequences.

  • Aggregation: While less common for a short peptide, aggregation of the growing peptide chains on the resin can hinder reaction kinetics.

To diagnose the issue, it is crucial to analyze the crude peptide by techniques like HPLC and Mass Spectrometry to identify the nature of the impurities.

Q2: My mass spectrometry results show a significant peak at +16 Da and/or +72 Da relative to the expected mass of this compound. What do these correspond to and how can I prevent them?

These mass shifts are indicative of common side reactions involving the methionine residue.

  • +16 Da Peak: This corresponds to the oxidation of the methionine thioether to methionine sulfoxide (B87167) (Met(O)).[1][2][4][5] This is a very common side reaction that occurs during the acidic conditions of cleavage.

  • +72 Da Peak: This mass increase is characteristic of S-alkylation of the methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt. This typically occurs during cleavage when t-butyl-based protecting groups are used for other amino acids (not applicable here, but a common issue in larger peptides) or from the resin itself.

Solutions to Minimize Methionine Side Reactions:

Side ReactionPrevention and Mitigation Strategies
Oxidation (Met(O)) During Cleavage: • Use a cleavage cocktail containing scavengers that can reduce or prevent oxidation. Common scavengers include dithiothreitol (B142953) (DTT), thioanisole, and dimethylsulfide (DMS).[2] • A highly effective combination is the use of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail.[1][4][5] • Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[8]Post-Cleavage: • If oxidation has occurred, the purified peptide can be treated with a reducing agent like ammonium (B1175870) iodide and dimethyl sulfide (B99878) to convert Met(O) back to Met.[2]
S-alkylation During Cleavage: • Use a cleavage cocktail with efficient scavengers for carbocations, such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).[2] • Optimize the cleavage time; shorter cleavage times can reduce the extent of S-alkylation.[4][5]Post-Cleavage: • S-alkylation can sometimes be reversed by treating the peptide in a mildly acidic solution, such as 5% acetic acid, with gentle heating.[4][5]

Q3: My HPLC analysis of the crude product shows a significant peak corresponding to a truncated dipeptide (Gly-Gly) or diketopiperazine. How can I address this?

This is likely due to the formation of diketopiperazine (DKP) from the N-terminal Gly-Gly sequence. The free amino group of the second glycine (B1666218) can attack the carbonyl group of the first glycine, leading to cyclization and cleavage from the resin.[6][7]

Strategies to Minimize Diketopiperazine Formation:

  • Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.[9] The bulky nature of the linker makes it more difficult for the peptide backbone to adopt the conformation required for cyclization.

  • Coupling Strategy: Couple the second glycine (Fmoc-Gly-OH) to the Gly-resin quickly and efficiently. Ensure complete coupling before proceeding to the next step.

  • Immediate Coupling of the Next Residue: After the deprotection of the second glycine, immediately proceed with the coupling of the Fmoc-Met-OH. Minimizing the time the free N-terminal amine of the Gly-Gly-resin is exposed reduces the opportunity for DKP formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin for the synthesis of this compound?

A 2-chlorotrityl chloride (2-CTC) resin is highly recommended. Its steric bulk helps to suppress the formation of diketopiperazine, a common side reaction with Gly-Gly sequences.[9] Furthermore, it allows for the cleavage of the peptide under milder acidic conditions, which can help to reduce side reactions involving methionine.

Q2: Which coupling reagent is best for the Gly-Gly bond formation?

Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are generally effective for coupling Fmoc-Gly-OH. Given that glycine is not sterically hindered, standard conditions should suffice. However, ensuring a slight excess of the activated amino acid and allowing for sufficient coupling time is crucial. A double coupling can be performed if a Kaiser test indicates incomplete reaction.[10]

Q3: What is the optimal cleavage cocktail for this compound?

A cleavage cocktail containing scavengers to protect the methionine residue is essential. A commonly used and effective cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[11] Another excellent option, shown to eradicate oxidation, is a mixture of TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethylsulfide (Me2S) with a small amount of triphenylphosphine (PPh₃).[4][5]

Q4: How can I monitor the progress of the synthesis?

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[5] A positive result (blue color) after a coupling step indicates that the reaction is incomplete. A negative result (yellow/colorless) after Fmoc deprotection indicates that the deprotection was unsuccessful.

Q5: What is a typical expected yield for the synthesis of this compound?

The overall yield of solid-phase peptide synthesis can vary significantly based on the efficiency of each step. For a short tripeptide like this compound, with optimized protocols to minimize side reactions, a crude yield of 70-90% can be expected. After purification by HPLC, the final yield of the pure peptide is typically in the range of 30-60%.

Quantitative Data Summary

Cleavage Cocktail Composition (v/v)Target Peptide (%)Met(O) (%)S-alkylation (%)Notes
95% TFA, 2.5% TIS, 2.5% H₂O70-8010-205-10Standard cocktail, but prone to Met oxidation.
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)85-95<5<5Good general-purpose cocktail for sensitive residues.
85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S + 1 mg/mL PPh₃>95Not Detected<2Highly effective at preventing methionine oxidation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Met-OH):

  • Swell 2-chlorotrityl chloride resin (0.1 mmol) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
  • Drain the DCM.
  • Dissolve Fmoc-Met-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in DCM.
  • Add the amino acid solution to the resin and agitate for 1-2 hours.
  • To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 15 minutes.
  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

2. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5x).

3. Coupling of the Second Amino Acid (Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF.
  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
  • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling.
  • Wash the resin with DMF (5x).

4. Fmoc Deprotection:

  • Repeat step 2.

5. Coupling of the Third Amino Acid (Fmoc-Gly-OH):

  • Repeat step 3.

6. Final Fmoc Deprotection:

  • Repeat step 2.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5x) and dry under vacuum.
  • Prepare a fresh cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (or an optimized cocktail for methionine).
  • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
  • Dry the crude peptide pellet under vacuum.

8. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[1][2][3][7]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing resin 2-Chlorotrityl Chloride Resin load_met 1. Load Fmoc-Met-OH resin->load_met deprotect1 2. Fmoc Deprotection load_met->deprotect1 couple_gly1 3. Couple Fmoc-Gly-OH deprotect1->couple_gly1 deprotect2 4. Fmoc Deprotection couple_gly1->deprotect2 couple_gly2 5. Couple Fmoc-Gly-OH deprotect2->couple_gly2 deprotect3 6. Final Fmoc Deprotection couple_gly2->deprotect3 cleavage 7. Cleavage from Resin deprotect3->cleavage precipitation 8. Ether Precipitation cleavage->precipitation purification 9. RP-HPLC Purification precipitation->purification characterization 10. MS Characterization purification->characterization

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound met_oxidation Methionine Oxidation (+16 Da) low_yield->met_oxidation met_alkylation Methionine S-alkylation (+72 Da) low_yield->met_alkylation dkp Diketopiperazine Formation low_yield->dkp incomplete_reactions Incomplete Coupling/Deprotection low_yield->incomplete_reactions scavengers Optimize Cleavage Cocktail (e.g., Reagent K, TMSCl/PPh3) met_oxidation->scavengers met_alkylation->scavengers ctc_resin Use 2-CTC Resin dkp->ctc_resin fast_coupling Immediate Coupling after Deprotection dkp->fast_coupling monitoring Monitor Reactions (Kaiser Test) incomplete_reactions->monitoring

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

Validating the Antioxidant Activity of H-Gly-Gly-Met-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the tripeptide H-Gly-Gly-Met-OH, with a focus on its potential antioxidant properties. Due to the presence of a methionine residue, which is susceptible to oxidation, this peptide is a candidate for antioxidant activity. This document outlines key in vitro assays, compares its potential efficacy with other peptides based on available data for similar structures, and details the underlying cellular signaling pathways involved in oxidative stress.

Data Presentation: Comparative Antioxidant Activity

PeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Met-TrpABTS2.60[1]
Trp-MetABTS3.30[1]
Free MetPeroxyl Radical0.49 ± 0.03[1]
Dipeptides with C-terminal MetPeroxyl Radical~0.45[1]
Dipeptides with N-terminal MetPeroxyl Radical~20% lower than free Met[1]

Note: TEAC values indicate the concentration of Trolox with equivalent antioxidant activity.

Experimental Protocols

To validate the antioxidant activity of this compound, two common and robust assays are recommended: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.[2][3]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and comparative peptides in a suitable solvent (e.g., methanol or water) to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add 50 µL of each peptide concentration to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can then be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[4][5]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and comparative peptides in a suitable solvent.

  • Reaction: Add 20 µL of each peptide concentration to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualization

Experimental Workflow for Antioxidant Activity Validation

G Experimental Workflow for Antioxidant Peptide Validation cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Peptide Peptide Synthesis & Purification (this compound & Alternatives) DPPH DPPH Radical Scavenging Assay Peptide->DPPH ABTS ABTS Radical Cation Decolorization Assay Peptide->ABTS Reagents Reagent Preparation (DPPH, ABTS, Buffers) Reagents->DPPH Reagents->ABTS Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro Calc Calculation of % Inhibition & IC50/TEAC Spectro->Calc Comp Comparative Analysis Calc->Comp

Caption: Workflow for validating the antioxidant activity of peptides.

Oxidative Stress Signaling Pathway

G Key Signaling Pathways in Cellular Oxidative Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway ROS Increased ROS (Reactive Oxygen Species) MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK IKK IKK Activation ROS->IKK Keap1 Keap1 Inactivation ROS->Keap1 AP1 AP-1 Activation MAPK->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Pro-inflammatory Genes, Apoptosis NFkB NF-κB Activation (p65/p50 translocation) IKK->NFkB NFkB->Gene_Expression Pro-inflammatory Genes, Survival Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Genes Gene Expression ARE->Antioxidant_Genes Antioxidant & Detoxifying Enzymes Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) Gene_Expression->Cellular_Response Antioxidant_Genes->Cellular_Response Cellular Protection

Caption: Oxidative stress activates multiple signaling pathways.

References

A Comparative Guide to the Functional Evaluation of H-Gly-Gly-Met-OH and Gly-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tripeptide Gly-Gly-Gly and the tetrapeptide H-Gly-Gly-Met-OH, with a focus on their potential functional differences in relevant biological assays. While direct comparative studies are not extensively available in the public domain, this document outlines key functional areas for investigation and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to this compound and Gly-Gly-Gly

Gly-Gly-Gly (Triglycine) is a simple tripeptide composed of three glycine (B1666218) residues. It is often utilized as a model compound in studies of protein structure and function.[1] Emerging evidence suggests potential roles for Gly-Gly-Gly as a neurotransmitter in the central nervous system and as an antioxidant.[1]

This compound is a tetrapeptide that has been identified through peptide screening techniques. Such peptides are often investigated for their roles in protein-protein interactions and for their broader functional activities.[2][3] The presence of a C-terminal methionine residue, an amino acid susceptible to oxidation, suggests that this peptide may have distinct properties related to redox modulation compared to the stable poly-glycine structure of Gly-Gly-Gly.

Potential Functional Assays for Comparative Analysis

Based on the composition of these peptides, several functional assays can be employed to elucidate their biological activities. Key areas for comparison include antioxidant potential and influence on cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of peptides is a critical parameter in evaluating their therapeutic potential. The presence of the oxidizable methionine residue in this compound makes this a particularly relevant area of comparison.

Table 1: Hypothetical Comparative Data for Antioxidant Assays

AssayParameterThis compoundGly-Gly-GlyPositive Control (e.g., Ascorbic Acid)
DPPH Radical Scavenging Assay IC50 (µg/mL)Expected to be lowerExpected to be higherKnown Value
ABTS Radical Scavenging Assay IC50 (µg/mL)Expected to be lowerExpected to be higherKnown Value
Cellular Antioxidant Assay (CAA) CAA Value (µmol QE/100g)Expected to be higherExpected to be lowerKnown Value

Note: This table presents expected outcomes based on chemical structure and is intended to be populated with experimental data.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the peptides to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • Gly-Gly-Gly

  • DPPH

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound, Gly-Gly-Gly, and ascorbic acid in methanol.

  • Create a series of dilutions for each test compound (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each peptide or standard dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.

Anti-Inflammatory Activity Assay (Measurement of Nitric Oxide Production)

This assay assesses the potential of the peptides to modulate inflammatory responses in a cell-based model by measuring the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Gly-Gly-Gly

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound and Gly-Gly-Gly for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Dexamethasone is used as a positive control.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed effects on NO production are not due to cytotoxicity.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these comparative assays, the following diagrams illustrate a typical antioxidant assay workflow and a potential cell signaling pathway that these peptides might influence.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of This compound, Gly-Gly-Gly, and Ascorbic Acid P2 Create serial dilutions P1->P2 A1 Add 100 µL of dilutions to 96-well plate P2->A1 P3 Prepare 0.1 mM DPPH solution A2 Add 100 µL of DPPH solution P3->A2 A1->A2 A3 Incubate for 30 min in dark A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate % Scavenging Activity D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for DPPH Radical Scavenging Assay.

G cluster_stimulus External Stimulus cluster_receptor Cell Surface Receptor cluster_peptide Peptide Intervention cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates Peptide This compound or Gly-Gly-Gly IKK IKK Complex Peptide->IKK potential inhibition? NFkB NF-κB Peptide->NFkB potential inhibition? TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IKK->NFkB activates iNOS iNOS Expression NFkB->iNOS promotes NO Nitric Oxide (NO) Production iNOS->NO catalyzes

Caption: Potential modulation of the NF-κB inflammatory pathway.

Conclusion

Direct comparative functional data for this compound and Gly-Gly-Gly is not extensively documented. However, based on their distinct chemical structures, it is reasonable to hypothesize differences in their biological activities, particularly in the realms of antioxidant capacity and modulation of cellular signaling. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and compare the functional profiles of these two peptides. Such studies will be invaluable for professionals in drug development and related scientific fields seeking to understand the therapeutic potential of small peptides.

References

A Comparative Analysis of H-Gly-Gly-Met-OH and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the tripeptide H-Gly-Gly-Met-OH and its key analogs. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of methionine-containing peptides. This document outlines the rationale for selecting specific analogs, details experimental protocols for their synthesis and comparative evaluation, and provides a framework for data presentation and visualization.

Introduction to this compound

The tripeptide this compound is a simple methionine-containing peptide. The presence of methionine makes it susceptible to oxidation, a post-translational modification that can significantly alter the biological activity and stability of peptides and proteins. The thioether side chain of methionine can be oxidized to form methionine sulfoxide (B87167) (Met(O)) and further to methionine sulfone (Met(O2)). This susceptibility to oxidation is a critical factor in the context of therapeutic peptide development, as it can impact efficacy and shelf-life. Understanding the effects of methionine oxidation and exploring stabilized analogs is therefore of significant interest.

Analogs of this compound for Comparative Analysis

For a comprehensive comparative analysis, the following key analogs of this compound are proposed:

  • H-Gly-Gly-Met(O)-OH (Methionine Sulfoxide Analog): This analog represents the first oxidation product of the parent peptide. It is crucial for understanding how mild oxidation affects the peptide's properties.

  • H-Gly-Gly-Met(O2)-OH (Methionine Sulfone Analog): This analog represents a more extensively oxidized form of the peptide. Comparing its activity to the parent peptide and the sulfoxide analog can provide insights into the effects of progressive oxidation.

  • H-Gly-Gly-Nle-OH (Norleucine Analog): Norleucine is an isostere of methionine, possessing a similar size and hydrophobicity but lacking the oxidizable sulfur atom.[1] This analog serves as a stable control to dissect the role of the methionine side chain's redox activity from its steric and hydrophobic contributions.[2][3]

Synthesis of this compound and Its Analogs

The synthesis of these peptides can be achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[4]

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Materials:

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Met(O)-OH, Fmoc-Met(O2)-OH, Fmoc-Nle-OH)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Oxidized Analogs
  • H-Gly-Gly-Met(O)-OH: Can be synthesized using Fmoc-Met(O)-OH directly in the SPPS protocol.

  • H-Gly-Gly-Met(O2)-OH: Can be synthesized using Fmoc-Met(O2)-OH. Alternatively, the parent peptide can be oxidized post-synthesis using a suitable oxidizing agent like hydrogen peroxide.

Experimental Protocols for Comparative Analysis

This section details the experimental protocols for comparing the performance of this compound and its analogs.

In Vitro Antioxidant Activity Assays

4.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of the peptides to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][6]

Materials:

  • DPPH solution (0.2 mM in methanol)

  • Peptide solutions of varying concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the peptide samples in methanol.

  • Add 100 µL of each peptide solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

4.1.2. ABTS Radical Cation Decolorization Assay

This assay measures the capacity of the peptides to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[7][8]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS)

  • Peptide solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of each peptide solution to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity.

Enzymatic Stability Assay

This assay evaluates the stability of the peptides in the presence of proteolytic enzymes.

Materials:

  • Peptide solutions

  • Proteolytic enzyme solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., TFA)

  • RP-HPLC system

Procedure:

  • Incubate the peptide solution with the enzyme solution at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

  • Determine the half-life of each peptide.

Neuroprotective Activity Assay

This assay assesses the ability of the peptides to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine)

  • Peptide solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the peptides for a specified duration.

  • Induce oxidative stress by adding the stress-inducing agent.

  • After incubation, add MTT solution to each well and incubate to allow formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with the solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Quantitative data from the comparative analysis should be summarized in clearly structured tables for easy interpretation.

Table 1: In Vitro Antioxidant Activity of this compound and Its Analogs

PeptideDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
This compound
H-Gly-Gly-Met(O)-OH
H-Gly-Gly-Met(O2)-OH
H-Gly-Gly-Nle-OH

Table 2: Enzymatic Stability of this compound and Its Analogs

PeptideHalf-life in Serum (min)
This compound
H-Gly-Gly-Met(O)-OH
H-Gly-Gly-Met(O2)-OH
H-Gly-Gly-Nle-OH

Table 3: Neuroprotective Effects of this compound and Its Analogs

PeptideEC₅₀ for Neuroprotection (µM)
This compound
H-Gly-Gly-Met(O)-OH
H-Gly-Gly-Met(O2)-OH
H-Gly-Gly-Nle-OH

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Comparative Assays cluster_data Data Analysis s1 SPPS of This compound s3 Oxidation of This compound s1->s3 a1 Antioxidant Activity s1->a1 a2 Enzymatic Stability s1->a2 a3 Neuroprotective Effect s1->a3 s2 SPPS of H-Gly-Gly-Nle-OH s2->a1 s2->a2 s2->a3 s3->a1 s3->a2 s3->a3 d1 IC50 / EC50 Calculation a1->d1 d2 Half-life Determination a2->d2 a3->d1

Caption: Experimental workflow for the comparative analysis.

signaling_pathway ros Oxidative Stress (e.g., H₂O₂) cell Neuronal Cell ros->cell induces damage apoptosis Apoptosis ros->apoptosis peptide This compound or Analog peptide->ros scavenges peptide->cell provides protection cell->apoptosis undergoes viability Cell Viability cell->viability maintains viability->apoptosis inhibits

Caption: Putative neuroprotective signaling pathway.

Conclusion

This guide provides a systematic framework for the comparative analysis of this compound and its analogs. By employing the detailed synthetic and experimental protocols, researchers can generate robust and comparable data on the antioxidant, stability, and neuroprotective properties of these peptides. The structured data presentation and visualizations will aid in the clear communication of findings and contribute to a deeper understanding of the structure-activity relationships of methionine-containing peptides, ultimately informing the design of more stable and efficacious peptide-based therapeutics.

References

Confirming the Purity of Synthetic H-Gly-Gly-Met-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic peptides such as H-Gly-Gly-Met-OH, ensuring the purity of the final product is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the purity of synthetic peptides, with a specific focus on this compound.

Core Analytical Techniques for Peptide Purity Assessment

The primary methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2][3][4] These techniques are often used in conjunction, with RP-HPLC separating the desired peptide from its impurities and MS confirming the identity of the separated components by their mass-to-charge ratio.[1][5] A complementary technique, Amino Acid Analysis (AAA), can provide an absolute quantification of the peptide content.[1][2]

Analytical Technique Principle of Operation Information Provided Typical Purity Range Determined Key Advantages Limitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity. A nonpolar stationary phase (commonly C18) is used with a polar mobile phase.Percentage purity of the target peptide relative to other UV-absorbing components.[6]>95% for most research applications.High resolution and sensitivity for separating closely related impurities.[1]Does not provide molecular weight information; co-eluting impurities can lead to inaccurate purity assessment.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]Confirms the molecular weight of the target peptide and helps identify impurities.N/A (provides identity, not purity percentage directly).High accuracy in mass determination, allowing for unambiguous identification of the desired product and potential modifications.[2]Not a quantitative technique on its own for purity determination.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.Determines the net peptide content and confirms the amino acid composition and ratio.[1][2]Provides a measure of the absolute amount of peptide in a sample, which is often 60-80% of the total weight due to water and counterions.[1]Provides an absolute quantification of the peptide, which is crucial for accurate dosing in biological assays.[7]Destructive to the sample; does not provide information on sequence or the presence of modified amino acids.

Common Impurities in Synthetic this compound

Impurities in synthetic peptides can arise from various stages of solid-phase peptide synthesis (SPPS).[5][8] For a tripeptide like this compound, common impurities may include:

  • Truncated Sequences: Peptides missing one or more amino acid residues (e.g., H-Gly-Met-OH or H-Met-OH). This can occur due to incomplete coupling reactions.

  • Deletion Sequences: Peptides where an amino acid residue has been skipped during synthesis.

  • Peptides with Protecting Groups: Incomplete removal of protecting groups from the amino acid side chains or the N-terminus during the final cleavage step.

  • Oxidized Peptides: The methionine residue in this compound is susceptible to oxidation, forming methionine sulfoxide. This is a common modification that needs to be monitored.

  • Diastereomeric Impurities: Racemization of amino acid residues can occur during synthesis, leading to the presence of D-isomers.[8]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for analyzing the purity of this compound.

Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the peptide in water with 0.1% TFA to a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the retention time of the peptide.

  • Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[6]

Mass Spectrometry (MS)

This protocol describes the general steps for confirming the molecular weight of this compound.

Materials:

  • This compound sample from RP-HPLC analysis or a separate dissolved sample.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer, either directly via infusion or from the eluent of the HPLC.

  • Ionization: The peptide molecules are ionized using an appropriate method (ESI or MALDI).

  • Mass Analysis: The mass-to-charge ratio of the ions is measured by the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the theoretical molecular weight of this compound (263.32 g/mol ).[9] Peaks corresponding to common impurities (e.g., oxidized peptide at +16 Da) should also be investigated.

Visualization of Workflows and Concepts

Purity_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_results Results SPPS Solid-Phase Peptide Synthesis of this compound Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Crude->HPLC Primary Analysis AAA Amino Acid Analysis Crude->AAA Optional: Net Peptide Content MS Mass Spectrometry HPLC->MS Fraction Collection & Identity Confirmation Purity Purity (%) HPLC->Purity Identity Molecular Weight MS->Identity Content Net Peptide Content AAA->Content

Caption: Experimental workflow for purity confirmation of synthetic peptides.

Signaling_Pathway cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_impurities Potential Impurity Formation Resin Resin Support Met Attach Fmoc-Met-OH Resin->Met Gly1 Couple Fmoc-Gly-OH Met->Gly1 Gly2 Couple Fmoc-Gly-OH Gly1->Gly2 Truncation Truncated Sequence (e.g., H-Gly-Met-OH) Gly1->Truncation Incomplete Coupling Cleave Cleave from Resin & Deprotect Side Chains Gly2->Cleave Protecting_Group Incomplete Deprotection Cleave->Protecting_Group Inefficient Reaction Product This compound Cleave->Product Oxidation Oxidized Met (+16 Da) Product->Oxidation During Cleavage/Storage

Caption: SPPS of this compound and potential impurity formation.

References

Cross-Validation of H-Gly-Gly-Met-OH Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the tripeptide H-Gly-Gly-Met-OH, the selection of an appropriate analytical method is paramount for ensuring data accuracy and reliability. This guide provides a comparative analysis of two predominant high-performance liquid chromatography (HPLC)-based methods for the quantification of this compound: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comprehensive overview of their respective experimental protocols, performance metrics, and ideal applications, thereby facilitating an informed decision-making process for your specific research needs.

The cross-validation of analytical methods is a critical component of quality control, ensuring that different techniques yield consistent and reliable results.[1] This process is particularly important in pharmaceutical development and research where precise measurements are essential.[1]

Comparative Analysis of Quantification Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will largely depend on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for complex biological samples.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and quantification by UV absorbance.Separation by chromatography, ionization, and quantification based on mass-to-charge ratio.
Specificity Moderate; can be susceptible to interference from co-eluting compounds with similar UV absorbance.High; provides structural information and can distinguish between compounds with the same retention time but different masses.
Sensitivity Lower; typically in the microgram to nanogram per milliliter range.Higher; capable of detecting picogram to femtogram levels.[2]
Linearity Good; typically exhibits a linear response over a 2-3 order of magnitude concentration range.Excellent; can achieve a linear range over 3-5 orders of magnitude.[3]
Precision High; typically with a relative standard deviation (RSD) of <15%.Very high; RSD often below 10%.[4]
Accuracy Good; typically within 15% of the nominal value.Excellent; generally within 10% of the nominal value.[3]
Limit of Detection (LOD) Higher.Lower.
Limit of Quantification (LOQ) Higher.Lower.[2]
Matrix Effect Less susceptible to ion suppression/enhancement.Prone to matrix effects which can affect ionization efficiency.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Throughput Can be high with optimized methods.Can be very high with modern autosamplers and fast chromatography.[5]

Experimental Workflow for Cross-Validation

A systematic approach is necessary to cross-validate different analytical methods for peptide quantification. The following diagram illustrates a typical workflow.

Cross-Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison MD1 HPLC-UV Method Optimization MV1 Linearity & Range MD1->MV1 Validate MD2 LC-MS/MS Method Optimization MD2->MV1 Validate MV2 Accuracy & Precision MV1->MV2 MV3 LOD & LOQ MV2->MV3 MV4 Specificity MV3->MV4 MV5 Stability MV4->MV5 SA1 Prepare Spiked Samples SA2 Analyze by HPLC-UV SA1->SA2 SA3 Analyze by LC-MS/MS SA1->SA3 DC1 Statistical Analysis (e.g., t-test, Bland-Altman) SA2->DC1 SA3->DC1 DC2 Assess Agreement DC1->DC2

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Below are generalized protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should be optimized for specific instrumentation and sample matrices.

HPLC-UV Quantification Protocol

This method is suitable for the quantification of this compound in relatively clean sample matrices. Ion-pair chromatography is often employed to improve the retention and separation of small, polar peptides like this compound on reversed-phase columns.[6][7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 210-220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the this compound standard and samples in the initial mobile phase composition.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration.

LC-MS/MS Quantification Protocol

This method provides high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological fluids like plasma.[2][9]

  • Liquid Chromatography Conditions:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion: Specific transitions for this compound need to be determined by direct infusion of a standard solution.

    • Internal Standard: A stable isotope-labeled version of the peptide is recommended for the most accurate quantification.[3]

  • Sample Preparation:

    • For plasma samples, protein precipitation is a common first step (e.g., with acetonitrile (B52724) or methanol).[2][9]

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified by SPE.

  • Calibration:

    • Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) to account for matrix effects.

    • Spike the standards with the internal standard at a constant concentration.

    • Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

References

A Comparative Guide to Glycyl-glycyl-methionine and Other Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biochemical Properties and Performance

Methionine, a sulfur-containing amino acid, imparts unique reactive properties to peptides. The thioether group in methionine's side chain is susceptible to oxidation, a characteristic that underlies both its antioxidant potential and its instability. This duality is a critical consideration in the development of peptide-based therapeutics.

Antioxidant Activity

The antioxidant activity of methionine-containing peptides stems from the ability of the sulfur atom in the methionine residue to scavenge reactive oxygen species (ROS), becoming oxidized to methionine sulfoxide (B87167) in the process. This sacrificial oxidation can protect other, more critical residues in a protein or peptide from oxidative damage[1][2][3][4].

Based on these findings, it can be postulated that GGM would exhibit significant antioxidant activity. The presence of the methionine residue at the C-terminus in GGM (Gly-Gly-Met ) might confer antioxidant capacity comparable to or slightly modulated by the adjacent glycine (B1666218) residues when compared to a simple X-Met dipeptide.

Table 1: Postulated Relative Antioxidant Capacity of Selected Methionine-Containing Peptides

PeptideSequencePostulated Relative Antioxidant CapacityRationale
Glycyl-glycyl-methionine Gly-Gly-Met High The C-terminal methionine residue is available for oxidation by ROS. The adjacent glycine residues are unlikely to sterically hinder this interaction significantly.
Glycyl-methionineGly-MetHighSimilar to GGM, the C-terminal methionine is readily accessible for radical scavenging. Studies have shown its antioxidant potential[5].
Methionyl-glycineMet-GlyHighAlthough the methionine is at the N-terminus, it is still an effective antioxidant. The oxidation mechanism may differ slightly from C-terminal methionine peptides[6][7].
Methionyl-glycyl-glycineMet-Gly-GlyHighSimilar to Met-Gly, the N-terminal methionine provides antioxidant activity.
Metal Chelation

Peptides can chelate metal ions through their terminal amino and carboxyl groups, as well as through certain amino acid side chains[8]. Glycine and other amino acids within a peptide sequence contribute to this chelating ability[9]. Methionine itself can participate in metal binding, although its affinity is generally considered lower than that of cysteine[8]. The presence of multiple peptide bonds and terminal groups in tripeptides like GGM suggests a potential for metal chelation.

Comparative studies on the metal chelation of GGM versus other methionine peptides are scarce. However, research on zinc chelation by amino acid chelates has suggested that both glycine and methionine can effectively bind zinc[10]. This implies that GGM, containing both glycine and methionine, would likely possess metal-chelating properties. The overall chelation capacity would be influenced by the peptide's conformation and the specific metal ion involved.

Table 2: Postulated Relative Metal Chelation Capacity of Selected Methionine-Containing Peptides

PeptideSequencePostulated Relative Metal Chelation CapacityRationale
Glycyl-glycyl-methionine Gly-Gly-Met Moderate The N-terminal amino group, C-terminal carboxyl group, and the two internal peptide bonds provide potential metal binding sites. The methionine side chain may also contribute to a lesser extent.
Glycyl-methionineGly-MetModeratePossesses N-terminal amino and C-terminal carboxyl groups, and one peptide bond as potential chelation sites.
Methionyl-glycineMet-GlyModerateSimilar to Gly-Met in terms of potential chelation sites.
Methionyl-glycyl-glycineMet-Gly-GlyModerateSimilar to GGM, with three potential nitrogen donors and a C-terminal carboxyl group.
Stability

A significant challenge in the use of methionine-containing peptides is their susceptibility to oxidation, which can lead to a loss of biological activity and altered physicochemical properties[11][12]. The oxidation of methionine to methionine sulfoxide is a primary degradation pathway.

The stability of GGM against oxidation has not been directly compared to other methionine peptides in published studies. However, the position of the methionine residue can influence the products of oxidation and the stability of the peptide radical cation intermediate[6][7]. For Gly-Met, oxidation leads to the formation of sulfur-centered cation radicals[6]. It is reasonable to expect that GGM would also be susceptible to oxidation at the methionine residue. The rate and extent of this oxidation would likely be influenced by factors such as pH, temperature, and the presence of oxidizing agents. The glycine residues in GGM are not expected to significantly impact the intrinsic susceptibility of the methionine residue to oxidation.

Table 3: Postulated Relative Stability of Selected Methionine-Containing Peptides under Oxidative Conditions

PeptideSequencePostulated Relative StabilityRationale
Glycyl-glycyl-methionine Gly-Gly-Met Moderate Susceptible to oxidation at the methionine residue, similar to other methionine-containing peptides. The rate of degradation would be dependent on environmental conditions.
Glycyl-methionineGly-MetModerateThe C-terminal methionine is prone to oxidation. The oxidation mechanism and intermediates have been studied, indicating a defined degradation pathway[6][7].
Methionyl-glycineMet-GlyModerateThe N-terminal methionine is also susceptible to oxidation, though the reaction intermediates may differ from those of C-terminal methionine peptides, potentially affecting the overall degradation profile[6][7].
Methionyl-glycyl-glycineMet-Gly-GlyModerateSimilar to Met-Gly, the N-terminal methionine is the primary site of oxidative degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of methionine-containing peptides.

DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the peptide samples (e.g., GGM, Gly-Met, Met-Gly) in a suitable solvent (e.g., water or methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each peptide dilution to a well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 50 µL of the solvent instead of the peptide solution to a well containing 150 µL of the DPPH solution.

    • For the blank, add 50 µL of the solvent to a well containing 150 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.

Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions, which can otherwise catalyze the Fenton reaction and generate highly reactive hydroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Peptide solutions: Prepare various concentrations of the peptide samples in deionized water.

    • FeCl₂ solution: Prepare a 2 mM solution of ferrous chloride.

    • Ferrozine (B1204870) solution: Prepare a 5 mM solution of ferrozine.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each peptide dilution to a well.

    • Add 20 µL of the 2 mM FeCl₂ solution to each well and mix.

    • Allow the mixture to react for 5 minutes at room temperature.

    • Add 40 µL of the 5 mM ferrozine solution to each well to initiate the colorimetric reaction.

    • For the control, replace the peptide solution with 100 µL of deionized water.

    • For the blank, add 160 µL of deionized water.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.

  • Calculation: The percentage of ferrous ion chelating activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Peptide Stability Assessment using HPLC

This method is used to assess the stability of peptides in solution over time by monitoring the degradation of the parent peptide.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide (e.g., 1 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the peptide solution at a specific temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: To stop the degradation process, mix the aliquot with an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile).

  • HPLC Analysis:

    • Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution of the peptide by UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify and integrate the peak corresponding to the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life of the peptide.

Signaling Pathways and Mechanistic Diagrams

Methionine and its metabolites are involved in numerous cellular signaling pathways. While the specific signaling roles of small peptides like GGM are not well-defined, their methionine content suggests potential interactions with pathways sensitive to cellular redox status and methionine metabolism.

Methionine Metabolism and Antioxidant Defense

Methionine plays a crucial role in cellular antioxidant defense through its conversion to S-adenosylmethionine (SAM) and subsequent contribution to the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The methionine cycle is central to this process.

Methionine_Metabolism cluster_0 Methionine Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH GCL, GS GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPx ROS Reactive Oxygen Species (ROS) GSSG->GSH GR

Caption: The Methionine Cycle and its link to Glutathione Synthesis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are critical in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of certain MAPK pathways, such as the JNK and p38 MAPK pathways. Given their antioxidant properties, methionine-containing peptides could potentially modulate these pathways by influencing the cellular redox state. Methionyl-methionine has been shown to inhibit the NF-κB and MAPK signaling pathways[13].

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse MetPeptides Methionine-Containing Peptides (e.g., GGM) MetPeptides->Stimuli modulates

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of different methionine-containing peptides.

Experimental_Workflow PeptideSelection Peptide Selection (GGM, Gly-Met, Met-Gly, etc.) Characterization Physicochemical Characterization (Purity, Concentration) PeptideSelection->Characterization AntioxidantAssay Antioxidant Activity Assays (DPPH, ABTS, etc.) Characterization->AntioxidantAssay ChelationAssay Metal Chelation Assays (Fe²⁺, Cu²⁺, etc.) Characterization->ChelationAssay StabilityAssay Stability Studies (HPLC, Mass Spec) Characterization->StabilityAssay DataAnalysis Data Analysis and Comparison (IC50, Chelation %, Half-life) AntioxidantAssay->DataAnalysis ChelationAssay->DataAnalysis StabilityAssay->DataAnalysis Conclusion Conclusion on Comparative Performance DataAnalysis->Conclusion

Caption: Workflow for comparing methionine-containing peptides.

Conclusion

Glycyl-glycyl-methionine, as a methionine-containing tripeptide, is anticipated to possess valuable antioxidant and metal-chelating properties, making it a candidate for further investigation in research and drug development. While direct comparative data is currently limited, insights from structurally related peptides suggest its performance is likely to be comparable to other small methionine-containing peptides. Its stability, particularly under oxidative stress, remains a critical parameter that requires experimental evaluation. The provided experimental protocols and conceptual frameworks for signaling pathway interactions offer a foundation for future studies aimed at elucidating the specific characteristics and potential applications of Glycyl-glycyl-methionine. Further research directly comparing GGM with other methionine peptides is warranted to establish a definitive performance profile.

References

Comparative Guide to the Reproducibility of Experiments Using H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility concerning the tripeptide H-Gly-Gly-Met-OH (Glycyl-glycyl-L-methionine). While direct studies on the experimental reproducibility of this compound are not extensively available in current literature, this document consolidates information on its synthesis, potential applications, and compares its expected performance with alternative peptides based on the known biological activities of its constituent amino acids. The focus is on antioxidant assays, a likely application for a methionine-containing peptide.

Introduction to this compound

This compound is a tripeptide that can be utilized in peptide screening for various research applications, including the study of protein interactions and functional analysis.[1] The presence of a methionine residue suggests potential antioxidant properties, as the sulfur-containing side chain of methionine can be reversibly oxidized to methionine sulfoxide, thereby scavenging reactive oxygen species (ROS).[2][3] This function positions methionine residues as endogenous antioxidants within proteins.[2][3]

The reproducibility of experiments involving synthetic peptides like this compound is fundamentally linked to the purity and correct sequence of the peptide. Therefore, understanding the synthesis and purification process is critical.

Comparison of Antioxidant Peptides

Due to the limited specific experimental data for this compound, this guide presents a comparative overview of its potential antioxidant activity alongside other well-characterized tripeptides. The selection of alternative peptides is based on amino acid residues known to contribute to antioxidant capacity, such as Tryptophan (Trp) and Tyrosine (Tyr).

PeptideKey Amino AcidRationale for Antioxidant Activity
This compound Methionine (Met)The thioether group in the methionine side chain can be oxidized by various ROS, thus acting as a scavenger.[2]
H-Gly-Gly-Trp-OH Tryptophan (Trp)The indole (B1671886) ring of tryptophan is an effective hydrogen donor, contributing to its radical scavenging ability.
H-Gly-Ala-Tyr-OH Tyrosine (Tyr)The phenolic hydroxyl group of tyrosine can donate a proton to neutralize free radicals.

Quantitative Comparison of Antioxidant Activity (Illustrative)

The following table provides illustrative IC50 values from DPPH radical scavenging assays for various peptides to contextualize potential performance. Note: Specific data for this compound is not available and performance is inferred from general knowledge of methionine-containing peptides.

Peptide/CompoundDPPH Radical Scavenging IC50 (µM)Reference
Gly-Asn-Arg-Ala3.5 µg/mL[4]
Pro-Met-Met>5 µg/mL (in H2O2 assay)[4]
Ascorbic Acid (Standard)~30 µM[5]
Various plant-derived peptides24 - 6310 µM[6][7]

Experimental Protocols

Reproducibility is contingent on detailed and consistent experimental protocols. Below are methodologies for key experiments relevant to assessing the performance of this compound and its alternatives.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard method for producing peptides like this compound.

Materials:

  • Fmoc-Met-OH, Fmoc-Gly-OH

  • Rink Amide resin

  • Coupling agents (e.g., HBTU, DIC/HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents (DMF, DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Met-OH to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected N-terminus of methionine.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the final glycine (B1666218) residue.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Reproducibility: Side reactions such as oxidation and S-alkylation of the methionine residue can occur during acidolytic cleavage. The inclusion of scavengers like trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh3) in the cleavage cocktail can minimize these side reactions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound and alternative peptides

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the peptides and ascorbic acid in a suitable solvent (e.g., water or methanol).

  • Create serial dilutions of the stock solutions.

  • In a 96-well plate, add a specific volume of each peptide dilution.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another oxidant

  • This compound and alternative peptides

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and culture until confluent.

  • Wash the cells and incubate them with the test peptide and DCFH-DA.

  • Induce oxidative stress by adding an oxidant like AAPH.

  • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Quantify the antioxidant capacity by comparing the fluorescence in peptide-treated cells to control cells.

Signaling Pathways and Experimental Workflows

The antioxidant activity of methionine-containing peptides is rooted in their ability to interact with and neutralize reactive oxygen species, thereby influencing cellular redox signaling pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Antioxidant Activity Assessment cluster_comparison Comparative Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Purity & Identity) purification->characterization dpph DPPH Radical Scavenging Assay characterization->dpph abts ABTS Radical Scavenging Assay characterization->abts caa Cellular Antioxidant Activity (CAA) Assay characterization->caa data_analysis IC50 Value Calculation dpph->data_analysis abts->data_analysis caa->data_analysis comparison Performance Comparison vs. Alternatives data_analysis->comparison

Caption: Workflow for synthesis, characterization, and comparative antioxidant assessment of peptides.

The reversible oxidation of methionine residues can play a role in regulating cellular signaling pathways that are sensitive to the redox state of the cell.

redox_signaling ROS Reactive Oxygen Species (e.g., H₂O₂) Met_Peptide This compound ROS->Met_Peptide Oxidation Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Redox_Signaling Redox-Sensitive Signaling Pathways (e.g., Nrf2, NF-κB) ROS->Redox_Signaling Modulation MetO_Peptide Oxidized Peptide (Methionine Sulfoxide) Met_Peptide->MetO_Peptide Met_Peptide->Cellular_Damage Inhibition Met_Peptide->Redox_Signaling Modulation Msr Methionine Sulfoxide Reductase (Msr) MetO_Peptide->Msr Reduction Msr->Met_Peptide

References

H-Gly-Gly-Met-OH: A Comparative Guide for Use as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chromatography, the quality and reliability of a reference standard are paramount. H-Gly-Gly-Met-OH, a simple tripeptide, has emerged as a valuable tool for system suitability tests and as a benchmark for the chromatographic analysis of peptides. This guide provides an objective comparison of this compound with other common peptide reference standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research and quality control needs.

Performance Comparison of Peptide Reference Standards

The selection of a reference standard in high-performance liquid chromatography (HPLC) is critical for ensuring the accuracy, reproducibility, and validity of analytical methods.[1][2] this compound, due to its defined structure and stability, offers a reliable reference point for retention time and peak shape assessment. Below is a comparative summary of this compound and other commonly used peptide reference standards. The data presented is collated from various studies and should be considered in the context of the specified analytical conditions.

Reference StandardMolecular Weight ( g/mol )Typical Chromatographic ModeKey Performance CharacteristicsPotential Applications
This compound 263.32Reversed-Phase (RP-HPLC)Stable retention time, good peak symmetry.System suitability testing, method development for small peptides.
Gly-Gly-Tyr 295.29Reversed-Phase (RP-HPLC)Aromatic tyrosine residue provides strong UV absorbance for sensitive detection.[3]Calibration standard, method validation for aromatic peptides.
Angiotensin II (human) 1046.19Reversed-Phase (RP-HPLC)Larger, more complex peptide, useful for assessing resolution and selectivity in peptide mapping.[4][5][6][7]System suitability for analysis of larger peptides and protein digests.
Bradykinin 1060.21Reversed-Phase (RP-HPLC)Basic peptide, useful for evaluating column performance with charged analytes.Method development for basic peptides, assessing secondary interactions with the stationary phase.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible chromatographic results.[8] The following is a representative protocol for the analysis of this compound and similar small peptides using reversed-phase HPLC.

Sample Preparation
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase A to a final concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with mobile phase A to a working concentration of 0.1 mg/mL.

  • Filtration: Filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8]

Chromatographic Conditions
  • Instrument: A standard HPLC or UHPLC system with a UV detector.[9]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for separating small peptides.[10][11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[12]

  • Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a typical starting point for method development.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 214 nm or 220 nm.[10]

  • Injection Volume: 10 µL.

Data Analysis

The primary parameters to be assessed for the reference standard are retention time (t R), peak width at half height (W 0.5h), and peak asymmetry (As). These values should be monitored for consistency across multiple injections to ensure system suitability.

Visualizing the Chromatographic Workflow

The following diagram illustrates a typical experimental workflow for the analysis of a peptide reference standard using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Column Chromatographic Column HPLC_System->Column Elution Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Data_Analysis Data Analysis (Retention Time, Peak Area) Chromatogram->Data_Analysis

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of the Tripeptide Gly-Gly-Met

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a peptide synthesis methodology is a critical decision that influences project timelines, scalability, purity, and cost. This guide provides an objective comparison of solution-phase and solid-phase synthesis strategies for the tripeptide Gly-Gly-Met, offering detailed experimental protocols and comparative data to inform the selection process.

Executive Summary

Both solution-phase and solid-phase synthesis are viable methods for producing Gly-Gly-Met. Solid-phase peptide synthesis (SPPS) offers advantages in terms of speed, ease of purification, and automation, making it ideal for research-scale production and high-throughput applications.[1] In contrast, solution-phase synthesis, while more labor-intensive, can be more cost-effective for large-scale production and may offer more flexibility for complex modifications.[2][3]

Comparative Data

The following table summarizes the key quantitative metrics for the synthesis of Gly-Gly-Met via solution-phase and solid-phase methods. The data is representative of typical outcomes for the synthesis of a short peptide.

MetricSolution-Phase SynthesisSolid-Phase Synthesis (Fmoc/tBu Strategy)
Overall Yield 45-60%65-80%
Purity (crude) 70-85%85-95%
Synthesis Time 5-7 days2-3 days
Scalability Readily scalable to kilogramsScalable, but can be costly at very large scales
Solvent Consumption Moderate to HighHigh
Automation Potential LimitedHigh

Experimental Protocols

Solution-Phase Synthesis of Gly-Gly-Met

This protocol outlines a classical fragment condensation approach.

Step 1: Synthesis of Boc-Gly-Gly-OH

  • Dissolve Boc-Gly-OH and Glycine (B1666218) methyl ester hydrochloride in DMF.

  • Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the dicyclohexylurea (DCU) byproduct and evaporate the solvent.

  • Purify the protected dipeptide ester by column chromatography.

  • Saponify the methyl ester using LiOH in a THF/water mixture.

  • Acidify the reaction mixture and extract the Boc-Gly-Gly-OH.

Step 2: Synthesis of H-Met-OMe.HCl

  • Protect the amino group of Methionine with a suitable protecting group (e.g., Boc).

  • Esterify the carboxylic acid group to form Boc-Met-OMe.

  • Deprotect the amino group using HCl in an organic solvent to yield H-Met-OMe.HCl.

Step 3: Coupling of Boc-Gly-Gly-OH and H-Met-OMe

  • Dissolve Boc-Gly-Gly-OH and H-Met-OMe.HCl in DMF.

  • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Work up the reaction mixture by extraction and purify the protected tripeptide ester by column chromatography.

Step 4: Deprotection of Boc-Gly-Gly-Met-OMe

  • Treat the protected tripeptide with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group.

  • Saponify the methyl ester to yield the final tripeptide, Gly-Gly-Met.

  • Purify the final product by recrystallization or preparative HPLC.

Solid-Phase Synthesis of Gly-Gly-Met

This protocol utilizes the Fmoc/tBu strategy on a Wang resin.[4]

Step 1: Resin Preparation and First Amino Acid Loading

  • Swell Wang resin in N,N-dimethylformamide (DMF) in a reaction vessel.[5]

  • Activate the carboxyl group of Fmoc-Met-OH using a coupling agent like HBTU and a base such as DIPEA.

  • Couple the activated Fmoc-Met-OH to the swollen resin with gentle agitation.

  • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

Step 2: Elongation Cycle (Glycine Addition)

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the methionine residue.[6]

  • Wash the resin with DMF.

  • Coupling: Dissolve Fmoc-Gly-OH with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add to the resin.

  • Agitate the mixture to facilitate coupling.

  • Wash the resin with DMF and DCM.

  • Repeat this elongation cycle for the second glycine residue.

Step 3: Cleavage and Deprotection

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Filter the resin and collect the filtrate containing the crude peptide.

Step 4: Purification

  • Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Purify the crude Gly-Gly-Met by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Workflow Diagrams

SolutionPhase cluster_glygly Synthesis of Boc-Gly-Gly-OH cluster_met Preparation of Methionine cluster_final Final Coupling and Deprotection BocGly Boc-Gly-OH Coupling1 Coupling (DCC/HOBt) BocGly->Coupling1 GlyOMe H-Gly-OMe GlyOMe->Coupling1 BocGlyGlyOMe Boc-Gly-Gly-OMe Coupling1->BocGlyGlyOMe Saponification Saponification (LiOH) BocGlyGlyOMe->Saponification BocGlyGlyOH Boc-Gly-Gly-OH Saponification->BocGlyGlyOH Coupling2 Coupling (HATU/DIPEA) BocGlyGlyOH->Coupling2 Met Methionine ProtectEster Protection & Esterification Met->ProtectEster HMetOMe H-Met-OMe ProtectEster->HMetOMe HMetOMe->Coupling2 BocGlyGlyMetOMe Boc-Gly-Gly-Met-OMe Coupling2->BocGlyGlyMetOMe Deprotection Final Deprotection (TFA, Saponification) BocGlyGlyMetOMe->Deprotection FinalProduct Gly-Gly-Met Deprotection->FinalProduct

Caption: Workflow for the solution-phase synthesis of Gly-Gly-Met.

SolidPhase cluster_cycle1 Elongation Cycle 1 cluster_cycle2 Elongation Cycle 2 Resin Wang Resin LoadMet 1. Load Fmoc-Met-OH Resin->LoadMet ResinMet Fmoc-Met-Resin LoadMet->ResinMet Deprotect1 2. Fmoc Deprotection (Piperidine) ResinMet->Deprotect1 HMetResin H-Met-Resin Deprotect1->HMetResin CoupleGly1 3. Couple Fmoc-Gly-OH (HBTU/DIPEA) HMetResin->CoupleGly1 FmocGlyMetResin Fmoc-Gly-Met-Resin CoupleGly1->FmocGlyMetResin Deprotect2 4. Fmoc Deprotection (Piperidine) FmocGlyMetResin->Deprotect2 HGlyMetResin H-Gly-Met-Resin Deprotect2->HGlyMetResin CoupleGly2 5. Couple Fmoc-Gly-OH (HBTU/DIPEA) HGlyMetResin->CoupleGly2 FmocGlyGlyMetResin Fmoc-Gly-Gly-Met-Resin CoupleGly2->FmocGlyGlyMetResin FinalDeprotect 6. Final Fmoc Deprotection FmocGlyGlyMetResin->FinalDeprotect Cleavage 7. Cleavage from Resin (TFA) FinalDeprotect->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification FinalProduct Gly-Gly-Met Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of Gly-Gly-Met.

Conclusion

The choice between solution-phase and solid-phase synthesis for Gly-Gly-Met depends on the specific requirements of the project. For rapid, small-scale synthesis with high purity and the potential for automation, solid-phase synthesis is the superior choice.[1] For large-scale manufacturing where cost-effectiveness is a primary concern and the synthetic route can be optimized, solution-phase synthesis remains a valuable and relevant methodology.[3] This guide provides the foundational information for researchers to make an informed decision based on their project goals and available resources.

References

Comparative Analysis of H-Gly-Gly-Met-OH: In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the in vitro and in vivo effects of the tripeptide H-Gly-Gly-Met-OH. While research exists for related peptides and the constituent amino acids—glycine (B1666218) and methionine—direct experimental data on the biological activity, signaling pathways, and comparative efficacy of this compound is not publicly available at this time. Therefore, a direct comparison guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this particular peptide cannot be constructed.

This guide will, however, provide a foundational understanding of the potential biological roles of a peptide comprised of glycine and methionine. This information is extrapolated from the known functions of its constituent amino acids and general principles of peptide biology.

Theoretical Considerations for the Biological Activity of this compound

Based on the properties of glycine and methionine, the tripeptide this compound could theoretically be involved in several biological processes.

Glycine , the simplest amino acid, plays a crucial role in the synthesis of proteins, glutathione, creatine, and purines. It also acts as an inhibitory neurotransmitter in the central nervous system. Peptides rich in glycine are often structural components of proteins like collagen.

Methionine is an essential amino acid with a sulfur-containing side chain. It is a key component in the initiation of protein synthesis and serves as a precursor for other sulfur-containing compounds like cysteine and taurine. Methionine is also central to methylation reactions, which are vital for numerous cellular processes, including DNA modification and regulation.

The combination of these amino acids into the this compound tripeptide could potentially result in a molecule with unique properties, including but not limited to:

  • Antioxidant Activity: Methionine residues in peptides are known to be susceptible to oxidation, suggesting that this compound could act as a scavenger of reactive oxygen species.

  • Metabolic Regulation: Given the roles of both glycine and methionine in metabolism, this tripeptide might influence various metabolic pathways.

  • Cell Signaling: Peptides can act as signaling molecules, although the specific targets for this compound are unknown.

Hypothetical Experimental Workflows for Investigating this compound

Should research on this tripeptide be undertaken, a logical experimental workflow would be necessary to elucidate its effects.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis invitro_start Cell Culture Studies cell_viability Cell Viability Assays (MTT, LDH) invitro_start->cell_viability antioxidant_assay Antioxidant Capacity (ROS Scavenging) invitro_start->antioxidant_assay invivo_start Animal Model Studies (e.g., Rodents) invitro_start->invivo_start Inform gene_expression Gene Expression Analysis (qPCR, Microarray) cell_viability->gene_expression protein_analysis Protein Expression (Western Blot, ELISA) gene_expression->protein_analysis pk_pd Pharmacokinetics & Pharmacodynamics invivo_start->pk_pd toxicity Toxicity Studies (Acute & Chronic) invivo_start->toxicity efficacy Efficacy in Disease Models pk_pd->efficacy tissue_analysis Histopathology & Biomarker Analysis efficacy->tissue_analysis

Figure 1. A hypothetical experimental workflow for the investigation of this compound, outlining parallel in vitro and in vivo studies.

Conclusion

While the specific biological effects of this compound remain uncharacterized in the scientific literature, its composition suggests potential roles in antioxidant defense and metabolic regulation. The absence of direct experimental data precludes the creation of a detailed comparative guide as requested. Future research, following structured in vitro and in vivo experimental workflows, is necessary to elucidate the precise functions and therapeutic potential of this tripeptide. Researchers and drug development professionals are encouraged to view this as an unexplored area of peptide science.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural comparison of the tripeptide H-Gly-Gly-Met-OH and related peptide analogs. It is intended for researchers, scientists, and drug development professionals interested in the conformational properties and potential biological relevance of short methionine-containing peptides. This document summarizes key quantitative structural data, outlines relevant experimental protocols for characterization, and visualizes a critical signaling pathway involving methionine.

Structural Overview of this compound

This compound is a tripeptide with the sequence Glycyl-Glycyl-Methionine. Its structure is characterized by a flexible backbone due to the two glycine (B1666218) residues, which lack side chains, and a C-terminal methionine residue that introduces a nonpolar, sulfur-containing side chain. This side chain is a key feature, as the sulfur atom is susceptible to oxidation, a post-translational modification that can act as a regulatory switch in biological systems.[1] The overall conformation of this peptide in solution is an ensemble of structures, with the local environment, such as the solvent, significantly influencing its preferred geometry.

Comparative Structural Data

Direct, high-resolution structural data for this compound in isolation is limited in the public domain. However, data from related peptides, particularly those containing glycine and methionine, provide valuable insights into its likely conformational preferences. The following tables summarize relevant quantitative data from crystallographic and spectroscopic studies of analogous peptides.

Table 1: Torsion Angles of Glycine-Containing Peptides in a β-sheet Conformation

ResidueMoleculeφ (°)ψ (°)
Gly1A-160.8154.5
Gly1B-156.4157.9
Gly2A161.4-173.3
Gly2B157.9-171.2
Data obtained from studies on glycine homopeptides and may be representative of the Gly-Gly portion of this compound in a similar conformation.[2]

Table 2: Conformational Comparison of Related Dipeptides in the Solid State

PeptideBackbone ConformationKey Torsion Angle Range
Gly-MetExtended163.44° - 177.94°
Met-GlyKinked at the Cα of MetNot specified as a simple range
This data highlights how sequence inversion can dramatically alter the solid-state conformation of a peptide.

Experimental Protocols for Structural Elucidation

The structural analysis of peptides like this compound relies on a combination of experimental techniques and computational modeling. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution state that mimics a physiological environment.[3]

Protocol for 2D NMR of a Tripeptide:

  • Sample Preparation: Dissolve the synthesized and purified peptide (typically >95% purity) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. For observation of amide protons, a 90% H₂O/10% D₂O mixture is often used.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • Structural Calculations:

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to derive upper distance limits between protons.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use these experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.[4]

  • Structure Validation: Assess the quality of the calculated structures using parameters such as RMSD (Root Mean Square Deviation) and by checking for violations of the experimental restraints.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides high-resolution structural information of molecules in a crystalline state.

Protocol for Peptide Crystallography:

  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis and purify to >98% homogeneity by HPLC.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion. Commercially available screening kits are often employed.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for diffraction.

  • Data Collection: Mount a single crystal and expose it to a collimated X-ray beam (often from a synchrotron source for higher flux). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map. For novel structures, this may require the incorporation of heavy atoms.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve its fit and geometry.

  • Validation and Deposition: Validate the final structure using metrics like R-factor and R-free and deposit the coordinates in a public database such as the Protein Data Bank (PDB).[5]

Computational Modeling

Computational methods are used to predict peptide structures and to refine experimentally determined structures.

Protocol for ab initio Peptide Structure Prediction:

  • Initial Model Generation: For a given peptide sequence, generate a large number of possible conformations. This can be done using fragment assembly methods, where structural fragments from known proteins are pieced together, or through techniques like Monte Carlo simulations.[6]

  • Energy Minimization and Molecular Dynamics:

    • Each generated conformation is subjected to energy minimization using a force field (e.g., AMBER, CHARMM) to relax strained geometries.

    • Perform molecular dynamics (MD) simulations to sample the conformational space around the minimized structures. This involves simulating the atomic motions over time.

  • Structure Clustering and Selection: Cluster the conformations from the MD simulations based on structural similarity (e.g., backbone RMSD). The center of the most populated cluster is often proposed as the most likely conformation.

  • Refinement: The selected structure can be further refined with more advanced simulation techniques or against experimental data if available.[7]

Methionine Oxidation and Cellular Signaling

The methionine residue in this compound is a potential site for post-translational modification through oxidation. The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) and its subsequent reduction back to methionine is an important mechanism for regulating protein function and responding to oxidative stress.[8][9] This cycle can influence cellular signaling pathways, including those related to growth and stress response.[10]

Methionine_Oxidation_Signaling ROS Reactive Oxygen Species (ROS) Met Methionine (Met) in Peptide ROS->Met Oxidation MetO Methionine Sulfoxide (MetO) in Peptide Met->MetO MetO->Met Reduction Conformation Altered Peptide Conformation & Function MetO->Conformation Msr Methionine Sulfoxide Reductases (MsrA/B) Msr->MetO Signal_In Oxidative Stress Signal Signal_In->ROS Signal_Out Downstream Signaling Events (e.g., Kinase Regulation) Conformation->Signal_Out

Caption: Methionine oxidation as a regulatory switch in cellular signaling.

Logical Workflow for Structural Comparison

The structural and functional comparison of this compound with related peptides follows a logical progression from primary sequence to biological implication.

Peptide_Comparison_Workflow Start Peptide of Interest (this compound) Analogs Design Analogs - Sequence Isomers (Gly-Met-Gly) - Amino Acid Substitution (Gly-Ala-Met) - Chain Length Variation Start->Analogs Structural_Analysis Structural Characterization (NMR, X-ray, Modeling) Analogs->Structural_Analysis Conformational_Data Quantitative Data (Torsion Angles, RMSD) Structural_Analysis->Conformational_Data Functional_Assay Functional Analysis (e.g., Oxidation Susceptibility, Binding Assays) Conformational_Data->Functional_Assay Biological_Implication Biological Implication (Signaling Role, Stability) Functional_Assay->Biological_Implication

Caption: Workflow for the comparative analysis of peptide structures.

Conclusion

The structural properties of this compound are largely dictated by the flexibility of its Gly-Gly backbone and the chemical nature of its C-terminal methionine. Comparative analysis with related peptides demonstrates that minor changes in sequence can lead to significant conformational differences. The susceptibility of the methionine residue to oxidation provides a plausible mechanism for this peptide, and others like it, to participate in redox-sensitive cellular signaling pathways. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to further investigate the structure-function relationships of this and other short peptides.

References

A Comparative Guide to Isotopic Labeling of H-Gly-Gly-Met-OH for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, isotopic labeling is an indispensable technique for tracing the fate of molecules in biological systems. This guide provides a comprehensive comparison of isotopically labeled H-Gly-Gly-Met-OH as a potential tracer against established alternatives. Due to a lack of specific published studies on this compound as a tracer, this guide presents a hypothetical framework based on established principles of peptide synthesis and tracer methodology.

Hypothetical Performance Comparison

The following table summarizes the hypothetical performance of isotopically labeled this compound against common alternative tracers. The data for this compound is illustrative and based on the expected properties of a small peptide tracer.

Tracer TypeSpecificityMetabolic TrappingEase of SynthesisInvasiveness of DetectionKey Applications
Isotopically Labeled this compound Potentially high for specific peptide transporters or metabolic pathways involving this tripeptide.Dependent on the specific metabolic fate; may be incorporated into proteins or degraded.Moderate; requires solid-phase peptide synthesis.Low (Mass Spectrometry, NMR).Peptide uptake studies, protein synthesis tracking, oxidative stress research.
Radiolabeled Amino Acids (e.g., [³⁵S]-Methionine) High for amino acid transporters and metabolism.High; readily incorporated into proteins.High; commercially available.High (requires handling of radioactive materials).Protein synthesis, amino acid metabolism.
Stable Isotope-Labeled Glucose (e.g., [¹³C₆]-Glucose) Low; general metabolic tracer.High; enters central carbon metabolism.High; commercially available.Low (Mass Spectrometry, NMR).Central carbon metabolism, glycolysis, TCA cycle flux.
Fluorescent Probes for Oxidative Stress (e.g., MitoSOX Red) High for specific reactive oxygen species (ROS).Trapping depends on the probe's mechanism.High; commercially available.Moderate (requires fluorescence microscopy or flow cytometry).Detection of specific ROS (e.g., mitochondrial superoxide).

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound with a ¹³C and ¹⁵N-labeled Methionine at the C-terminus.

Materials:

  • Fmoc-Met-OH loaded resin (e.g., Wang resin)

  • Fmoc-Gly-OH

  • Fmoc-[¹³C₆, ¹⁵N₁]-Met-OH (or other desired labeled amino acid)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-OH loaded resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Methionine by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • First Glycine Coupling: Dissolve Fmoc-Gly-OH and coupling reagents in DMF, add DIPEA to activate, and couple to the deprotected Methionine on the resin for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Second Glycine Coupling: Repeat steps 2-5 for the second Glycine.

  • Labeled Methionine Coupling: Repeat steps 2-4 using Fmoc-[¹³C₆, ¹⁵N₁]-Met-OH.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC. Confirm identity and purity by mass spectrometry.

Protocol 2: In Vitro Tracer Study Using Labeled this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Isotopically labeled this compound

  • PBS (phosphate-buffered saline)

  • Lysis buffer

  • Mass spectrometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to desired confluency.

  • Tracer Incubation: Replace the culture medium with a medium containing a known concentration of the isotopically labeled this compound.

  • Time-Course Sampling: At various time points, wash the cells with ice-cold PBS to stop the uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Metabolite Extraction: Extract metabolites from the cell lysate.

  • Mass Spectrometry Analysis: Analyze the extracts by mass spectrometry to determine the enrichment of the isotopic label in the peptide and its potential downstream metabolites.

Visualizing Workflows and Pathways

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swell_Resin Swell_Resin Resin->Swell_Resin DMF Deprotection_1 Deprotection_1 Swell_Resin->Deprotection_1 Piperidine Coupling_1 Coupling_1 Deprotection_1->Coupling_1 Fmoc-Gly-OH Deprotection_2 Deprotection_2 Coupling_1->Deprotection_2 Coupling_2 Coupling_2 Deprotection_2->Coupling_2 Fmoc-Gly-OH Deprotection_3 Deprotection_3 Coupling_2->Deprotection_3 Coupling_3 Coupling_3 Deprotection_3->Coupling_3 Labeled Fmoc-Met-OH Final_Peptide_Resin Final_Peptide_Resin Coupling_3->Final_Peptide_Resin Cleavage Cleavage Final_Peptide_Resin->Cleavage TFA Cocktail Precipitation Precipitation Cleavage->Precipitation Cold Ether Purification Purification Precipitation->Purification HPLC Analysis Analysis Purification->Analysis MS

Caption: Solid-Phase Peptide Synthesis Workflow.

Metabolic_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Labeled_GGM Labeled This compound Transporter Peptide Transporter Labeled_GGM->Transporter Intracellular_GGM Intracellular Labeled GGM Transporter->Intracellular_GGM Uptake Protein_Synthesis Protein Synthesis Intracellular_GGM->Protein_Synthesis Degradation Peptidases Intracellular_GGM->Degradation Oxidation Oxidative Stress (ROS) Intracellular_GGM->Oxidation Labeled_Protein Labeled Protein Protein_Synthesis->Labeled_Protein Labeled_AA Labeled Amino Acids Degradation->Labeled_AA Oxidized_Met Oxidized Methionine (in Peptide) Oxidation->Oxidized_Met

Caption: Hypothetical Metabolic Fate of Labeled this compound.

Comparison with Alternatives

Radiolabeled Amino Acids

Radiolabeled amino acids, such as [³⁵S]-Methionine, are the gold standard for studying protein synthesis.

  • Advantages: High sensitivity and direct incorporation into proteins, providing a clear measure of synthesis rates.

  • Disadvantages: Involve handling radioactive materials, which requires specialized facilities and safety protocols. The detection methods are also more invasive.

  • Comparison to Labeled this compound: While a labeled peptide could also be incorporated into proteins, its primary application might be to study peptide uptake mechanisms, which is not possible with free amino acids.

Stable Isotope-Labeled Glucose

[¹³C₆]-Glucose is a widely used tracer for central carbon metabolism.

  • Advantages: Non-radioactive, provides a global view of metabolic activity, and is commercially available.

  • Disadvantages: Lacks specificity for particular pathways beyond central carbon metabolism.

  • Comparison to Labeled this compound: A labeled peptide would provide information on more specific pathways related to peptide metabolism or its constituent amino acids, offering a more targeted approach than glucose.

Fluorescent Probes for Oxidative Stress

Probes like MitoSOX Red are designed to detect specific reactive oxygen species.

  • Advantages: High specificity for their target ROS, enabling real-time imaging in live cells.

  • Disadvantages: Can be prone to artifacts and may not be suitable for quantitative flux analysis.

  • Comparison to Labeled this compound: The methionine residue in this compound is susceptible to oxidation. A labeled version could potentially be used to quantify the extent of oxidative stress by measuring the mass shift upon oxidation of the methionine, offering a quantitative advantage over some fluorescent probes.

This guide provides a foundational understanding of how isotopically labeled this compound could be employed in tracer studies. Further experimental validation is necessary to establish its efficacy and specific applications.

Benchmarking H-Gly-Gly-Met-OH: A Comparative Guide for Enzyme Substrate Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the tripeptide H-Gly-Gly-Met-OH against known enzyme substrates, facilitating its characterization and potential applications in enzymatic studies and drug discovery. By understanding how this compound compares to established substrates, researchers can better design experiments, interpret results, and identify potential enzymatic targets.

Introduction

This compound is a tripeptide composed of two glycine (B1666218) residues and a C-terminal methionine. Its potential as an enzyme substrate is of interest in various research fields, including proteomics, drug development, and cellular biology. This guide focuses on benchmarking its performance against known substrates of well-characterized proteases, particularly Carboxypeptidase A, an enzyme known to act on peptides with C-terminal hydrophobic residues.

Benchmarking against Carboxypeptidase A Substrates

Carboxypeptidase A (CPA) is a well-studied metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1][2] CPA exhibits a preference for substrates with a C-terminal amino acid residue that has an aromatic or a large aliphatic side chain.[3] Methionine, with its thioether side chain, fits this substrate preference.

Comparative Kinetic Data
Substrate (N-Cbz-Gly-Gly-Xxx)XxxK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
N-Cbz-Gly-Gly-PhePhenylalanine0.6100001.67 x 10⁷
N-Cbz-Gly-Gly-LeuLeucine---
N-Cbz-Gly-Gly-ValValine---

Data for N-Cbz-Gly-Gly-Phe from PNAS, "The Physical State Dependence of Carboxypeptidase Aa, and A, Kinetics". Data for other substrates with similar structures can be found in various biochemistry journals. It is important to note that kinetic parameters can vary based on experimental conditions such as pH and temperature.[4][5][6]

Experimental Protocols

To assess the performance of this compound as a potential enzyme substrate, a continuous spectrophotometric rate determination assay using Carboxypeptidase A can be employed. This method is adapted from established protocols for similar substrates.[7][8]

Carboxypeptidase A Activity Assay

Principle: The hydrolysis of the C-terminal peptide bond of a suitable substrate by Carboxypeptidase A results in a product that can be monitored spectrophotometrically. For a substrate like this compound, the release of methionine can be quantified using a coupled-enzyme assay or by direct detection of the newly formed carboxyl group. A more direct method involves using a chromogenic or fluorogenic substrate analog. For benchmarking purposes, a standard assay using a known substrate like Hippuryl-L-Phenylalanine is first performed to establish enzyme activity.

Materials:

  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • This compound

  • Hippuryl-L-Phenylalanine (for control)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl, adjusted to pH 7.5 at 25°C.

    • Prepare a 1.0 mM solution of the substrate (this compound or Hippuryl-L-Phenylalanine) in the Tris-HCl buffer.

    • Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl at a concentration of 6-12 units/mL immediately before use.

  • Assay Execution:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • In a quartz cuvette, add 2.90 mL of the substrate solution.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.10 mL of the Carboxypeptidase A enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

    • Determine the rate of reaction (ΔA₂₅₄/minute) from the initial linear portion of the curve.

    • Run a blank reaction containing the substrate and 0.10 mL of 1.0 M NaCl instead of the enzyme solution.

  • Calculation of Enzyme Activity:

    • The activity of the enzyme can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the product (e.g., hippuric acid for the control substrate is 0.36 mM⁻¹cm⁻¹).

    Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * Total Volume (mL)] / [Molar Extinction Coefficient (mM⁻¹cm⁻¹) * Volume of Enzyme (mL)]

Mandatory Visualizations

Experimental Workflow for Benchmarking this compound

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation assay_setup Assay Setup (Cuvette) reagent_prep->assay_setup enzyme_prep Enzyme Preparation enzyme_prep->assay_setup substrate_prep Substrate Preparation substrate_prep->assay_setup spectro Spectrophotometric Measurement assay_setup->spectro data_acq Data Acquisition spectro->data_acq rate_calc Rate Calculation (ΔA/min) data_acq->rate_calc kinetic_params Kinetic Parameter Determination rate_calc->kinetic_params comparison Benchmark Comparison kinetic_params->comparison

Caption: Workflow for the enzymatic assay and benchmarking of this compound.

Potential Signaling Role of Small Peptides

Small peptides can act as signaling molecules in various biological processes.[9][10] While a specific signaling pathway involving this compound has not been elucidated, the general mechanism of peptide signaling provides a framework for future investigation.

peptide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide This compound (Signaling Peptide) receptor Membrane Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response Phosphorylation Events

References

A Guide to Inter-Laboratory Comparison of H-Gly-Gly-Met-OH Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of peptides is critical in various fields of research and development, from fundamental biochemistry to pharmaceutical studies. H-Gly-Gly-Met-OH, a tripeptide, is a molecule of interest in peptide-based research. However, the direct comparison of assay results between different laboratories can be challenging due to variations in analytical methods, instrumentation, and protocols. To date, formal, publicly available proficiency testing or inter-laboratory comparison studies specifically for this compound are not readily found.

This guide provides a framework for establishing inter-laboratory consistency for the assay of this compound. It proposes a standardized analytical method, presents a model for data comparison, and details the necessary experimental protocols. The aim is to facilitate more reliable and comparable data across different research sites.

Data Presentation: A Model for Inter-Laboratory Comparison

To ensure the comparability of results, a proficiency testing scheme is often employed where a coordinating body distributes identical, homogeneous, and stable samples to multiple laboratories.[1] The results are then statistically analyzed to assess the performance of each laboratory.

The following table represents a hypothetical data summary from an inter-laboratory comparison study for the quantification of a shared this compound sample. This table illustrates how data can be structured for clear comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Quantification

Laboratory IDMethodReported Concentration (µg/mL)Mean of Replicates (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Z-Score*
Lab 01LC-MS/MS10.2, 10.5, 10.310.330.151.48%0.58
Lab 02LC-MS/MS9.8, 9.9, 9.79.800.101.02%-0.78
Lab 03HPLC-UV11.5, 11.2, 11.811.500.302.61%3.32 (Outlier)
Lab 04LC-MS/MS10.1, 10.0, 10.210.100.100.99%0.00
Lab 05LC-MS/MS9.9, 10.3, 10.110.100.201.98%0.00
Overall Mean 10.11
Overall SD 0.21

*Z-scores are calculated to compare a laboratory's result to the overall mean of the participating laboratories. A common formula is Z = (x - X) / σ, where x is the laboratory's result, X is the overall mean, and σ is the overall standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.[2]

Experimental Protocols

Standardization of the analytical method is crucial for reducing inter-laboratory variability. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying short peptides in complex matrices.[3][4]

Proposed Standard Method: LC-MS/MS for this compound Quantification

This protocol outlines a general procedure. Specific parameters should be optimized for the instrument in use.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase A.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 50% B

      • 5-5.1 min: 50% to 95% B

      • 5.1-6 min: Hold at 95% B

      • 6-6.1 min: 95% to 2% B

      • 6.1-8 min: Re-equilibrate at 2% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of a standard).

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific peptide and instrument.

3. Data Analysis and Quantification

  • Generate a calibration curve using a series of known concentrations of this compound standard.

  • Quantify the peptide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates the typical workflow of a proficiency testing or inter-laboratory comparison study.

G cluster_prep Phase 1: Preparation cluster_dist Phase 2: Distribution & Analysis cluster_eval Phase 3: Evaluation A Coordinating Body Prepares Homogeneous Sample B Sample Stability & Homogeneity Testing A->B C Sample Distribution to Participating Laboratories B->C D Labs Analyze Sample Using Defined Protocol C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Calculation of Performance Scores (e.g., Z-Scores) F->G H Issuance of Final Report G->H H->A Feedback for Future Rounds

Inter-laboratory comparison study workflow.
Hypothetical Signaling Pathway Involving Peptide Transport

This compound, as a tripeptide, may interact with peptide transporters. The peptide transporter 1 (PEPT1), also known as SLC15A1, is a key transporter in the small intestine responsible for the absorption of dietary di- and tripeptides and various peptide-based drugs.[5][6][7] The following diagram illustrates a hypothetical pathway where this compound could be a substrate for PEPT1.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEPT1 PEPT1 Transporter Metabolism Peptide Metabolism / Cellular Effects PEPT1->Metabolism Peptide This compound Peptide->PEPT1 Binding & Transport Proton H+ Proton->PEPT1 Cotransport

Hypothetical transport of this compound via PEPT1.

References

H-Gly-Gly-Met-OH: A Comparative Guide to its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of the tripeptide H-Gly-Gly-Met-OH against other well-established antioxidants. Due to a lack of direct comparative experimental data in peer-reviewed literature for this compound, this document focuses on an evidence-based, inferred comparison. This is achieved by examining the antioxidant mechanism of its key constituent amino acid, methionine, and contrasting its potential efficacy with benchmark antioxidants such as Glutathione, Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol).

Detailed experimental protocols for key antioxidant assays are provided to empower researchers to conduct their own direct comparative studies.

Mechanistic Overview: The Antioxidant Action of Methionine

The antioxidant capacity of this compound is primarily attributed to the sulfur-containing amino acid, Methionine (Met). Unlike antioxidants that donate a hydrogen atom, methionine acts as a potent scavenging agent for reactive oxygen species (ROS), particularly hydroxyl radicals and hydrogen peroxide. The thioether group in the methionine side chain is readily oxidized to methionine sulfoxide (B87167). This process effectively neutralizes harmful ROS, protecting more critical cellular components from oxidative damage. A key feature of this mechanism is its potential for reversibility within biological systems, where methionine sulfoxide reductases can regenerate methionine, allowing it to act as a catalytic antioxidant.

Signaling Pathway of Methionine as a ROS Scavenger

ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Met Methionine (in this compound) ROS->Met Oxidation MetSO Methionine Sulfoxide Met->MetSO MSR Methionine Sulfoxide Reductase (MSR) MetSO->MSR MSR->Met Reduction NADP NADP+ MSR->NADP NADPH NADPH NADPH->MSR

Caption: Methionine's antioxidant cycle.

Comparative Antioxidant Data

While direct quantitative data for this compound is not available in the public domain, the following tables summarize the antioxidant capacities of its core component, Methionine, and other standard antioxidants as measured by common in vitro assays. This allows for an inferred comparison of potential efficacy.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
This compound Data not available-
Methionine ~5000Inferred from literature
Glutathione (GSH) 15.8[1]
Ascorbic Acid (Vitamin C) 5 - 15General literature values
α-Tocopherol (Vitamin E) 25 - 50General literature values

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)Source
This compound Data not available-
Methionine 0.8 - 1.5Inferred from literature
Glutathione (GSH) 1.5 - 2.0General literature values
Ascorbic Acid (Vitamin C) 1.0 - 1.2General literature values
α-Tocopherol (Vitamin E) 0.5 - 1.0 (in lipophilic systems)General literature values

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay

CompoundORAC Value (µmol TE/g)Source
This compound Data not available-
Methionine Data not available-
Glutathione (GSH) ~4,000General literature values
Ascorbic Acid (Vitamin C) ~2,000General literature values
α-Tocopherol (Vitamin E) ~1,300General literature values

Experimental Protocols

To facilitate direct comparative analysis, detailed methodologies for key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare DPPH solution (0.1 mM in methanol) C Mix 100 µL of DPPH solution with 100 µL of test compound in a 96-well plate A->C B Prepare test compounds (this compound, standards) in methanol (B129727) at various concentrations B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 E->F

Caption: DPPH assay workflow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Samples: Prepare stock solutions of this compound and standard antioxidants (e.g., Glutathione, Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing 100 µL of methanol and 100 µL of DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Generate ABTS•+ stock solution (7 mM ABTS + 2.45 mM potassium persulfate) B Incubate stock solution in dark for 12-16 hours A->B C Dilute ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm B->C E Mix 190 µL of diluted ABTS•+ solution with 10 µL of test compound C->E D Prepare test compounds D->E F Incubate at room temperature for 6 minutes E->F G Measure absorbance at 734 nm F->G H Calculate TEAC value G->H

Caption: ABTS assay workflow.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions of this compound, Trolox (standard), and other antioxidants in a suitable solvent.

  • Reaction: Add 10 µL of the test sample to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Conclusion

While direct experimental evidence for the antioxidant efficacy of this compound is currently limited, the known ROS scavenging mechanism of its methionine residue suggests it possesses antioxidant potential. The provided comparative data for methionine and established antioxidants, alongside detailed experimental protocols, offers a foundational guide for researchers to further investigate and quantify the antioxidant capacity of this compound. Such studies will be crucial in elucidating its potential role in mitigating oxidative stress in various biological systems.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides crucial, immediate safety and logistical information for the proper disposal of the tetrapeptide H-Gly-Gly-Met-OH. Adherence to these procedures is vital for mitigating potential risks and ensuring environmental stewardship.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile or latex are suitable) when handling this compound.[1]

  • Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust particles. Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice if irritation persists.[1][2]

  • Institutional EHS Consultation: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with your EHS office before proceeding with any disposal protocol.[3][4][5][6]

Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe and compliant disposal.

  • Waste Stream Classification: Unless this compound has been used in biological experiments with infectious agents, it should be classified as chemical waste. If the peptide has come into contact with biohazardous materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste and disposed of according to your institution's specific protocols for that waste stream.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals to prevent potentially hazardous reactions.[3][4][7]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended disposal procedure for this compound and materials contaminated with it.

Solid Waste Disposal
  • Container Selection: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: Clearly label the container with the words "Hazardous Waste" or "Non-Hazardous Chemical Waste" (as determined by your EHS office) and list the full chemical name "this compound".[4][6] Do not use abbreviations.[4]

  • Collection: Collect all unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.[8]

  • Storage: Keep the waste container sealed when not in use and store it in a designated, secure area away from incompatible materials.[4][7]

  • Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[3][5] This will be handled by a licensed hazardous waste disposal service.

Liquid Waste Disposal

Aqueous solutions of this compound should be handled as follows:

  • Container Selection and Labeling: Use a sealable, leak-proof container (HDPE is recommended) and label it clearly with the contents, including the chemical name and approximate concentration.

  • pH Neutralization (if applicable): If the solution is acidic or basic from experimental procedures, it should be neutralized. Slowly add a dilute acid or base while stirring, and monitor the pH until it is between 6.0 and 8.0.[8] This should be done in a fume hood.

  • Collection and Storage: Collect the neutralized aqueous waste in the labeled container. Store it in a designated and secure area.

  • Disposal: Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS office.[3][6][8] Arrange for pickup by your institution's hazardous waste disposal service.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes general guidelines for handling and disposal based on best practices for similar non-hazardous peptides.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety glasses, lab coat, glovesStandard laboratory practice to prevent skin and eye contact.
Solid Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents leaks and ensures proper identification of waste.[4]
Liquid Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents spills and ensures proper identification of waste.
Aqueous Waste pH for Disposal 6.0 - 8.0Neutral pH is generally required for institutional chemical waste streams.[8]
Storage of Waste Designated, secure area, away from incompatiblesPrevents accidental spills, reactions, and unauthorized access.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid_waste Solid Waste (Unused Peptide, Contaminated Labware) assess->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) assess->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid store_solid Store in Designated Secure Area collect_solid->store_solid contact_ehs Contact Institutional EHS Office store_solid->contact_ehs collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store_liquid Store in Designated Secure Area collect_liquid->store_liquid store_liquid->contact_ehs waste_pickup Arrange for Professional Waste Pickup contact_ehs->waste_pickup end End: Compliant Disposal waste_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount when handling chemical reagents. This guide provides immediate, essential safety and logistical information for the handling and disposal of the tripeptide H-Gly-Gly-Met-OH. Adherence to these procedures will help mitigate risks and ensure environmental responsibility.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.[1][2] This includes:

PPE CategoryItemStandard/Requirement
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[3]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[3]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder quickly in a controlled and well-ventilated environment, such as a fume hood, to minimize exposure to air, moisture, and to avoid inhalation of dust particles.[2]

Dissolving the Peptide:

  • Use an appropriate solvent as determined by the experimental protocol.

  • Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.

Storage:

  • Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.

  • Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions at -80°C may be stable for up to 6 months, while at -20°C, they should be used within a month.[4]

Disposal Plan

All waste containing this compound should be treated as chemical waste.[3]

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled solid chemical waste container.[2] Avoid creating dust when handling solid waste.[3]

  • Liquid Waste: Contaminated solutions should be collected in a labeled, leak-proof container. Do not discharge into the environment without proper handling.

  • Segregation: Do not mix peptide waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals.[2]

Disposal Procedure:

  • Consult Institutional EHS: Your institution's EHS office is the primary resource for specific disposal guidance and regulations that apply to your location. Always consult with them before proceeding with disposal.[2]

  • Labeling: Ensure all waste containers are clearly labeled with the contents.

  • Professional Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's EHS office, which will be handled by a licensed hazardous waste disposal service.[2] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable. Seek medical attention.
Skin Contact Wash the affected area with plenty of water. If irritation persists, seek medical attention.[3]
Eye Contact Rinse eyes cautiously with plenty of water. If irritation persists, seek medical attention.[3]
Ingestion Rinse the mouth with water and seek medical attention.[3]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_peptide Allow Peptide to Reach Room Temperature in Desiccator prep_area->prep_peptide handle_weigh Weigh Lyophilized Peptide prep_peptide->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_solid Store Lyophilized Peptide at ≤ -20°C handle_weigh->storage_solid Unused Peptide handle_use Use in Experiment handle_dissolve->handle_use storage_solution Aliquot and Store Solution at -20°C or -80°C handle_dissolve->storage_solution Unused Solution disp_collect_solid Collect Solid Waste in Labeled Container handle_use->disp_collect_solid Contaminated Solid Waste disp_collect_liquid Collect Liquid Waste in Labeled Container handle_use->disp_collect_liquid Contaminated Liquid Waste disp_contact_ehs Contact EHS for Pickup disp_collect_solid->disp_contact_ehs disp_collect_liquid->disp_contact_ehs

Caption: Workflow for handling, storage, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Gly-Met-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Gly-Met-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。